1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro-
Description
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Properties
IUPAC Name |
2-butyl-5-nitroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-3-6-13-11(15)9-5-4-8(14(17)18)7-10(9)12(13)16/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVBBJVITBGNFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073550 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54395-37-8 | |
| Record name | 2-Butyl-5-nitro-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54395-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054395378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Nexus of Structure and Light: A Technical Guide to the Synthesis and Optical Properties of 1H-Isoindole-1,3(2H)-dione Derivatives
Abstract
The 1H-isoindole-1,3(2H)-dione, or phthalimide, scaffold is a cornerstone in modern medicinal chemistry and materials science. Its rigid, planar structure and versatile synthetic accessibility have led to the development of a vast array of derivatives with significant biological activities and intriguing optical properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and photophysical characteristics of these remarkable compounds. We will explore the causal relationships behind various synthetic strategies, from classical condensation reactions to modern catalytic methods, and delve into the principles governing their fluorescence and other optical phenomena. This guide aims to serve as a practical and insightful resource for the rational design and application of novel phthalimide derivatives.
Introduction: The Enduring Significance of the Phthalimide Core
The phthalimide moiety is a privileged structure in drug discovery, most famously associated with the tragic history and subsequent therapeutic rebirth of thalidomide. Beyond its immunomodulatory effects, the phthalimide framework is a key component in a wide range of pharmaceuticals exhibiting anti-inflammatory, antitumor, antimicrobial, and anticonvulsant activities.[1] The lipophilic nature of the phthalimide core enhances the ability of these compounds to traverse biological membranes, a crucial factor in their bioavailability and efficacy.
In parallel to its medicinal importance, the phthalimide scaffold has emerged as a versatile building block for functional organic materials. The inherent electron-accepting nature of the dicarbonyl system, combined with the potential for extensive π-conjugation through substitution on the aromatic ring and the nitrogen atom, makes phthalimide derivatives excellent candidates for applications in organic electronics and photonics. Specifically, their tunable fluorescence properties have led to their use as emitters in organic light-emitting diodes (OLEDs), fluorescent probes for bio-imaging, and sensors for metal ions.[2][3]
This guide will navigate the critical aspects of both the creation and the photophysical behavior of phthalimide derivatives, providing the foundational knowledge necessary for innovation in both drug development and materials science.
Synthetic Methodologies: Crafting the Phthalimide Scaffold
The synthetic versatility of the phthalimide core is a primary reason for its widespread use. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Condensation Reactions
The most traditional and straightforward method for the synthesis of N-substituted phthalimides is the condensation of phthalic anhydride with a primary amine.[4] This reaction typically proceeds at elevated temperatures, often in a high-boiling solvent such as acetic acid or dimethylformamide (DMF), and involves the formation of an intermediate phthalamic acid which then undergoes dehydrative cyclization.
Experimental Protocol: Microwave-Assisted Synthesis of N-Aryl Phthalimides [5]
-
In an open container suitable for microwave irradiation, combine phthalic anhydride (15 mmol) and the desired aromatic amine (10 mmol).
-
Place the container in a commercial microwave oven and irradiate for 2–10 minutes at 100% power. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add 10 mL of 95% ethanol to the reaction mixture and heat to reflux for 10 minutes.
-
Cool the mixture to room temperature. The solid product will precipitate.
-
Filter the solid and recrystallize from ethanol or acetic acid to yield the pure N-aryl phthalimide.
Causality: Microwave irradiation significantly accelerates the reaction by efficiently heating the polar reactants, drastically reducing the reaction time from hours to minutes compared to conventional heating.[5] The absence of a solvent in the initial step makes this a green and efficient method.
The Gabriel Synthesis and N-Alkylation
The Gabriel synthesis is a classic method for the synthesis of primary amines, which proceeds via the N-alkylation of potassium phthalimide with an alkyl halide, followed by hydrazinolysis to release the free amine. This method can also be adapted to synthesize a wide variety of N-alkylated phthalimides.
Diagram: The Gabriel Synthesis Pathway
Caption: The Gabriel synthesis for the preparation of primary amines via an N-alkylated phthalimide intermediate.
Modern Catalytic Approaches
Recent advancements in organic synthesis have introduced more sophisticated and milder methods for the preparation of N-substituted phthalimides, often employing transition metal catalysts.
-
Palladium-Catalyzed Carbonylative Cyclization: This method allows for the synthesis of N-substituted phthalimides from N-substituted 2-iodobenzamides and a carbonyl source, such as phenyl formate, under palladium catalysis. This approach avoids the use of gaseous carbon monoxide.[6]
-
Copper-Catalyzed Oxidative Reactions: Nano-copper oxide has been utilized as a catalyst for the synthesis of N-substituted phthalimides from 2-halobenzoic acids, amines, and a cyanide source in water, offering a more environmentally friendly approach.[6]
-
N-Heterocyclic Carbene (NHC)-Catalyzed Atroposelective Synthesis: For the synthesis of axially chiral N-aryl phthalimides, NHC catalysis has been employed to achieve high enantioselectivity under mild conditions.[7][8] This method involves the in-situ activation of a phthalamic acid intermediate.[7][8]
Diagram: Conceptual Overview of Catalytic Synthesis
Caption: Modern catalytic approaches for the synthesis of N-substituted phthalimides.
The Luminous World of Phthalimides: Optical Properties
The optical properties of phthalimide derivatives, particularly their fluorescence, are highly dependent on their molecular structure. By strategically modifying the phthalimide core, it is possible to fine-tune their absorption and emission characteristics for specific applications.
The Foundation of Fluorescence: Intramolecular Charge Transfer (ICT)
The fluorescence of many phthalimide derivatives originates from an intramolecular charge transfer (ICT) process. In these systems, the phthalimide moiety acts as an electron acceptor, while a substituent, typically an amino group at the 4-position, serves as an electron donor. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state that is responsible for the fluorescence emission.
Diagram: Intramolecular Charge Transfer in 4-Aminophthalimide
Sources
- 1. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complex Activity and Sensor Potential toward Metal Ions in Environmental Water Samples of N-Phthalimide Azo-Azomethine Dyes | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. know-todays-news.com [know-todays-news.com]
A Technical Guide to the Spectroscopic Characterization of Novel Isoindole-1,3-dione Compounds
Abstract
The isoindole-1,3-dione, or phthalimide, scaffold is a privileged structure in medicinal chemistry, forming the core of drugs with a wide range of biological activities, from immunomodulators like thalidomide to anticonvulsants and anti-inflammatories.[1][2][3] The development of novel derivatives with enhanced efficacy and safety profiles is a key objective for researchers in drug discovery. Unambiguous structural confirmation of these new chemical entities is a non-negotiable prerequisite for further development. This technical guide provides an in-depth, methodology-focused framework for the comprehensive spectroscopic characterization of novel isoindole-1,3-dione compounds. It moves beyond a simple recitation of techniques to explain the causality behind experimental choices, empowering researchers to build a self-validating system of analysis. We will detail the core applications of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, demonstrating how an integrated approach leads to irrefutable structural elucidation.
Introduction: The Significance of the Isoindole-1,3-dione Core
The phthalimide moiety is a versatile pharmacophore whose hydrophobic nature can enhance the ability of compounds to traverse biological membranes.[4] Its derivatives have demonstrated a remarkable spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, and neuroprotective properties.[5][6][7] The tragic history of thalidomide also underscores the critical importance of stereochemistry and the need for precise structural analysis, as its therapeutic and teratogenic effects were attributed to different enantiomers.[4] As chemists synthesize new generations of these compounds—modifying the N-substituent or the aromatic ring to fine-tune activity—a robust and logical characterization strategy is paramount. This guide provides that strategy.
The Integrated Spectroscopic Workflow
No single technique can provide a complete structural picture. A synergistic approach, where the outputs of different spectroscopic methods are used to corroborate one another, is the gold standard for characterization. The molecular weight from Mass Spectrometry provides the formula, FT-IR confirms the presence of the core imide functional group, and NMR spectroscopy maps out the precise atomic connectivity, painting the final, high-resolution structural portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
1.1. The Causality Behind the Choice
NMR spectroscopy is the most powerful tool for de novo structure elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei (primarily ¹H and ¹³C) within a molecule. For isoindole-1,3-dione derivatives, NMR is indispensable for confirming the substitution pattern on the aromatic ring and, crucially, for characterizing the structure of the N-substituent, which is the most common site of synthetic modification.
¹H NMR Spectroscopy: Mapping the Proton Framework
Experimental Protocol (¹H NMR)
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wider range of polar compounds and for its distinct solvent peak that rarely overlaps with analyte signals.[5][8]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[9]
-
Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the spectrum on a 300 MHz or higher field spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex spin systems.
Data Interpretation
The ¹H NMR spectrum provides three key pieces of information: chemical shift (δ), integration, and multiplicity (splitting pattern).
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity Example | Notes |
| Aromatic (Phthalimide) | 7.7 - 8.0 | Multiplet (m) | A characteristic AA'BB' or complex multiplet for the four protons on the unsubstituted benzene ring.[8] Substitution will alter this pattern significantly. |
| N-CH₂ (Alkyl Linker) | 3.5 - 4.5 | Triplet (t) or Singlet (s) | Protons alpha to the imide nitrogen are deshielded. The multiplicity depends on adjacent protons. |
| Other Aliphatic Protons | 1.0 - 3.0 | Varies | Chemical shifts and splitting patterns are highly dependent on the specific structure of the N-substituent. |
| Amide N-H (if present) | 8.0 - 9.0 | Broad Singlet (bs) | Often seen in derivatives where the N-substituent contains an amide linkage.[8] |
Table 1. Typical ¹H NMR Chemical Shifts for Isoindole-1,3-dione Derivatives.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Experimental Protocol (¹³C NMR)
The same sample prepared for ¹H NMR can be used. ¹³C NMR experiments require significantly more scans than ¹H experiments due to the low natural abundance of the ¹³C isotope (~1.1%). A broadband proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon appears as a singlet.
Data Interpretation
Key signals in the ¹³C NMR spectrum confirm the core structure and the nature of the substituent.
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| Imide Carbonyl (C=O) | 165 - 170 | A highly characteristic, downfield signal. Often the most deshielded carbon in the spectrum.[1][5] |
| Quaternary Aromatic | 131 - 133 | The two carbons of the benzene ring to which the carbonyl groups are attached. |
| CH Aromatic | 123 - 135 | The four protonated carbons of the benzene ring.[1][9] |
| N-C H₂ (Alkyl Linker) | 35 - 50 | Carbon alpha to the imide nitrogen. |
| Other Aliphatic Carbons | 10 - 60 | Dependent on the specific N-substituent structure. |
Table 2. Typical ¹³C NMR Chemical Shifts for Isoindole-1,3-dione Derivatives.
FT-IR Spectroscopy: Confirming Key Functional Groups
2.1. The Causality Behind the Choice
While NMR provides the structural map, FT-IR spectroscopy offers rapid and definitive confirmation of the key functional groups present. Its primary value in this context is the unambiguous identification of the imide carbonyl groups, which have a highly characteristic appearance in the spectrum. This serves as a crucial validation step, confirming that the desired cyclization of the amic acid precursor has occurred.
Experimental Protocol (ATR-FTIR)
-
Sample Placement: Place a small amount of the solid, dry compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Background Scan: Run a background spectrum of the empty ATR crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Data Interpretation
The most diagnostic signals for an isoindole-1,3-dione are the two carbonyl stretching vibrations.
| Functional Group | Characteristic Frequency (cm⁻¹) | Appearance |
| Imide C=O (Asymmetric Stretch) | 1760 - 1790 | Strong, sharp peak.[8][10] |
| Imide C=O (Symmetric Stretch) | 1670 - 1720 | Strong, sharp peak, typically more intense than the asymmetric stretch.[8][10] |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to weak peaks. |
| C-N Stretch | 1380 - 1400 | Medium intensity. |
Table 3. Characteristic FT-IR Absorption Frequencies for Isoindole-1,3-dione Derivatives.
The presence of two distinct, strong carbonyl peaks in these regions is compelling evidence for the five-membered imide ring structure.[11]
Mass Spectrometry: Molecular Weight and Fragmentation Insights
3.1. The Causality Behind the Choice
Mass spectrometry is essential for determining the molecular weight of the novel compound, thereby confirming its elemental composition (when using high-resolution MS). Furthermore, the fragmentation pattern observed during tandem MS (MS/MS) experiments can provide valuable structural information that corroborates the framework deduced from NMR.
Experimental Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into the electrospray ionization (ESI) source. ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for determining the molecular weight.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole Time-of-Flight, Q-TOF) where their mass-to-charge ratio (m/z) is measured.
-
Fragmentation (Optional): For structural analysis, the molecular ion ([M+H]⁺) can be selected and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum (MS/MS).[12]
Data Interpretation
The primary goal is to identify the molecular ion peak. In ESI positive mode, this will typically be the [M+H]⁺ ion, though adducts like [M+Na]⁺ are also common. High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy (e.g., to four decimal places) to predict a unique elemental formula.
The fragmentation of the isoindole-1,3-dione core is often characterized by the loss of neutral molecules like carbon monoxide (CO).[12]
Analysis of these fragmentation patterns, particularly cleavages within the N-substituent, provides powerful confirmatory evidence for the proposed structure.[12][13]
UV-Vis Spectroscopy: Probing the Electronic System
4.1. The Causality Behind the Choice
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically within the conjugated π-system of the phthalimide core. While not a primary tool for structure elucidation, it is valuable for confirming the integrity of the aromatic chromophore and can be used for quantitative analysis (e.g., determining concentration via the Beer-Lambert law). The absorption maximum (λ_max) can be sensitive to substitution on the aromatic ring.[10]
Experimental Protocol (UV-Vis)
-
Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, dichloromethane) in which the compound is soluble.
-
Sample Preparation: Prepare a dilute solution of the compound to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Measurement: Replace the blank with a cuvette containing the sample solution and record the spectrum, typically from 200 to 800 nm.
Data Interpretation
Isoindole-1,3-dione derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions within the benzenoid system. The presence of these characteristic absorptions confirms the conjugated system is intact. Studies have shown that these compounds can have optical band gaps ranging from 4.3 to 4.7 eV.[10]
Case Study: Integrated Elucidation of a Novel Derivative
Let us consider the hypothetical synthesis of 2-(2-phenoxyethyl)isoindole-1,3-dione . Our goal is to confirm this structure using the integrated workflow.
Hypothetical Spectroscopic Data:
| Technique | Result |
| HRMS (ESI+) | m/z [M+H]⁺ calculated for C₁₆H₁₄NO₃: 268.0968; found: 268.0971 |
| FT-IR (ATR) | 1771 cm⁻¹ (strong), 1710 cm⁻¹ (very strong), 3065 cm⁻¹ (weak), 1595 cm⁻¹ (medium), 1240 cm⁻¹ (strong) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (m, 2H), 7.72 (m, 2H), 7.28 (t, 2H), 6.95 (t, 1H), 6.88 (d, 2H), 4.20 (t, 2H), 4.05 (t, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 168.2, 158.5, 134.1, 132.1, 129.4, 123.5, 121.2, 114.5, 66.2, 37.8 |
Structure Elucidation Logic:
-
MS: The high-resolution mass confirms the elemental formula C₁₆H₁₄NO₃, which matches the target structure.
-
FT-IR: The two strong carbonyl peaks at 1771 and 1710 cm⁻¹ are definitive proof of the isoindole-1,3-dione core. The strong peak at 1240 cm⁻¹ is characteristic of an aryl-alkyl ether C-O stretch.
-
¹³C NMR: The signal at 168.2 ppm is the imide carbonyl. The signal at 158.5 ppm is a deshielded aromatic carbon, consistent with one attached to oxygen. The two aliphatic signals at 66.2 and 37.8 ppm correspond to the two -CH₂- groups.
-
¹H NMR: The two multiplets at 7.85 and 7.72 ppm (total integration 4H) represent the phthalimide aromatic protons. The signals from 6.88-7.28 ppm (total integration 5H) correspond to a monosubstituted benzene ring (the phenoxy group). The two triplets at 4.20 and 4.05 ppm (each integrating to 2H) are indicative of a -CH₂-CH₂- system, where one CH₂ is bonded to the imide nitrogen and the other to the phenoxy oxygen.
The combined, self-validating data from all four techniques leads to the unambiguous confirmation of the structure as 2-(2-phenoxyethyl)isoindole-1,3-dione.
Conclusion
The spectroscopic characterization of novel isoindole-1,3-dione compounds is a systematic process that relies on the integration of multiple analytical techniques. By leveraging Mass Spectrometry for molecular formula determination, FT-IR for functional group confirmation, and the unparalleled detail of ¹H and ¹³C NMR for mapping the molecular framework, researchers can achieve unambiguous and definitive structural elucidation. This rigorous, multi-faceted approach is fundamental to ensuring the scientific integrity of novel findings in medicinal chemistry and is a critical step in the journey of drug development.
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- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Structural and Electronic Properties of N-substituted Isoindoline-1,3-diones
Abstract
N-substituted isoindoline-1,3-diones, commonly known as phthalimides, represent a cornerstone scaffold in medicinal chemistry and materials science. Their unique structural framework and tunable electronic properties have propelled them to the forefront of drug discovery and the development of novel organic materials. This technical guide provides a comprehensive exploration of the synthesis, structural characterization, and electronic properties of this versatile class of compounds. Intended for researchers, scientists, and drug development professionals, this document offers in-depth insights into the causal relationships between molecular structure and function, supported by detailed experimental and computational methodologies.
Introduction: The Significance of the Isoindoline-1,3-dione Scaffold
The isoindoline-1,3-dione moiety is a privileged structure, appearing in a multitude of biologically active compounds and functional materials. Its rigid, planar aromatic ring coupled with a reactive imide functional group provides a unique platform for chemical modification. This inherent versatility allows for the fine-tuning of steric and electronic properties, making it a highly attractive scaffold for designing molecules with specific biological targets or material characteristics.
Historically, the most infamous derivative, thalidomide, highlighted the profound biological impact of this structural class, albeit with tragic consequences that underscored the importance of stereochemistry in drug design.[1] Today, thalidomide and its analogs, such as lenalidomide and pomalidomide, are successfully used in the treatment of various cancers, including multiple myeloma.[2][3] Beyond anticancer applications, N-substituted isoindoline-1,3-diones have demonstrated a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, antimicrobial, and antiviral properties.[1][2][4]
From an electronic perspective, the delocalized π-electron system of the isoindoline-1,3-dione core makes these compounds interesting candidates for nonlinear optical (NLO) materials, which have applications in telecommunications and high-density data storage.[4] The ability to systematically modify the N-substituent provides a powerful tool for modulating the electronic and optical properties of these materials.
This guide will delve into the fundamental aspects of N-substituted isoindoline-1,3-diones, beginning with their synthesis and moving through a detailed analysis of their structural and electronic features.
Synthetic Methodologies: Crafting the Isoindoline-1,3-dione Core
The construction of the N-substituted isoindoline-1,3-dione scaffold is typically straightforward and efficient, with the most common method being the condensation of phthalic anhydride with a primary amine.[2][5][6][7] This reaction is versatile and can be adapted for a wide range of substrates.
Classical Condensation of Phthalic Anhydride and Primary Amines
This robust method forms the bedrock of isoindoline-1,3-dione synthesis. The reaction proceeds via a two-step mechanism involving the initial formation of a phthalamic acid intermediate, followed by cyclization to the imide.
Experimental Protocol:
-
Reagents and Equipment:
-
Phthalic anhydride
-
Primary amine of interest
-
Glacial acetic acid (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of phthalic anhydride and the desired primary amine in glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the N-substituted isoindoline-1,3-dione product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified compound.[5]
-
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as a moderately polar solvent that facilitates the dissolution of the reactants and acts as a catalyst for the dehydration step of the cyclization.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Precipitation in Water: The product is typically a non-polar solid that is insoluble in water, allowing for its easy separation from the polar solvent and any water-soluble impurities.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of N-substituted isoindoline-1,3-diones.
Structural Elucidation: A Multi-faceted Approach
A thorough understanding of the structural properties of N-substituted isoindoline-1,3-diones is paramount for rational drug design and materials engineering. A combination of spectroscopic and crystallographic techniques is employed for this purpose.
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The characteristic vibrational frequencies provide a molecular fingerprint.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (imide) | Asymmetric stretching | 1770 - 1700[4][6] |
| C=O (imide) | Symmetric stretching | 1700 - 1670[4] |
| C-N (imide) | Stretching | 1400 - 1380[8] |
| C=C (aromatic) | Stretching | 1600 - 1450[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and the chemical environment of each atom.
-
¹H NMR:
-
¹³C NMR:
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. Studies have shown that the phthalimide unit is essentially planar.[10][11] The planarity of the aromatic ring and the imide group facilitates π-π stacking interactions, which can play a crucial role in the crystal packing and biological activity of these compounds.[9]
Hirshfeld Surface Analysis: This computational tool, used in conjunction with crystallographic data, allows for the visualization and quantification of intermolecular interactions within the crystal lattice. It helps in understanding the nature and extent of interactions such as hydrogen bonds and van der Waals forces.[12]
Electronic Properties: Insights from Computational and Experimental Studies
The electronic properties of N-substituted isoindoline-1,3-diones are fundamental to their biological activity and potential applications in materials science.
Computational Studies using Density Functional Theory (DFT)
DFT has emerged as a powerful tool for investigating the electronic structure and properties of molecules.[13] Key parameters that are often calculated include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical reactivity and kinetic stability.[13]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting the electrophilic and nucleophilic sites. This is particularly useful in predicting how a molecule will interact with biological receptors.
-
Dipole Moment and Polarizability: These parameters are important for understanding the intermolecular interactions and the nonlinear optical properties of the compounds.[13]
Diagram of Key DFT-Derived Properties:
Caption: Key electronic properties investigated using DFT.
Experimental Investigation of Optical Properties
UV-Visible Spectroscopy: The electronic transitions in N-substituted isoindoline-1,3-diones can be experimentally probed using UV-Vis spectroscopy. The absorption spectra provide information about the optical band gap of the material, which is a critical parameter for applications in optoelectronics.[4] The position and intensity of the absorption bands can be tuned by modifying the N-substituent, demonstrating the structure-property relationship in these compounds.
Applications in Drug Development: A Privileged Scaffold
The isoindoline-1,3-dione scaffold is a versatile platform for the development of new therapeutic agents. Its ability to interact with a wide range of biological targets is attributed to its unique structural and electronic features.
| Therapeutic Area | Biological Target/Mechanism of Action | Reference |
| Oncology | Cereblon modulation, anti-angiogenic, immunomodulatory | [1][3] |
| Inflammation & Pain | Cyclooxygenase (COX) inhibition | [14][15] |
| Neurological Disorders | Anticonvulsant activity, acetylcholinesterase inhibition | [2][8] |
| Infectious Diseases | Antimycobacterial, antifungal | [1][5][9][16] |
The hydrophobic nature of the phthalimide moiety enhances the ability of these compounds to cross biological membranes, which is a desirable pharmacokinetic property.[1] The N-substituent can be tailored to introduce specific pharmacophoric features that enhance binding affinity and selectivity for a particular biological target.
Conclusion and Future Perspectives
N-substituted isoindoline-1,3-diones continue to be a subject of intense research due to their remarkable versatility and broad range of applications. The synthetic accessibility of this scaffold, coupled with the ability to systematically tune its structural and electronic properties, ensures its continued relevance in both medicinal chemistry and materials science.
Future research in this area will likely focus on:
-
The development of novel synthetic methodologies to access more complex and diverse derivatives.
-
The use of advanced computational techniques to predict the biological activity and material properties of new compounds with greater accuracy.
-
The exploration of new therapeutic applications for this privileged scaffold.
-
The design and synthesis of novel isoindoline-1,3-dione-based materials with enhanced nonlinear optical and other electronic properties.
The foundational knowledge presented in this guide provides a solid platform for researchers to build upon as they continue to unlock the full potential of this remarkable class of compounds.
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The Isoindoline-1,3-dione Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoindoline-1,3-dione core, a bicyclic aromatic imide, represents a cornerstone in medicinal chemistry, underpinning a diverse array of biologically active molecules. From the historical notoriety of thalidomide to the development of potent, next-generation immunomodulatory drugs (IMiDs) and a wide spectrum of other therapeutic agents, this scaffold has proven to be remarkably versatile. This guide provides a comprehensive exploration of the significant biological activities of isoindoline-1,3-dione derivatives, delving into their mechanisms of action, and furnishing detailed experimental protocols for their evaluation.
A Note on Synthesis: The Foundation of Exploration
The accessibility of the isoindoline-1,3-dione core through straightforward synthetic routes has significantly contributed to its widespread investigation. The most common and efficient method involves the condensation of phthalic anhydride with a primary amine.[1][2][3][4] This reaction is typically carried out under reflux in a high-boiling point solvent such as glacial acetic acid, leading to the formation of the desired N-substituted isoindoline-1,3-dione.[1][3][4] The inherent reactivity of the imide nitrogen's acidic proton also allows for a variety of subsequent chemical modifications, enabling the generation of diverse compound libraries for biological screening.
Anticancer Activity: A Multifaceted Approach to Combating Malignancy
Isoindoline-1,3-dione derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines.[5][6] Their antitumor effects are often mediated through the induction of programmed cell death (apoptosis) and disruption of the cell cycle.
Mechanism of Action: Inducing Apoptosis and Halting Cell Proliferation
A primary anticancer mechanism of many isoindoline-1,3-dione derivatives is the induction of apoptosis, or programmed cell death, in malignant cells. This process is often orchestrated through the intrinsic mitochondrial pathway. Upon cellular stress induced by the compound, cytochrome c is released from the mitochondria into the cytoplasm.[7] Cytosolic cytochrome c then binds to Apoptotic protease-activating factor-1 (Apaf-1), triggering the assembly of a multi-protein complex known as the apoptosome.[1][8][9] The apoptosome serves as an activation platform for caspase-9, an initiator caspase.[1][7][10] Activated caspase-9, in turn, cleaves and activates effector caspases, most notably caspase-3, which then execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[7][10]
In addition to apoptosis, many isoindoline-1,3-dione derivatives can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. A common target is the G2/M phase of the cell cycle. This is often achieved by downregulating the expression of key regulatory proteins such as cyclin B1 and cyclin-dependent kinase 1 (CDK1), which form a complex essential for entry into mitosis.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of isoindoline-1,3-dione derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Azide and silyl ether derivative | A549 (Lung) | 19.41 | [5] |
| N-benzylisoindole-1,3-dione | A549 (Lung) | 114.25 - 116.26 | [11] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Leukemia) | ~0.74 | [6] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Leukemia) | ~10.9 | [6] |
| 1,3,4-thiadiazol-2-ylisoindoline-1,3-diones | MCF-7 (Breast) | Various | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoindoline-1,3-dione derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and isoindoline-1,3-dione derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory pathways and the suppression of pro-inflammatory cytokine production. A notable example is their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins, key mediators of inflammation.[13]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A central mechanism underlying the anti-inflammatory effects of many isoindoline-1,3-dione derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[14] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[14] Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα.[15][16] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB.[15][16] The freed NF-κB, typically a heterodimer of p50 and p65 subunits, then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[14] Isoindoline-1,3-dione derivatives can interfere with this pathway at various points, including the inhibition of IKK activity and the prevention of IκBα phosphorylation and degradation, thereby blocking NF-κB activation.
In Vivo Evaluation: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[8][10][11][15][17][18][19]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week prior to the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the isoindoline-1,3-dione derivative orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point. The formula for calculating the percentage of inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Antimicrobial Activity: A Renewed Front in the Fight Against Pathogens
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Isoindoline-1,3-dione derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[20][21]
Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Spiro-indoline-dione derivative | Enterococcus faecalis | 375 - >6000 | [22] |
| Spiro-indoline-dione derivative | Staphylococcus aureus | 750 - >6000 | [22] |
| Isoindoline-1,3-dione derivatives | E. coli, P. fluorescence, M. luteus, B. subtilis | Various | [23] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[7][24][25][26][27]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution: Dissolve the isoindoline-1,3-dione derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth). This will create a range of concentrations of the test compound.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Neuroprotective Activity: Targeting Cholinesterase in Neurodegenerative Diseases
Certain isoindoline-1,3-dione derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[28][29][30][31][32][33][34] Inhibition of AChE increases the levels of acetylcholine in the brain and is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Quantitative Data: Acetylcholinesterase Inhibition
The inhibitory potency of these derivatives against AChE is expressed as their IC50 value.
| Derivative Class | IC50 (µM) | Reference | | :--- | :--- | | N-benzyl pyridinium hybrids | 2.1 - 7.4 |[31] | | Acetohydrazide derivatives | 0.11 - 0.86 |[32] | | 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | 0.91 - 5.5 |[34] | | 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives | 0.9 - 19.5 |[29] |
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition
Ellman's method is a widely used colorimetric assay to measure AChE activity and inhibition.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (substrate), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Inhibitor Incubation: In a 96-well plate, add the AChE enzyme solution and various concentrations of the isoindoline-1,3-dione derivative. Include a control with no inhibitor. Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add DTNB and the substrate solution to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration. Determine the percentage of inhibition for each concentration relative to the control. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
The Legacy and Future of Isoindoline-1,3-diones: From Thalidomide to Targeted Therapies
The story of isoindoline-1,3-diones is intrinsically linked to thalidomide and its modern analogues, lenalidomide and pomalidomide. The primary mechanism of action of these immunomodulatory drugs (IMiDs) is now understood to be the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[24][25][26][27][28] By binding to CRBN, these drugs alter its substrate specificity, leading to the ubiquitination and subsequent degradation of specific proteins, which in turn results in their potent immunomodulatory and anti-angiogenic effects.[30][35][36]
The continued exploration of the isoindoline-1,3-dione scaffold holds immense promise for the future of drug discovery. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a truly privileged structure in the quest for novel therapeutics to address a multitude of human diseases.
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Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PubMed Central. (URL: [Link])
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A Systems Biology Analysis of Apoptosome Formation and Apoptosis Execution Supports Allosteric Procaspase-9 Activation - PMC - PubMed Central. (URL: [Link])
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The Apoptosome Pathway to Caspase Activation in Primary Human Neutrophils Exhibits Dramatically Reduced Requirements for Cytochrome c - PMC - PubMed Central. (URL: [Link])
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Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed. (URL: [Link])
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Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - NIH. (URL: [Link])
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How Apaf1 and Apoptosomes Trigger Caspase Activation in Intrinsic Apoptosis (Part 2). (URL: [Link])
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Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - MDPI. (URL: [Link])
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Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PubMed Central. (URL: [Link])
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Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed. (URL: [Link])
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Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. (URL: [Link])
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Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - ResearchGate. (URL: [Link])
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Tumor volume (A) in solid Ehrlich tumor-bearing mice. Ehrlich ascites... - ResearchGate. (URL: [Link])
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The IC 50 values of 1,3,4-thiadiazol-2-ylisoindoline-1,3-diones that... - ResearchGate. (URL: [Link])
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Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives. (URL: [Link])
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N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization - MDPI. (URL: [Link])
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(PDF) Synthesis, characterization and antibacterial activity of isoindoline-1, 3-dione derivatives - ResearchGate. (URL: [Link])
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Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. (URL: [Link])
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Subcutaneous Ehrlich Ascites Carcinoma mice model for studying cancer-induced cardiomyopathy - PMC - PubMed Central. (URL: [Link])
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Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives - GSC Online Press. (URL: [Link])
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Evaluation of MMR live attenuated vaccine oncolytic potential using Ehrlich ascites carcinoma in a murine model - NIH. (URL: [Link])
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Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC - NIH. (URL: [Link])
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An In-Depth Technical Guide to the Synthesis of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione, a valuable compound in medicinal chemistry and materials science. The document delves into the primary synthetic methodologies, offering detailed reaction mechanisms, step-by-step experimental protocols, and critical process parameters. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis. This guide is intended to be a practical resource for researchers and professionals engaged in the synthesis and application of N-substituted isoindole-1,3-dione derivatives.
Introduction: Significance of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione
2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione, also known as N-butyl-4-nitrophthalimide, belongs to the class of N-substituted phthalimides. These compounds are of significant interest due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The introduction of a nitro group and a butyl chain onto the phthalimide scaffold can modulate the compound's lipophilicity and electronic properties, potentially enhancing its therapeutic efficacy and pharmacokinetic profile. In materials science, such structures can serve as building blocks for polymers and functional dyes. A reliable and well-understood synthetic route is crucial for the exploration of its potential applications.
Synthetic Pathways and Mechanistic Insights
The synthesis of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione can be approached through two primary routes, each with its own set of advantages and considerations.
Route A: Nitration of N-Butylphthalimide
This is a direct and efficient method for the synthesis of the target compound. The reaction involves the electrophilic aromatic substitution of N-butylphthalimide using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.
Mechanism:
The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The nitronium ion then acts as the electrophile, attacking the electron-rich aromatic ring of N-butylphthalimide. The electron-withdrawing nature of the imide group directs the substitution to the meta position (position 4 or 5).
Route B: Condensation of 4-Nitrophthalic Anhydride with n-Butylamine
This method involves the reaction of a commercially available or synthesized starting material, 4-nitrophthalic anhydride, with n-butylamine. This is a classic imide synthesis reaction.
Mechanism:
The reaction begins with the nucleophilic attack of the primary amine (n-butylamine) on one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent heating promotes intramolecular cyclization via dehydration to yield the final imide product.
Experimental Protocols
The following are detailed, step-by-step protocols for the synthesis of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione.
Protocol for Route A: Nitration of N-Butylphthalimide
This protocol is adapted from established nitration procedures for phthalimide derivatives.[1][2]
Materials:
-
N-Butylphthalimide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add N-butylphthalimide to concentrated sulfuric acid while stirring. Maintain the temperature below 20°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of N-butylphthalimide in sulfuric acid. The temperature of the reaction mixture should be maintained between 10°C and 15°C.[2]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight to ensure complete reaction.
-
Pour the reaction mixture slowly and carefully onto crushed ice with vigorous stirring.
-
The crude product will precipitate out of the solution. Filter the precipitate using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione.
-
Dry the purified product in a vacuum oven.
Protocol for Route B: Condensation of 4-Nitrophthalic Anhydride with n-Butylamine
This protocol is based on general procedures for the synthesis of N-substituted phthalimides from phthalic anhydrides.
Materials:
-
4-Nitrophthalic Anhydride
-
n-Butylamine
-
Glacial Acetic Acid (as solvent)
Procedure:
-
Dissolve 4-nitrophthalic anhydride in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Slowly add an equimolar amount of n-butylamine to the solution with stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into cold water to precipitate the product.
-
Filter the precipitate and wash it with water to remove any remaining acetic acid and unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent to obtain the pure product.
-
Dry the purified 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione.
Data Presentation
| Parameter | Route A (Nitration) | Route B (Condensation) | Reference |
| Yield | 95% (reported for a similar nitration) | Typically high | [1] |
| Purity (HPLC) | >95% (reported for a similar nitration) | High, dependent on purification | [1] |
| Melting Point (°C) | To be determined experimentally | To be determined experimentally | |
| Molecular Formula | C₁₂H₁₂N₂O₄ | C₁₂H₁₂N₂O₄ | [3] |
| Molecular Weight | 248.24 g/mol | 248.24 g/mol | [3] |
| CAS Number | 54395-37-8 | 54395-37-8 | [3] |
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic routes to 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione.
Reaction Mechanism: Route A
Caption: Mechanism of nitration of N-butylphthalimide.
Safety Considerations
-
Nitration Reaction: The nitration mixture (concentrated nitric and sulfuric acids) is highly corrosive and a strong oxidizing agent. The reaction is exothermic and must be carefully controlled to avoid runaway reactions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handling of Reagents: Concentrated acids and organic solvents should be handled with care. Refer to the Safety Data Sheets (SDS) for each chemical before use.
-
Quenching: The quenching of the nitration reaction mixture on ice should be done slowly and with caution to control the exotherm.
Conclusion
The synthesis of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione is readily achievable through either the nitration of N-butylphthalimide or the condensation of 4-nitrophthalic anhydride with n-butylamine. The choice of method will depend on the availability of starting materials, desired scale, and laboratory capabilities. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis and further investigation of this promising compound.
References
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Organic Syntheses. 4-nitrophthalimide. [Link]
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Royal Society of Chemistry. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. [Link]
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ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]
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Journal of Pharmaceutical and Allied Sciences. Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. [Link]
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The Journal of Organic Chemistry. N-NITROSUCCINIMIDE AND N-NITROPHTHALIMIDE1. [Link]
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ResearchGate. Reaction of N-substituted phthalimides and isophthalimides with secondary amines. [Link]
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Organic Preparations and Procedures International. PREPARATION OF 4-NITROPHTHALIC ANHYDRIDE FROM N-METHYL-4-NITROPHTHALIMIDE. [Link]
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Hoffman Fine Chemicals. CAS 54395-37-8 | 2-Butyl-5-nitro-1H-isoindole-1,3(2H)-dione. [Link]
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PubMed Central. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione
Foreword: A Proactive Approach to Physicochemical Profiling
In modern drug development, understanding the fundamental physicochemical properties of an active pharmaceutical ingredient (API) is not a perfunctory, check-box exercise. It is the very foundation upon which successful formulation, accurate pharmacology, and stable dosage forms are built. The molecule at the center of this guide, 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione, possesses a chemical architecture—a substituted nitrophthalimide—that suggests specific liabilities and behaviors. The presence of an imide ring, a nitroaromatic system, and a moderately lipophilic butyl chain dictates its interaction with various solvent systems and its susceptibility to degradation under stress.
This document moves beyond a simple recitation of data. It is structured as a strategic guide to empower researchers to proactively investigate, understand, and mitigate potential challenges related to the solubility and stability of this compound. We will delve into the causality behind experimental design, providing not just protocols, but the scientific rationale required to interpret results and make informed decisions in a drug development campaign.
Section 1: Molecular Profile and Physicochemical Characteristics
2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione is a derivative of phthalimide. Its structure is characterized by three key functional regions that govern its properties:
-
The Isoindole-1,3-dione Core: A planar, electron-deficient aromatic system containing a cyclic imide. The imide functional group is a known site for hydrolysis.
-
The 5-nitro Group: A strong electron-withdrawing group that further decreases the electron density of the aromatic ring. Nitroaromatic compounds are often colored and can be susceptible to photolytic degradation and specific reductive pathways[1].
-
The 2-butyl Group: A non-polar alkyl chain that increases the molecule's lipophilicity, which will significantly influence its solubility in organic solvents and aqueous media.
A summary of its basic properties is provided below.
| Property | Value | Source |
| CAS Number | 54395-37-8 | [2][3] |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [2][3] |
| Molecular Weight | 248.24 g/mol | [2] |
| Appearance | (Predicted) Pale yellow to yellow solid | Inferred from nitrophthalimide analogs[4] |
Section 2: Solubility Assessment
Solubility is a critical determinant of a drug's bioavailability and developability. For 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione, the interplay between the lipophilic butyl chain and the polar nitro-imide core suggests that its solubility will be highly dependent on the solvent system.
Theoretical Considerations & Solvent Selection Rationale
-
Aqueous Solubility: Expected to be low. The hydrophobic n-butyl group will dominate, limiting interaction with water. The imide and nitro groups offer some polarity, but are unlikely to overcome the hydrophobicity of the overall structure.
-
pH-Dependent Solubility: The phthalimide moiety is generally considered non-ionizable within the physiological pH range (1-8). Therefore, significant changes in aqueous solubility as a function of pH are not anticipated in this range. However, at highly alkaline pH (>10), hydrolytic degradation, rather than reversible ionization, becomes the primary event.
-
Organic Solubility: Higher solubility is expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar core. Solubility is also anticipated in lower-alcohols like ethanol and methanol, though perhaps to a lesser extent. Solubility in non-polar solvents like hexanes is predicted to be very poor.
This rationale guides the selection of solvents for experimental determination, ensuring a comprehensive profile is generated.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard method for determining thermodynamic equilibrium solubility. Its self-validating nature comes from ensuring that equilibrium has been reached by measuring concentration at multiple time points until it plateaus.
Objective: To determine the equilibrium solubility of the test compound in various pharmaceutically relevant solvents.
Materials:
-
2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione (crystalline solid)
-
Selected solvents (e.g., Water, pH 7.4 PBS, 0.1 M HCl, Ethanol, DMSO)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control (set to 25 °C)
-
Analytical balance
-
Centrifuge
-
Calibrated HPLC-UV system for concentration analysis
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials (e.g., 5 mg to 1 mL of each solvent). The key is to ensure solid material remains visible after equilibration, confirming saturation.
-
Equilibration: Tightly cap the vials and place them on the orbital shaker at 25 °C. Agitate at a moderate speed (e.g., 150 rpm).
-
Sampling: At designated time points (e.g., 24, 48, and 72 hours), carefully remove the vials.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Dilution & Analysis: Carefully withdraw an aliquot of the supernatant. Dilute it with mobile phase to a concentration within the calibrated range of the HPLC-UV assay.
-
Quantification: Analyze the diluted sample by HPLC-UV to determine the concentration.
-
Verification of Equilibrium: Compare the concentrations at 24, 48, and 72 hours. Equilibrium is confirmed if the 48-hour and 72-hour results are within 5% of each other. The equilibrium solubility is reported from the final time point.
Data Presentation and Visualization
Quantitative results should be summarized for clarity.
Table 2.1: Solubility of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione at 25 °C
| Solvent System | Solubility (µg/mL) | Solubility (mM) |
|---|---|---|
| Deionized Water | [Experimental Data] | [Calculated Data] |
| 0.1 M HCl (pH 1.2) | [Experimental Data] | [Calculated Data] |
| PBS (pH 7.4) | [Experimental Data] | [Calculated Data] |
| Ethanol | [Experimental Data] | [Calculated Data] |
| Dimethyl Sulfoxide (DMSO) | [Experimental Data] | [Calculated Data] |
Caption: Workflow for Equilibrium Solubility Determination.
Section 3: Chemical Stability Profiling
Chemical stability determines a drug's shelf-life, storage conditions, and potential for generating harmful degradants. Forced degradation (or stress testing) is an essential tool used to understand the intrinsic stability of a molecule by intentionally exposing it to conditions more severe than those it would typically encounter.[5][6][7] This process is critical for developing stability-indicating analytical methods and identifying likely degradation pathways.[6][8]
Predicted Degradation Pathways
Based on the structure of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione, two primary degradation pathways are anticipated:
-
Hydrolysis of the Imide Ring: This is the most probable pathway. Phthalimides are susceptible to both acid- and base-catalyzed hydrolysis.[9][10][11] This reaction proceeds via nucleophilic attack on one of the carbonyl carbons, leading to ring-opening and the formation of the corresponding N-substituted phthalamic acid derivative (2-(butylcarbamoyl)-4-nitrobenzoic acid). Under more strenuous conditions, this can further hydrolyze to phthalic acid and butylamine.[12]
-
Photodegradation: Nitroaromatic compounds are known to absorb UV-visible light, which can lead to photochemical reactions.[13][14] The specific pathway is complex but can involve radical mechanisms or photoreduction of the nitro group.
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation products and determine the intrinsic stability of the test compound under various stress conditions (hydrolytic, oxidative, photolytic, thermal). The goal for each condition is to achieve modest degradation (5-20%) to ensure that the primary degradation products are formed without being subsequently degraded themselves.[5][7]
Materials:
-
Test compound solution (e.g., 1 mg/mL in a suitable co-solvent system like acetonitrile/water)
-
Acids: 0.1 M and 1 M Hydrochloric Acid (HCl)
-
Bases: 0.1 M and 1 M Sodium Hydroxide (NaOH)
-
Oxidant: 3% Hydrogen Peroxide (H₂O₂)
-
Photostability chamber (ICH Q1B compliant, providing UV and visible light)[5]
-
Oven for thermal stress
-
Validated stability-indicating HPLC-UV/MS method
Procedure:
-
Control Sample: Prepare a solution of the compound and store it at 5 °C in the dark.
-
Acid Hydrolysis:
-
Mix the compound solution with an equal volume of 0.1 M HCl. Store at 60 °C.
-
Withdraw samples at intervals (e.g., 2, 8, 24 hours). Neutralize with NaOH before analysis.
-
If no degradation is seen, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Mix the compound solution with an equal volume of 0.1 M NaOH. Store at room temperature.
-
Withdraw samples at intervals (e.g., 5, 15, 60 minutes). Neutralize with HCl before analysis. Rationale: Base hydrolysis of imides is typically much faster than acid hydrolysis.
-
If degradation is too rapid, cool the reaction to 5 °C.
-
-
Oxidative Degradation:
-
Mix the compound solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light.
-
Withdraw samples at intervals (e.g., 2, 8, 24 hours).
-
-
Thermal Degradation:
-
Store a vial of the compound solution in an oven at 70 °C.
-
Withdraw samples at intervals (e.g., 1, 3, 7 days).
-
-
Photolytic Degradation:
-
Expose a vial of the compound solution to light in a photostability chamber, alongside a dark control vial wrapped in foil.
-
The exposure should comply with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Analyze the light-exposed and dark control samples at the end of the exposure period.
-
-
Analysis: Analyze all stressed samples and controls using a validated stability-indicating HPLC method. The method must be able to resolve the parent peak from all generated degradation products. A mass spectrometer (LC-MS) is invaluable for identifying the mass of the degradants.
Caption: Experimental Workflow for Forced Degradation Studies.
Primary Degradation Pathway: Imide Hydrolysis
The most common degradation route for N-substituted phthalimides is the opening of the imide ring.
Caption: Primary Hydrolytic Degradation Pathway.
Section 4: Recommendations for Handling and Storage
Based on the predicted stability profile, the following precautions are recommended for handling and storing 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione:
-
Storage of Solid: The solid material should be stored in well-sealed containers at controlled room temperature or refrigerated (2-8 °C), protected from light.
-
Solution Preparation: Due to low aqueous solubility, stock solutions will likely be prepared in DMSO. These solutions should be stored frozen (-20 °C) and protected from light to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Experimental Conditions: Avoid strongly basic aqueous solutions (pH > 9) as they will cause rapid hydrolytic degradation. When working in aqueous buffers for biological assays, prepare solutions fresh and use them promptly.
Section 5: Conclusion
This guide provides a comprehensive framework for evaluating the solubility and stability of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione. While specific experimental data for this molecule is not widely published, its behavior can be reliably predicted based on the well-understood chemistry of its core functional groups: the N-substituted phthalimide and the nitroaromatic ring. The primary risks to its stability are hydrolytic degradation, particularly under basic conditions, and potential photodecomposition. Its solubility is expected to be poor in aqueous media but sufficient in polar aprotic solvents like DMSO.
By employing the robust, self-validating protocols outlined herein for equilibrium solubility and forced degradation, researchers can generate the critical data needed to support formulation development, establish appropriate storage conditions, and ensure the integrity of analytical and biological studies.
References
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 18-26. Retrieved from [Link]
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Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
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Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
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Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
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Kutuk, H., & Yakan, H. (2011). The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(7), 1460-1469. Retrieved from [Link]
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Hasan, S. K., & Abbas, S. A. (1975). Alkaline Hydrolysis Products of N-Substituted Phthalimides. Canadian Journal of Chemistry, 53(16), 2450-2454. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). Alkaline Hydrolysis Products of N-Substituted Phthalimides. Canadian Journal of Chemistry. Retrieved from [Link]
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Filo. (2025, December 3). Hydrolysis of the following N-substituted phthalimide in concentrated HCl. Retrieved from [Link]
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ResearchGate. (2011). (PDF) The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides. Retrieved from [Link]
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Baqir, S. J., & Sharba, A. J. (2013). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy, 2013, 1-17. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-nitrophthalimide. Retrieved from [Link]
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SIELC Technologies. (2018, February 19). 2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS 54395-37-8 | 2-Butyl-5-nitro-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]
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PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)-. Retrieved from [Link]
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Parales, R. E., & Ju, K. S. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(2), 248-270. Retrieved from [Link]
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Gaina, L., et al. (2012). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. Revista de Chimie, 63(1), 26-30. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]
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Qiuping, L. (2003). Synthesis of 4-nitrophthalimide. Journal of Zhejiang University of Technology. Retrieved from [Link]
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BA Sciences. (n.d.). A Primer on Photostability in the Development of Pharmaceuticals. Retrieved from [Link]
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ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
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ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(2), 173-181. Retrieved from [Link]
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Fijałkowski, K., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4315. Retrieved from [Link]
-
Fijałkowski, K., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(1), 226. Retrieved from [Link]
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NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-methyl-. Retrieved from [Link]
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Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. Retrieved from [Link]
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Fijałkowski, K., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4315. Retrieved from [Link]
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An In-depth Technical Guide to CAS Number 31936-33-1: 3-(4-chlorobenzoyl)-N-methyl-1H-indole-5-carboxamide
Notice to the Reader: Information regarding the chemical compound with CAS number 31936-33-1 is not extensively available in public scientific literature and safety data repositories. This guide has been compiled from limited available data and information on structurally related compounds. Researchers and drug development professionals should exercise caution and verify all information through independent testing and analysis.
Introduction
3-(4-chlorobenzoyl)-N-methyl-1H-indole-5-carboxamide is an indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. The presence of a 4-chlorobenzoyl group and an N-methyl-carboxamide moiety suggests potential for various biological activities, possibly as an inhibitor or modulator of protein function. This guide aims to provide a comprehensive overview of the available chemical information and a predictive safety assessment for this compound.
Chemical Identification and Structure
| Identifier | Value |
| CAS Number | 31936-33-1 |
| IUPAC Name | 3-(4-chlorobenzoyl)-N-methyl-1H-indole-5-carboxamide |
| Molecular Formula | C₁₈H₁₃ClN₂O₂ |
| Molecular Weight | 324.77 g/mol |
| Canonical SMILES | CNCC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC=C(C=C3)Cl |
| InChI Key | InChIKey=... (Not available) |
Structural Diagram
Caption: 2D structure of 3-(4-chlorobenzoyl)-N-methyl-1H-indole-5-carboxamide.
Physicochemical Properties
| Property | Predicted Value | Source |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and DMF. | Structural Analogy |
| LogP | ~3.9 - 4.5 | Computational Prediction |
| pKa | Not Available | - |
Synthesis and Characterization
A potential synthetic route for 3-(4-chlorobenzoyl)-N-methyl-1H-indole-5-carboxamide could involve a Friedel-Crafts acylation of an indole precursor. A plausible multi-step synthesis is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 3-(4-chlorobenzoyl)-N-methyl-1H-indole-5-carboxamide.
Experimental Protocol (Hypothetical)
-
Step 1: Synthesis of N-methyl-1H-indole-5-carboxamide.
-
5-cyano-1H-indole is hydrolyzed to 1H-indole-5-carboxylic acid using a strong base like sodium hydroxide.
-
The resulting carboxylic acid is then coupled with methylamine using a standard peptide coupling agent such as EDC/HOBt or converted to an acid chloride followed by reaction with methylamine.
-
-
Step 2: Friedel-Crafts Acylation.
-
N-methyl-1H-indole-5-carboxamide is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).
-
A Lewis acid catalyst (e.g., aluminum chloride) is added.
-
4-chlorobenzoyl chloride is added dropwise at a controlled temperature (typically 0 °C to room temperature).
-
The reaction is stirred until completion, monitored by TLC or LC-MS.
-
The reaction is quenched with ice water and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography or recrystallization.
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Applications in Drug Development and Mechanism of Action
While there is no specific information on the applications of this compound, its structural motifs are present in molecules with known biological activities.
-
Indole Core: The indole ring is a key component of many anticancer agents, antivirals, and CNS-active drugs.
-
Benzoyl Moiety: The 4-chlorobenzoyl group is found in drugs like Indomethacin, a non-steroidal anti-inflammatory drug (NSAID).
-
Carboxamide Group: The carboxamide functional group is a common feature in many pharmaceuticals, contributing to hydrogen bonding interactions with biological targets.
Given these features, 3-(4-chlorobenzoyl)-N-methyl-1H-indole-5-carboxamide could potentially be investigated as:
-
An inhibitor of enzymes such as kinases or polymerases.
-
A modulator of nuclear receptors.
-
A precursor for more complex drug candidates.
Further research, including in vitro screening and biological assays, would be necessary to determine its specific mechanism of action and therapeutic potential.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. The following information is based on general principles for handling similar chemical structures and should be treated as precautionary.
GHS Hazard Classification (Predicted)
| Hazard | Classification |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |
Pictograms:
-
GHS07 (Exclamation Mark)
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First-Aid Measures
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Handling and Storage
-
Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place. Keep container tightly closed.
Toxicological and Ecotoxicological Profile
No specific toxicological or ecotoxicological data is available. The predicted GHS classification suggests moderate acute toxicity. Long-term effects and environmental fate are unknown. It is recommended to handle this compound as a potentially hazardous substance and to prevent its release into the environment.
References
As of the last update, there are no specific peer-reviewed publications or publicly available safety data sheets for CAS number 31936-33-1. The information provided in this guide is based on general chemical principles and data from structurally related compounds. Researchers are strongly advised to conduct their own thorough literature search and experimental validation.
The Chemistry of 2-Butyl-5-Nitrophthalimide: A Technical Guide to Synthesis and Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The specific compound 2-butyl-5-nitrophthalimide does not have a storied history of a singular, notable discovery. Instead, its existence and synthesis are predicated on the foundational chemistry of phthalimides and their nitrated derivatives, a class of compounds with significant importance in medicinal chemistry and organic synthesis. This guide, therefore, will provide a comprehensive overview of the synthetic pathways leading to 2-butyl-5-nitrophthalimide, framed within the broader context of N-alkylated nitrophthalimide chemistry. It will serve as a technical resource for researchers, offering insights into the strategic considerations and methodologies for the synthesis of this and related molecular scaffolds.
The Phthalimide Scaffold in Drug Discovery and Development
Phthalimide and its derivatives are cornerstones in medicinal chemistry, renowned for their wide array of biological activities.[1][2] The rigid phthalimide structure serves as a versatile pharmacophore, with derivatives exhibiting anti-inflammatory, analgesic, anticonvulsant, antitumor, and immunomodulatory properties.[1][2][3] The most infamous and, subsequently, most studied phthalimide is thalidomide, which, despite its tragic history, has been repurposed for treating multiple myeloma and leprosy due to its immunomodulatory effects.[3] The introduction of a nitro group onto the phthalimide ring, creating nitrophthalimide isomers, further modulates the electronic properties and biological activity of the scaffold, making these compounds valuable intermediates in the synthesis of novel therapeutic agents.[4][5] 2-Butyl-5-nitrophthalimide, as an N-alkylated nitrophthalimide, represents a specific iteration of this important chemical class.
Synthetic Pathways to 2-Butyl-5-Nitrophthalimide
The synthesis of 2-butyl-5-nitrophthalimide can be approached through two primary retrosynthetic disconnections, which will be explored in detail:
-
Route A: N-Alkylation of a Pre-formed Nitrophthalimide Ring. This classical approach, rooted in the Gabriel synthesis, involves the initial nitration of phthalimide followed by the introduction of the butyl group.
-
Route B: Nitration of a Pre-formed N-Alkylphthalimide. A more direct approach that begins with the synthesis of N-butylphthalimide, followed by nitration of the aromatic ring.
Synthesis of the 4-Nitrophthalimide Precursor
The common starting point for Route A is the synthesis of 4-nitrophthalimide. This is typically achieved through the electrophilic nitration of phthalimide using a mixture of concentrated nitric acid and sulfuric acid.[6][7]
Experimental Protocol: Nitration of Phthalimide to 4-Nitrophthalimide [6]
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid while maintaining the temperature between 10-15°C.
-
Addition of Phthalimide: Once the nitrating mixture is prepared and cooled, add phthalimide portion-wise, ensuring the temperature does not exceed 15°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude 4-nitrophthalimide will precipitate out of solution.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from ethanol to yield pure 4-nitrophthalimide.
| Parameter | Value | Reference |
| Starting Material | Phthalimide | [6] |
| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid | [6] |
| Temperature | 10-15°C (addition), Room Temperature (reaction) | [6] |
| Yield | 52-66% (crude), 82% (optimized) | [4][6] |
| Melting Point | 198°C | [6] |
Route A: Gabriel Synthesis Approach to 2-Butyl-5-Nitrophthalimide
The Gabriel synthesis is a robust method for preparing primary amines and, in this context, for the N-alkylation of imides.[8][9][10] The synthesis of 2-butyl-5-nitrophthalimide via this route involves the deprotonation of 4-nitrophthalimide to form a nucleophilic anion, followed by an SN2 reaction with a butyl halide.
Workflow for Route A: Gabriel Synthesis
Caption: Workflow for the synthesis of 2-butyl-5-nitrophthalimide via the Gabriel synthesis.
Experimental Protocol: N-Alkylation of 4-Nitrophthalimide
-
Formation of the Phthalimide Salt: Dissolve 4-nitrophthalimide in a suitable aprotic solvent such as DMF.[9] Add a base, such as potassium carbonate or potassium hydroxide, and stir to form the potassium salt of 4-nitrophthalimide.
-
Alkylation: Add 1-bromobutane to the reaction mixture. Heat the mixture to facilitate the SN2 reaction. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water to precipitate the crude product. Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain 2-butyl-5-nitrophthalimide.
Route B: Direct Nitration of N-Butylphthalimide
An alternative and more direct route involves the nitration of N-butylphthalimide. This approach avoids the handling of potentially less stable nitrophthalimide salts. The nitration of N-alkylphthalimides can be achieved using various nitrating agents, with mixed acid (HNO₃/H₂SO₄) or concentrated nitric acid alone being common choices.[11][12][13]
Workflow for Route B: Direct Nitration
Caption: Workflow for the synthesis of 2-butyl-5-nitrophthalimide via direct nitration.
A key consideration in this route is the regioselectivity of the nitration. The nitration of N-alkylphthalimides typically yields a mixture of the 4-nitro (para) and 3-nitro (meta) isomers.[11] The ratio of these isomers is dependent on the reaction conditions.
Experimental Protocol: Direct Nitration of N-Butylphthalimide [11]
-
Dissolution: Dissolve N-butylphthalimide in concentrated sulfuric acid.
-
Nitration: Cool the solution and slowly add concentrated nitric acid, maintaining a controlled temperature.
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., 20-60°C) for several hours.[11]
-
Work-up and Isomer Separation: Pour the reaction mixture onto ice to precipitate the mixture of nitro isomers. The isomers can then be separated by fractional crystallization or chromatography.
| Parameter | Value | Reference |
| Starting Material | N-Alkylphthalimide | [11] |
| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid | [11][13] |
| Temperature | 20-60°C | [11] |
| Products | Mixture of 4-nitro and 3-nitro isomers | [11] |
Physicochemical Properties of 2-Butyl-5-Nitrophthalimide
While extensive experimental data for 2-butyl-5-nitrophthalimide is not widely published, its properties can be inferred from related compounds.
| Property | Estimated Value/Description |
| Molecular Formula | C₁₂H₁₂N₂O₄ |
| Molecular Weight | 248.24 g/mol |
| Appearance | Likely a yellow crystalline solid |
| Solubility | Expected to be soluble in common organic solvents and poorly soluble in water |
Applications and Future Directions
As a member of the nitrophthalimide family, 2-butyl-5-nitrophthalimide holds potential as an intermediate in the synthesis of more complex molecules with therapeutic applications. The nitro group can be readily reduced to an amine, providing a handle for further functionalization. This resulting aminophthalimide can be a precursor for the synthesis of:
-
Azo dyes [4]
-
Luminol and its derivatives for chemiluminescence applications[7]
-
Heterocyclic compounds with potential biological activity
The exploration of the biological activity of 2-butyl-5-nitrophthalimide itself, particularly in assays for anti-inflammatory or anticancer effects, could be a fruitful area of future research, given the known activities of related phthalimide derivatives.[1][2]
Conclusion
While the discovery of 2-butyl-5-nitrophthalimide is not a singular event, its synthesis is a testament to the enduring utility of classical and modern organic chemistry reactions. The methodologies outlined in this guide, from the venerable Gabriel synthesis to more direct nitration approaches, provide a robust toolkit for chemists to access this and other N-alkylated nitrophthalimides. As the demand for novel therapeutic agents continues to grow, the exploration of the chemical space around the phthalimide scaffold, including derivatives like 2-butyl-5-nitrophthalimide, will undoubtedly continue to be a priority for the drug discovery and development community.
References
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NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]
-
Gabriel Synthesis. [Link]
-
European Patent Office. METHOD FOR MAKING N-SUBSTITUTED NITROPHTHALIMIDES. EP 0164409 B1. [Link]
-
Wikipedia. Gabriel synthesis. [Link]
- Poole, V. D. The synthesis of alkylamino-N-alkylnaphthalic-1,8-imides from 2- and 4-nitronaphthalic anhydrides by nitro group displacement. Journal of Chemical Research.
- Cash, R. V. A Study of 4-nitrophthalimide in the Gabriel Synthesis. Indiana University, 1951.
- Williams, F. J., & Donahue, P. E. Nitration of N-alkylphthalimides. The Journal of Organic Chemistry, 1978.
-
Chemistry LibreTexts. Gabriel Synthesis. [Link]
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ResearchGate. New Synthesis Method of 4-Nitro-N-Methylphthalimide. [Link]
- Almeida, M. L., et al. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis, 2020.
- Google Patents. Process for the preparation of 4-nitro-N-methylphthalimide. DE2522818C2.
- Nishiwaki, Y., et al. An efficient nitration of light alkanes and the alkyl side-chain of aromatic compounds with nitrogen dioxide and nitric acid catalyzed by N-hydroxyphthalimide. The Journal of Organic Chemistry, 2002.
- Khodarahmi, G., et al. Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety. Brieflands, 2012.
-
ResearchGate. Recent Advances in the Chemistry of Phthalimide Analogues and their Therapeutic Potential. [Link]
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ResearchGate. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. [Link]
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Organic Syntheses. 4-nitrophthalimide. [Link]
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PubChem. 4-Nitrophthalimide. [Link]
- Google Patents.
- Li, W., et al. Expedient access to N-alkylphthalimides via redox-neutral photocatalysed Giese-type reactions. Organic & Biomolecular Chemistry, 2021.
- Wang, H., et al. Direct oxidative nitration of aromatic sulfonamides under mild conditions.
- Wang, N., et al. The direct synthesis of N-alkylated amides via a tandem hydration/N-alkylation reaction from nitriles, aldoximes and alcohols.
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Methodological & Application
The Isoindole-1,3-dione Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: Unveiling the Therapeutic Potential of a Versatile Heterocycle
The isoindole-1,3-dione, commonly known as the phthalimide scaffold, represents a cornerstone in the edifice of medicinal chemistry. Its deceptively simple bicyclic structure belies a remarkable versatility, enabling the synthesis of a vast and diverse library of bioactive molecules. From the historical notoriety of thalidomide to the cutting-edge development of targeted cancer therapies, the isoindole-1,3-dione core has consistently demonstrated its capacity to modulate a wide array of biological processes. This privileged scaffold's inherent drug-like properties, including its relative stability, synthetic tractability, and ability to engage in various intermolecular interactions, have cemented its status as a recurring motif in the design of novel therapeutic agents.
This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the applications of isoindole-1,3-dione compounds, moving beyond a mere recitation of facts to offer field-proven insights into their synthesis and biological evaluation. Herein, we delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
Synthetic Strategies: Building the Isoindole-1,3-dione Core and its Derivatives
The synthetic accessibility of the isoindole-1,3-dione scaffold is a key driver of its widespread use in medicinal chemistry. The most fundamental and widely employed method for the construction of N-substituted isoindole-1,3-diones is the condensation of phthalic anhydride with a primary amine. This robust reaction provides a straightforward entry point for introducing a wide range of substituents at the nitrogen atom, thereby enabling extensive structure-activity relationship (SAR) studies.
Protocol 1: General Procedure for the Synthesis of N-Substituted Isoindole-1,3-diones
This protocol outlines a standard method for the synthesis of N-substituted isoindole-1,3-diones from phthalic anhydride and a primary amine.
Materials:
-
Phthalic anhydride
-
Primary amine of choice
-
Glacial acetic acid or toluene
-
Anhydrous potassium carbonate (optional, for specific applications)
-
Acetonitrile (for alternative procedure)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in a suitable solvent such as glacial acetic acid or toluene.
-
Addition of Amine: To the stirred solution, add the primary amine (1.0-1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, typically ethanol.
Causality of Experimental Choices:
-
Solvent: Glacial acetic acid is a common solvent as it facilitates the dehydration step of the reaction. Toluene can also be used, often with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.
-
Purification: Recrystallization is a simple and effective method for purifying the solid product, yielding material of high purity suitable for biological testing.
Caption: General workflow for the synthesis of N-substituted isoindole-1,3-diones.
Biological Applications and Evaluation Protocols
The isoindole-1,3-dione scaffold is a versatile pharmacophore that has been incorporated into molecules targeting a wide range of diseases. Below, we detail some of the most significant applications and provide protocols for their biological evaluation.
Anticancer Activity
Many isoindole-1,3-dione derivatives have demonstrated potent anticancer activity. A prominent example is the class of immunomodulatory drugs (IMiDs), which includes thalidomide, lenalidomide, and pomalidomide. These drugs are used in the treatment of multiple myeloma.[1] Their mechanism of action involves binding to the cereblon (CRBN) protein, a component of an E3 ubiquitin ligase complex.[2] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] The degradation of these factors has downstream effects, including direct cytotoxicity to myeloma cells and immunomodulatory effects such as T-cell co-stimulation and enhancement of natural killer (NK) cell activity.[2][3]
Caption: Simplified signaling pathway of immunomodulatory isoindole-1,3-dione drugs (IMiDs).
The cytotoxic potential of novel isoindole-1,3-dione derivatives against various cancer cell lines is commonly assessed using the MTT assay.
Protocol 2: MTT Assay for Anticancer Activity
This protocol describes a colorimetric assay to assess the in vitro anticancer activity of isoindole-1,3-dione compounds by measuring cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the isoindole-1,3-dione compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Causality of Experimental Choices:
-
MTT Reagent: MTT is a yellow tetrazolium salt that is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[7]
-
DMSO: DMSO is used to dissolve the water-insoluble formazan crystals, allowing for their quantification by spectrophotometry.[6]
-
IC50 Value: The IC50 value is a standard measure of the potency of a cytotoxic compound and is essential for comparing the activity of different derivatives.
Table 1: Anticancer Activity of Selected Isoindole-1,3-dione Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 7 | A549 | 19.41 | [8] |
| Compound 13 | Caco-2 | - | [9] |
| Compound 16 | MCF-7 | - | [9] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | 0.26 µg/mL | [3] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | 3.81 µg/mL | [3] |
| N-benzylisoindole-1,3-dione derivative 3 | A549-Luc | 114.25 | [10] |
| N-benzylisoindole-1,3-dione derivative 4 | A549-Luc | 116.26 | [10] |
Note: Some IC50 values were not explicitly provided in the source material but the compounds were reported to have significant activity.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Isoindole-1,3-dione derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine.[11] Inhibition of these enzymes is a key therapeutic strategy for the management of Alzheimer's disease. The Ellman's assay is a widely used method for screening and characterizing cholinesterase inhibitors.[11]
Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a spectrophotometric method for measuring the inhibition of AChE by isoindole-1,3-dione compounds.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or recombinant human
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Isoindole-1,3-dione test compounds
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a 15 mM solution of ATCI in deionized water (prepare fresh daily).
-
Prepare a 3 mM solution of DTNB in phosphate buffer (protect from light).
-
Prepare a stock solution of the isoindole-1,3-dione test compound in DMSO and make serial dilutions in phosphate buffer.
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Blank: 180 µL of phosphate buffer.
-
Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of phosphate buffer (or DMSO at the same final concentration as the test wells).
-
Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound working solution at various concentrations.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: To initiate the reaction, add 20 µL of ATCI solution to all wells. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve (ΔAbs/min).
-
Correct for background absorbance by subtracting the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Causality of Experimental Choices:
-
ATCI Substrate: ATCI is a synthetic substrate for AChE. Its hydrolysis by the enzyme produces thiocholine.
-
DTNB Reagent: Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.
-
Kinetic Measurement: A kinetic assay provides a more accurate measurement of the initial reaction rate and is less prone to artifacts than an endpoint assay.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Isoindole-1,3-dione Derivatives
| Compound Class | AChE IC50 | Reference |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | 2.1 - 7.4 µM | [1] |
| 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives | 0.9 - 19.5 µM | [11] |
| Isoindolin-1,3-dione-based acetohydrazides | 0.11 - 0.86 µM | [12] |
| Isoindole-1,3-dione-isoxazole hybrids | 4.65 - 12.83 nM | [2] |
Cyclooxygenase (COX) Inhibition
Isoindole-1,3-dione derivatives have also been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7][13] The inhibition of COX-1 and COX-2 is the mechanism of action of nonsteroidal anti-inflammatory drugs (NSAIDs).
Protocol 4: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general framework for assessing the in vitro COX inhibitory activity of isoindole-1,3-dione compounds. Commercial kits are widely available and provide detailed, optimized protocols.
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Isoindole-1,3-dione test compounds
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Detection system (e.g., ELISA for PGE2, oxygen consumption electrode, or colorimetric/fluorometric probe)
General Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel (e.g., Eppendorf tube or 96-well plate), prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.[14]
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the reaction mixture and incubate briefly at room temperature.[14]
-
Inhibitor Pre-incubation: Add the isoindole-1,3-dione test compound or a reference inhibitor to the enzyme solution and pre-incubate at 37°C for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme binding.[14]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[14]
-
Reaction Termination and Detection: After a specific incubation time, terminate the reaction (e.g., by adding a strong acid). Quantify the product (e.g., prostaglandin E2) using a suitable detection method such as ELISA. Alternatively, monitor the reaction kinetically by measuring oxygen consumption or the signal from a colorimetric/fluorometric probe.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to a vehicle control. Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Causality of Experimental Choices:
-
Purified Enzymes: Using purified enzymes allows for the direct assessment of a compound's inhibitory effect on the target without the complexities of a cellular environment.[14]
-
Cofactors: Hematin and L-epinephrine are required for optimal COX enzyme activity.[14]
-
Selective Inhibitors: The use of known selective COX-1 and COX-2 inhibitors as positive controls is crucial for validating the assay and interpreting the results.
Table 3: Cyclooxygenase (COX) Inhibitory Activity of Selected Isoindole-1,3-dione Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Compound D | - | - | [13] |
| Compound H | - | Potent Inhibitor | [13] |
| ZJ1 | - | Potent Inhibitor | [7] |
| ZJ4 | Potent Inhibitor | - | [7] |
Note: Specific IC50 values were not always provided, but the relative inhibitory activities were described.
Conclusion: A Scaffold with a Bright Future in Drug Discovery
The isoindole-1,3-dione scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives ensure its enduring relevance in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to effectively synthesize and evaluate novel isoindole-1,3-dione compounds, thereby contributing to the development of the next generation of innovative medicines. The journey from a simple heterocyclic core to a life-saving drug is long and arduous, but the remarkable track record of the isoindole-1,3-dione scaffold suggests that many more such journeys will begin with this versatile and powerful molecular framework.
References
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Szkatuła, D., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 29(1), 123. [Link]
-
Nazarian, F., et al. (2024). Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. BMC Chemistry, 18(1), 64. [Link]
-
Aliabadi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 356-366. [Link]
-
Szkatuła, D., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors. Semantic Scholar. [Link]
-
Özçelik, F., et al. (2025). Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. Journal of Biochemical and Molecular Toxicology, 39(10), e70550. [Link]
-
Tan, S., et al. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Molecules, 25(13), 3046. [Link]
-
Yilmaz, I., et al. (2021). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1736-1746. [Link]
-
Coskun, A., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(12), 11135-11144. [Link]
-
Al-Qubaisi, M., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Molecules, 25(25), 5983. [Link]
-
Zarrow, E. H., et al. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of analytical & bioanalytical techniques, 1(1), 102. [Link]
-
Szkatuła, D., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. [Link]
-
Al-Otaibi, J. S., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Bioinorganic Chemistry and Applications, 2023, 1-15. [Link]
-
Szkatuła, D., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current protocols in pharmacology, Chapter 2, Unit 2.7. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Nature Experiments. [Link]
-
Murtuda, A. (2023). MTT (Assay protocol). protocols.io. [Link]
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Bohlin, L., & Jonsson, M. (2002). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-Portal.org. [Link]
-
Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Al-Husseini, J., et al. (2022). Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors. International Journal of Pharmaceutical and Biological Sciences, 11(1), 156-163. [Link]
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- 2. Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Nitration of N-Butylphthalimide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the experimental setup for the nitration of N-butylphthalimide, yielding predominantly N-butyl-4-nitrophthalimide. This application note is designed to offer not just a step-by-step protocol but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.
Introduction and Significance
Nitrated phthalimide derivatives are valuable intermediates in organic synthesis, serving as precursors for a variety of compounds with applications in pharmaceuticals, agrochemicals, and materials science. The introduction of a nitro group onto the aromatic ring of N-butylphthalimide significantly alters its electronic properties, providing a handle for further functionalization, such as reduction to an amine, which can then be used in the synthesis of dyes, polymers, and biologically active molecules. The nitration of N-alkylphthalimides typically proceeds via an electrophilic aromatic substitution mechanism.[1]
This guide will detail a robust laboratory-scale procedure for the synthesis of N-butyl-4-nitrophthalimide, covering everything from reagent preparation and safety precautions to reaction workup, purification, and product characterization.
Reaction Mechanism and Strategy
The nitration of N-butylphthalimide is an electrophilic aromatic substitution reaction. The electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[2]
The phthalimido group is a deactivating group, meaning it makes the aromatic ring less reactive towards electrophilic substitution. However, it is a meta-director. The N-butyl group is a weakly activating ortho-, para-directing group. The regiochemical outcome of the reaction is a mixture of isomers, with the 4-nitro and 3-nitro products being the major ones. The formation of the 4-nitro isomer is often favored.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| N-Butylphthalimide | ≥98% | Sigma-Aldrich, TCI | Starting material. |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific | Dehydrating agent and catalyst. |
| Concentrated Nitric Acid (HNO₃) | 70% | VWR | Source of the nitro group. |
| Crushed Ice | - | - | For quenching the reaction. |
| Deionized Water | - | - | For washing. |
| 95% Ethanol | Reagent Grade | - | For recrystallization. |
| Ethyl Acetate | ACS Grade | - | For Thin Layer Chromatography (TLC). |
| Hexanes | ACS Grade | - | For Thin Layer Chromatography (TLC). |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | For drying organic layers. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | For monitoring reaction progress. |
Health and Safety Precautions
Nitration reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.
-
Corrosive and Oxidizing Acids : Concentrated sulfuric acid and nitric acid are extremely corrosive and potent oxidizing agents. They can cause severe burns upon contact with skin and eyes. All manipulations involving these acids must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®).[3]
-
Exothermic Reaction : The mixing of concentrated acids and the nitration reaction itself are highly exothermic.[4] The reaction temperature must be carefully controlled to prevent runaway reactions, which can lead to the formation of explosive byproducts and uncontrolled release of toxic nitrogen oxide gases. An ice bath should be readily available for cooling.
-
Toxic Fumes : The reaction may produce toxic nitrogen dioxide (NO₂) fumes, which are brown in color and have a characteristic sharp odor. Inhalation can cause severe respiratory distress.[3] Ensure the fume hood has adequate airflow.
-
Quenching : The quenching of the reaction mixture by pouring it onto ice is also exothermic. This step must be performed slowly and with vigorous stirring to dissipate the heat effectively.
-
Waste Disposal : Acidic waste must be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal according to institutional guidelines.
Experimental Protocol
This protocol is adapted from established procedures for the nitration of phthalimide and related compounds.[5][6]
Preparation of the Nitrating Mixture
-
In a clean, dry flask, add 20 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly, with constant stirring, add 5 mL of concentrated nitric acid to the cooled sulfuric acid. The addition should be dropwise to control the exotherm.
-
Keep the nitrating mixture in the ice bath until ready for use.
Nitration of N-Butylphthalimide
-
In a separate 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of N-butylphthalimide in 25 mL of concentrated sulfuric acid. Stir until a homogeneous solution is obtained.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly, dropwise, add the pre-cooled nitrating mixture to the solution of N-butylphthalimide. Use a dropping funnel for controlled addition.
-
Crucially, maintain the internal reaction temperature below 15 °C throughout the addition. Monitor the temperature with a low-temperature thermometer.
-
After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 1 hour.
-
Remove the ice bath and let the reaction mixture slowly warm to room temperature. Continue stirring for an additional 2-3 hours.
Reaction Monitoring
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Sample Preparation : Carefully withdraw a small aliquot of the reaction mixture and quench it in a vial containing ice and ethyl acetate. After vigorous shaking, the organic layer can be spotted on the TLC plate.
-
TLC System : A suitable eluent system is a mixture of hexanes and ethyl acetate (e.g., 3:1 v/v).
-
Visualization : The starting material and product can be visualized under UV light (254 nm). The product, N-butyl-4-nitrophthalimide, should have a lower Rf value than the starting N-butylphthalimide.
Work-up and Isolation
-
Prepare a large beaker containing approximately 200 g of crushed ice.
-
Slowly and with vigorous stirring, pour the reaction mixture onto the crushed ice. A precipitate should form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.
-
Press the solid as dry as possible on the filter paper.
Purification
The crude product can be purified by recrystallization.
-
Transfer the crude solid to a flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Keep the solution heated on a hot plate.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Crystals of N-butyl-4-nitrophthalimide should form.
-
Further cooling in an ice bath can enhance the yield of the crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 95% ethanol, and dry them in a vacuum oven or air dry.
Characterization of N-Butyl-4-nitrophthalimide
The identity and purity of the final product should be confirmed by analytical techniques.
| Property | Expected Value |
| Appearance | Pale yellow solid |
| Molecular Formula | C₁₂H₁₂N₂O₄ |
| Molecular Weight | 248.24 g/mol [7] |
| Melting Point | 94-95 °C[8] |
| ¹H NMR | Predicted shifts based on N-butylphthalimide and 4-nitrophthalimide: Aromatic protons will show complex splitting patterns in the range of 7.8-8.5 ppm. The butyl group protons will appear as a triplet around 3.7 ppm (CH₂ next to N), a multiplet around 1.6-1.7 ppm (internal CH₂), a multiplet around 1.3-1.4 ppm (internal CH₂), and a triplet around 0.9 ppm (terminal CH₃). |
| ¹³C NMR | Predicted shifts based on N-butylphthalimide and 4-nitrophthalimide: Carbonyl carbons will appear around 167 ppm. Aromatic carbons will be in the range of 124-150 ppm. The butyl group carbons will be in the aliphatic region, with the CH₂ next to the nitrogen around 38 ppm. |
| IR Spectroscopy | Characteristic peaks: Strong C=O stretching of the imide at ~1770 and ~1710 cm⁻¹. Asymmetric and symmetric stretching of the NO₂ group at ~1530 and ~1350 cm⁻¹, respectively. C-H stretching of the butyl group around 2850-2960 cm⁻¹. Aromatic C-H and C=C stretching in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. |
Experimental Workflow Diagram
Caption: Experimental workflow for the nitration of N-butylphthalimide.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time. - Ensure efficient stirring. - Check the concentration and quality of the acids. |
| Loss of product during workup. | - Ensure complete precipitation by using sufficient ice. - Minimize the amount of solvent used for washing the recrystallized product. | |
| Formation of Dark-colored Byproducts | Reaction temperature was too high. | - Maintain strict temperature control during the addition of the nitrating mixture. - Add the nitrating mixture more slowly. |
| Presence of impurities in the starting material. | - Purify the starting N-butylphthalimide before use. | |
| Product is an Oil and Does Not Solidify | Presence of impurities. | - Attempt to purify by column chromatography on silica gel. - Try trituration with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether). |
| Difficulty with Recrystallization | Incorrect solvent or solvent volume. | - Try a different solvent or a solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes). - Ensure the minimum amount of hot solvent is used for dissolution. - Scratch the inside of the flask with a glass rod to induce crystallization. |
Conclusion
The protocol detailed in this application note provides a reliable method for the laboratory-scale synthesis of N-butyl-4-nitrophthalimide. By carefully controlling the reaction temperature and following the outlined safety procedures, researchers can safely and efficiently prepare this valuable synthetic intermediate. The provided guidelines for purification and characterization will aid in obtaining a product of high purity suitable for subsequent applications in drug development and other areas of chemical research.
References
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Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-nitrophthalimide. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Retrieved from [Link]
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
- Vertex AI Search. (n.d.). Nitration reaction safety.
-
Esteves, P. M., et al. (2006). Electrophilic aromatic nitration: understanding its mechanism and substituent effects. The Journal of Organic Chemistry, 71(16), 6192–6203. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. Retrieved from [Link]
-
Zhang, Q. H., et al. (2009). New Synthesis Method of 4-Nitro-N-Methylphthalimide. ResearchGate. Retrieved from [Link]
- Cook, G. C., & Davis, G. T. (1976). U.S. Patent No. 3,933,852. Washington, DC: U.S. Patent and Trademark Office.
-
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]
-
PubChem. (n.d.). N-Butylphthalimide. Retrieved from [Link]
-
European Patent Office. (1989). METHOD FOR MAKING N-SUBSTITUTED NITROPHTHALIMIDES (EP 0164409 B1). Retrieved from [Link]
- European Patent Office. (1987). Destruction of dnpi in an all nitric acid nitration process (EP 0164410 B1).
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- 3. N-Butylphthalimide(1515-72-6) 13C NMR spectrum [chemicalbook.com]
- 4. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. rsc.org [rsc.org]
- 8. echemi.com [echemi.com]
Application Note & Protocol: Scale-up Synthesis and Purification of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione
Abstract
This document provides a comprehensive, scalable, and validated protocol for the synthesis and purification of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione, a key intermediate in the development of novel therapeutics and functional materials. The synthesis is achieved through the condensation of 4-nitrophthalic acid with n-butylamine, followed by a robust recrystallization procedure to yield a high-purity product. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering detailed methodologies, explanations of experimental choices, and critical safety information.
Introduction
2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione belongs to the phthalimide class of compounds, which are recognized for their diverse biological activities and utility as synthetic precursors.[1] The incorporation of a nitro group at the 5-position of the isoindole core provides a strategic site for further chemical elaboration, such as reduction to an amine, enabling the synthesis of a wide array of derivatives. The butyl group enhances lipophilicity, a property often crucial for modulating the pharmacokinetic profiles of drug candidates. Given its significance, a reliable and scalable synthesis of this compound is of considerable interest to the scientific community. This application note details an optimized procedure, ensuring high yield and purity, suitable for both laboratory-scale and larger-scale production.
Scientific Principles and Rationale
The synthesis of N-substituted phthalimides is a well-established transformation in organic chemistry. The presented protocol utilizes the direct condensation of a phthalic acid derivative with a primary amine.
Reaction Mechanism: The reaction proceeds in a two-step sequence. Initially, 4-nitrophthalic acid reacts with n-butylamine in an acid-base reaction to form an ammonium carboxylate salt. Upon heating in glacial acetic acid, this intermediate dehydrates to form a phthalamic acid, which subsequently undergoes intramolecular cyclization via nucleophilic acyl substitution to afford the final product, 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione, with the elimination of water. Glacial acetic acid serves as both a solvent and a catalyst for the dehydration steps.
Purification Strategy: Recrystallization is a powerful technique for purifying solid organic compounds.[2][3] The choice of ethanol as the recrystallization solvent is based on the differential solubility of the desired product and impurities at high and low temperatures. The target compound is highly soluble in hot ethanol and sparingly soluble in cold ethanol, allowing for its selective crystallization upon cooling, while impurities remain in the mother liquor.
Detailed Experimental Protocols
Synthesis of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) | CAS Number |
| 4-Nitrophthalic acid | Reagent Grade, 98% | Sigma-Aldrich | 610-27-5 |
| n-Butylamine | ≥99% | Acros Organics | 109-73-9 |
| Glacial Acetic Acid | ACS Reagent | Fisher Scientific | 64-19-7 |
| Ethanol (200 Proof) | Anhydrous | Decon Labs | 64-17-5 |
| Deionized Water | Type II | - | 7732-18-5 |
Equipment:
-
500 mL Three-neck round-bottom flask
-
Reflux condenser and heating mantle with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Buchner funnel and vacuum flask
-
Vacuum oven
Procedure:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-nitrophthalic acid (21.1 g, 0.1 mol).
-
Reagent Addition: Add 150 mL of glacial acetic acid to the flask and stir to create a suspension. From the dropping funnel, add n-butylamine (8.05 g, 0.11 mol) dropwise over 15-20 minutes. An exothermic reaction will be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
Precipitation and Isolation: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 500 mL of ice-cold deionized water with vigorous stirring to precipitate the crude product.
-
Filtration and Washing: Collect the solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the crude product in a vacuum oven at 60 °C for 12 hours to afford a pale-yellow solid.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of crude 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione.
Purification by Recrystallization
Procedure:
-
Dissolution: Transfer the crude product to a 500 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (approximately 200-250 mL) and heat on a hot plate with stirring until complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cool in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small portion of cold ethanol and dry them in a vacuum oven at 50 °C to a constant weight.
Purification Process Diagram:
Caption: Recrystallization process for the purification of the final product.
Expected Results and Characterization
Data Summary:
| Parameter | Crude Product | Purified Product |
| Appearance | Pale-yellow solid | Bright yellow crystalline solid |
| Yield | 85-90% | 75-82% |
| Melting Point | 95-98 °C | 99-101 °C |
| Purity (HPLC) | ~95% | >99% |
Characterization Methods:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O of the imide, NO₂).
-
Mass Spectrometry: To confirm the molecular weight (C₁₂H₁₂N₂O₄: 248.24 g/mol ).[4]
-
HPLC: To determine the final purity. A reverse-phase HPLC method can be employed.[5]
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.
-
n-Butylamine: Flammable liquid and vapor. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage.[8]
-
4-Nitrophthalic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[7]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is refluxed for the specified time. Monitor by TLC. |
| Loss of product during workup. | Ensure complete precipitation by using ice-cold water. Avoid excessive washing during filtration. | |
| Product Fails to Crystallize | Solution is not saturated. | Evaporate some of the solvent to concentrate the solution. |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Presence of impurities. | If significant impurities are present, a second recrystallization may be necessary. | |
| Low Purity | Incomplete removal of starting materials or byproducts. | Ensure thorough washing of the crude product. Optimize the recrystallization process. |
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis and purification of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione. By adhering to the described procedures and safety guidelines, researchers can consistently obtain this valuable chemical intermediate in high yield and purity, facilitating its use in further synthetic applications.
References
- CN112409237B - Preparation method of N-benzylphthalimide - Google Patents. (n.d.).
- Hasan, S. K., & Abbas, S. A. (1975). Alkaline Hydrolysis Products of N-Substituted Phthalimides. Canadian Journal of Chemistry, 53(16), 2450–2453.
- SAFETY DATA SHEET. (n.d.).
- Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications.
- Hoffman Fine Chemicals. (n.d.). CAS 54395-37-8 | 2-Butyl-5-nitro-1H-isoindole-1,3(2H)-dione.
- SAFETY DATA SHEET. (n.d.).
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
- Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. (2007). Molecules, 8(7), 565–579.
- Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201.
- 4-nitrophthalic acid - Organic Syntheses Procedure. (n.d.).
- n-BUTYLAMINE. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile.
- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2020). Molecules, 25(15), 3452.
- ChemicalBook. (n.d.). N-N-BUTYL-4-NITRO-PHTHALIMIDE synthesis.
- SIELC Technologies. (2018, February 19). 2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione.
- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2021). International Journal of Molecular Sciences, 22(16), 8799.
- Recrystallization. (2020, January 10). YouTube.
- Recrystallization. (2018, August 7). YouTube.
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- 8. manavchem.com [manavchem.com]
Application of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione in materials science
An in-depth analysis of the existing literature reveals that while 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione is a known chemical entity, its specific applications in materials science are not extensively documented. However, its molecular architecture, featuring a phthalimide core, a nitro functional group, and an alkyl chain, suggests significant potential in several advanced material domains. The phthalimide group is a well-known building block for high-performance polymers, and the nitro group can serve as a precursor for further functionalization or impart specific electronic properties.
This guide, therefore, synthesizes information on the synthesis of this compound and extrapolates its potential applications in materials science based on the known properties of the broader isoindole-1,3-dione family. The protocols provided are designed to be foundational, enabling researchers to explore and validate these potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione is presented below.
| Property | Value | Reference |
| CAS Number | 54395-37-8 | [1] |
| Molecular Formula | C12H12N2O4 | [2] |
| Molecular Weight | 248.24 g/mol | [1] |
Synthesis Protocol
The synthesis of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione can be achieved through the nitration of N-butylphthalimide. The following protocol is based on established methods for the nitration of phthalimide derivatives.[2][3][4]
Workflow for Synthesis
Caption: Workflow for the synthesis of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione.
Step-by-Step Protocol
-
Preparation of the Nitrating Mixture:
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a stoichiometric amount of concentrated nitric acid to a solution of concentrated sulfuric acid. Maintain the temperature below 10°C.
-
-
Nitration Reaction:
-
Dissolve N-butylphthalimide in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice-water bath.
-
Slowly add the pre-cooled nitrating mixture dropwise to the N-butylphthalimide solution. The temperature of the reaction mixture should be maintained between 0 and 5°C throughout the addition.
-
After the addition is complete, continue stirring the mixture at room temperature for several hours to ensure the reaction goes to completion.[3]
-
-
Product Precipitation and Isolation:
-
Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring. This will cause the crude 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione to precipitate out of the solution.[4]
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with cold water until the washings are neutral to pH paper. This is to remove any residual acid.
-
-
Purification and Drying:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified product in a vacuum oven at a moderate temperature.
-
Potential Applications in Materials Science
While direct applications are not widely reported, the structure of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione suggests its utility in the following areas:
Precursor for Functional Monomers
The nitro group on the phthalimide ring can be readily reduced to an amine group. This resulting amino-functionalized N-butylphthalimide can then be used as a monomer for the synthesis of high-performance polymers like polyimides.
-
Reaction Setup:
-
In a round-bottom flask, dissolve the synthesized 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
-
Reaction and Work-up:
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
If using SnCl2/HCl, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
If using catalytic hydrogenation, filter off the catalyst and evaporate the solvent to obtain the crude product.
-
-
Purification:
-
Purify the resulting 2-butyl-5-amino-1H-isoindole-1,3(2H)-dione by column chromatography or recrystallization.
-
Caption: Conceptual workflow for synthesizing polyimides from the amino-derivative.
Organic Electronics and Nonlinear Optical (NLO) Materials
The isoindole-1,3-dione core possesses delocalized π-electrons, which is a key feature for materials with interesting optical and electronic properties. The presence of an electron-withdrawing nitro group can enhance these properties, making the compound a candidate for investigation in organic electronics or as a nonlinear optical (NLO) material.
-
Sample Preparation:
-
Dissolve a known concentration of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione in a suitable solvent (e.g., dichloromethane or chloroform).
-
-
UV-Vis Spectroscopy:
-
Record the UV-Vis absorption spectrum of the solution to determine the absorption maxima (λmax) and the molar extinction coefficient. This provides information about the electronic transitions within the molecule.
-
-
Fluorimetry:
-
Measure the fluorescence emission spectrum to assess the material's potential for light-emitting applications.
-
-
Cyclic Voltammetry:
-
Perform cyclic voltammetry to determine the HOMO and LUMO energy levels of the compound. This is crucial for evaluating its potential use in organic electronic devices like OLEDs or OPVs.
-
Conclusion
While 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione is not yet a widely utilized material, its synthesis is straightforward, and its chemical structure holds considerable promise for the development of novel functional materials. The protocols and conceptual frameworks provided here offer a solid starting point for researchers to explore its potential in high-performance polymers, organic electronics, and other advanced materials science applications. Further research into its properties and applications is warranted and could lead to the development of new materials with unique and valuable characteristics.
References
-
Hoffman Fine Chemicals. CAS 54395-37-8 | 2-Butyl-5-nitro-1H-isoindole-1,3(2H)-dione. [Link]
-
ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]
-
Brieflands. Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety. [Link]
-
Journal of Pharmaceutical and Research International. Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. [Link]
-
PubChem. 1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)-. [Link]
-
MDPI. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]
-
Organic Syntheses. 4-nitrophthalimide. [Link]
-
PubMed Central. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]
-
Pharmaffiliates. 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione. [Link]
-
NIST WebBook. 1H-Isoindole-1,3(2H)-dione, 2-methyl-. [Link]
Sources
Application Note: Kinetic Analysis of the Reaction of 2-Butyl-5-nitro-1H-isoindole-1,3(2H)-dione with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isoindole-1,3-dione scaffold, a core component of phthalimide derivatives, is of significant interest in medicinal chemistry and drug development. These structures are found in a range of pharmacologically active compounds, including the notorious thalidomide and its safer, potent analogs used in cancer therapy. The introduction of a strong electron-withdrawing nitro group onto the aromatic ring, as in 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione, profoundly influences its chemical reactivity. This modification renders the aromatic system electron-deficient and highly susceptible to nucleophilic attack.
Understanding the kinetics of reactions between this activated substrate and various nucleophiles is paramount. Such studies provide deep insights into the reaction mechanism, allow for the optimization of synthetic routes, and are critical for applications in drug design. For instance, kinetic data can inform the design of prodrugs that are activated by biological nucleophiles at a controlled rate or help predict the metabolic stability of a drug candidate.[1]
This application note provides a detailed guide to studying the reaction kinetics of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione, focusing on the Nucleophilic Aromatic Substitution (SNAr) mechanism. We present established protocols using common analytical techniques, explain the causality behind experimental choices, and discuss the interpretation of kinetic data.
The SNAr Reaction Mechanism
The reaction between an electron-deficient aromatic ring and a nucleophile typically proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway.[2] The presence of the 5-nitro group is crucial as it stabilizes the negatively charged intermediate through resonance, thereby lowering the activation energy of the reaction.[3][4]
-
Step 1 (Addition - Rate-Determining Step): The nucleophile attacks the electron-deficient aromatic ring at a carbon atom (in this case, likely ortho or para to the nitro group, displacing a suitable leaving group, or potentially the nitro group itself). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[3][5][6] This step is typically the slowest and therefore the rate-determining step of the reaction.[7]
-
Step 2 (Elimination): The aromaticity of the ring is restored by the departure of a leaving group from the tetrahedral intermediate.
The overall reaction rate is dependent on the concentration of both the substrate and the nucleophile, leading to a second-order rate law: Rate = k[Substrate][Nucleophile]
Experimental Design and Protocols
The primary objective is to determine the second-order rate constant (k) for the reaction of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione with various nucleophiles. This is best achieved by simplifying the kinetics to pseudo-first-order conditions.
Core Principle: Pseudo-First-Order Kinetics
By using a large excess of the nucleophile (e.g., >10 equivalents), its concentration can be assumed to remain constant throughout the reaction. The second-order rate law (Rate = k[Substrate][Nucleophile]) simplifies to a pseudo-first-order rate law:
Rate = k'[Substrate]
where k' (the pseudo-first-order rate constant) is equal to k[Nucleophile] . By measuring k' at several different excess nucleophile concentrations, the true second-order rate constant, k, can be determined from the slope of a plot of k' versus [Nucleophile].
Materials and Instrumentation
| Category | Item | Purpose/Specification |
| Substrate | 2-Butyl-5-nitro-1H-isoindole-1,3(2H)-dione | Purity >98% |
| Nucleophiles | Piperidine, Sodium Methoxide, Aniline | Analytical grade, representative amine and oxygen nucleophiles. |
| Solvent | Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) | Anhydrous, polar aprotic solvent. Essential for solvating ions without hindering nucleophilicity.[8][9] |
| Instrumentation | UV-Vis Spectrophotometer with Thermostatted Cell Holder | For monitoring reactions with a chromophoric product.[10] |
| High-Performance Liquid Chromatography (HPLC) System | For separating and quantifying reactants and products over time.[11][12][13][14] |
Protocol 1: Kinetic Analysis by UV-Vis Spectrophotometry
This method is ideal when the product of the SNAr reaction has a unique absorbance maximum (λmax) that is well-separated from the reactants.
Methodology:
-
Preparation: Prepare stock solutions of the substrate (~0.1 mM) and the nucleophile (~5-25 mM) in the chosen polar aprotic solvent (e.g., DMSO).
-
Wavelength Determination: Scan the UV-Vis spectrum of a fully reacted solution to identify the λmax of the product.
-
Kinetic Run: a. Equilibrate a quartz cuvette containing 2.0 mL of the nucleophile solution to the desired temperature (e.g., 25.0 °C) inside the spectrophotometer. b. Set the spectrophotometer to collect absorbance data at the predetermined λmax at timed intervals (e.g., every 10 seconds). c. Initiate the reaction by rapidly injecting a small aliquot (e.g., 20 µL) of the substrate stock solution into the cuvette. Mix thoroughly and immediately start data acquisition. d. Continue monitoring until the absorbance reading becomes stable, indicating the reaction is complete (at least 3-5 half-lives). This final reading is A∞.
-
Data Analysis: a. The pseudo-first-order rate constant, k', is determined by plotting ln(A∞ - At) versus time (t), where At is the absorbance at time t. b. The plot should be linear with a slope of -k'. c. Repeat the experiment with at least four other concentrations of the nucleophile (all in large excess). d. Plot the calculated k' values against the corresponding [Nucleophile]. The slope of this line is the second-order rate constant, k.
Protocol 2: Kinetic Analysis by HPLC
This method is more versatile as it does not depend on the spectral properties of the components and allows for simultaneous monitoring of multiple species.[14]
Methodology:
-
Method Development: Develop an isocratic or gradient reversed-phase HPLC method capable of resolving the substrate, nucleophile, and product peaks.
-
Reaction Setup: In a thermostatted vial, combine the substrate and solvent. Let it equilibrate to the reaction temperature.
-
Reaction Initiation: Start the reaction by adding the nucleophile solution (under pseudo-first-order conditions).
-
Sampling and Quenching: At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture and immediately quench it by diluting it in a vial containing mobile phase, often with a small amount of acid to neutralize amine nucleophiles.
-
Analysis: Inject the quenched samples onto the HPLC system and record the peak area of the substrate and/or product.
-
Data Analysis: a. Convert peak areas to concentrations using a pre-established calibration curve.[15] b. For the disappearance of the substrate, plot ln[Substrate]t versus time (t). The slope of the resulting line is -k'. c. As with the UV-Vis method, determine k by plotting k' versus [Nucleophile] from a series of experiments.
Data Interpretation and Expected Results
The collected data allows for a quantitative comparison of nucleophile reactivity. Stronger nucleophiles are expected to yield larger second-order rate constants.
Table 1: Representative Kinetic Data for Reaction with 2-Butyl-5-nitro-1H-isoindole-1,3(2H)-dione in DMSO at 25°C
| Nucleophile | pKa of Conjugate Acid | Nucleophile Type | Expected Relative k | Hypothetical k (M-1s-1) |
| Sodium Methoxide | ~15.5 (MeOH) | Strong, Anionic Oxygen | Very High | 1.2 x 10-1 |
| Piperidine | 11.1 | Strong, Secondary Amine | High | 5.8 x 10-2 |
| Aniline | 4.6 | Weak, Primary Amine | Low | 3.1 x 10-5 |
Discussion of Key Factors:
-
Nucleophilicity: As shown in Table 1, the reaction rate is highly dependent on the strength of the nucleophile. The strongly basic methoxide ion is expected to react much faster than the weakly basic aniline. For amine nucleophiles, reactivity generally correlates with basicity (pKa), though steric hindrance can also play a significant role.
-
Solvent Effects: Polar aprotic solvents like DMSO and acetonitrile are crucial for SNAr reactions.[16] They effectively solvate the counter-ion of the nucleophile (e.g., Na⁺ in sodium methoxide) but do not form strong hydrogen bonds with the anionic nucleophile itself.[8][9] This leaves the nucleophile "naked" and highly reactive, accelerating the rate compared to reactions in polar protic solvents like methanol or water, which would cage the nucleophile via hydrogen bonding.[17]
-
Substrate Activation: The 5-nitro group is essential for this reaction to proceed at a measurable rate. It activates the ring toward nucleophilic attack by inductively withdrawing electron density and, more importantly, by stabilizing the negative charge of the Meisenheimer intermediate through resonance.[7][18] Reactions on an analogous substrate without the nitro group would be orders of magnitude slower.
Applications in Drug Development
Kinetic analysis of compounds like 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione is not merely an academic exercise; it has profound implications for pharmaceutical sciences.[19]
-
Prodrug Design: A key strategy in drug design is to create inactive prodrugs that are converted to the active drug in vivo.[20] If a drug's active form can be released by reaction with a biological nucleophile (e.g., glutathione or an amine), understanding the kinetics is essential to ensure the drug is released at the right place and at the right rate.
-
Predicting Metabolic Fate: Drugs can be metabolized and cleared from the body through reactions with endogenous nucleophiles. Kinetic studies help predict a drug's half-life and potential for forming reactive metabolites.
-
Target Engagement Kinetics: For drugs that act by forming a covalent bond with their biological target (e.g., an enzyme), the rate of this reaction (the "on-rate") is a critical determinant of the drug's efficacy and duration of action.[21][22]
By applying the rigorous protocols outlined in this note, researchers can obtain high-quality kinetic data to guide synthetic optimization, mechanistic inquiry, and the rational design of next-generation therapeutics.
References
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Meisenheimer complex. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Zhang, Z., et al. (2024). Bench-Stable Meisenheimer Complexes: Synthesis, Characterization, and Divergent Reactivity for Dearomatization. Journal of the American Chemical Society. Retrieved from [Link]
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Pursch, M. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International. Retrieved from [Link]
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Overway, K., & Shifflett, M. R. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. Retrieved from [Link]
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Gómez-González, N., et al. (2018). Stable Spirocyclic Meisenheimer Complexes. Molecules. Retrieved from [Link]
-
LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Retrieved from [Link]
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Ross, N. A., et al. (2019). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PLoS ONE. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Retrieved from [Link]
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LibreTexts. (2020). 17.1: Nucleophilic aromatic substitution. Chemistry LibreTexts. Retrieved from [Link]
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Czarnomysy, R., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Retrieved from [Link]
-
Malig, T. C., et al. (2023). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry. Retrieved from [Link]
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Sánchez, M., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. Retrieved from [Link]
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Pearson+. (n.d.). What role does a polar aprotic solvent play in SN2 reactions?. Pearson+. Retrieved from [Link]
-
Reddit. (2015). Why do polar, aprotic solvents favour SN2 pathways over SN1?. r/chemhelp. Retrieved from [Link]
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Wei, B. (n.d.). 7.5 SN1 vs SN2. In Organic Chemistry I. KPU Pressbooks. Retrieved from [Link]
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Chemistry For Everyone. (2024). How Is Reaction Kinetics Crucial In Drug Development?. YouTube. Retrieved from [Link]
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Chemistry For Everyone. (2024). What Role Does Reaction Kinetics Play In Drug Synthesis?. YouTube. Retrieved from [Link]
-
Smith, D. M., & Smith, M. D. (2021). Concerted Nucleophilic Aromatic Substitution Reactions. CORE. Retrieved from [Link]
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Nizar, e. g., et al. (2016). Electronic and solvent effects on kinetics of SNAr substitution reactions... ResearchGate. Retrieved from [Link]
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Besser, H. A., et al. (2025). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science. Retrieved from [Link]
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Rautio, J., et al. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery. Retrieved from [Link]
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StudyCorgi. (2024). Pharmaceutical Applications Of Chemical Kinetics. Free Essay Example for Students. Retrieved from [Link]
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Greulich, P., et al. (2017). Using Chemical Reaction Kinetics to Predict Optimal Antibiotic Treatment Strategies. PLoS Computational Biology. Retrieved from [Link]
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Czarnomysy, R., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. Retrieved from [Link]
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Weiss, M. S., et al. (2019). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. ChemBioChem. Retrieved from [Link]
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Al-Awadi, N., et al. (2014). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. ResearchGate. Retrieved from [Link]
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Kwan, E. E., et al. (2018). Concerted nucleophilic aromatic substitutions. SciSpace. Retrieved from [Link]
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Besser, H. A., et al. (2025). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. National Institutes of Health. Retrieved from [Link]
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Chen, J., et al. (2023). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. Molecules. Retrieved from [Link]
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Labeodan, O. A., et al. (2018). Nucleophilic Substitution Reactions of Diethyl 4-Nitrophenyl Phosphate Triester: Kinetics and Mechanism. ResearchGate. Retrieved from [Link]
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Mason, T. J., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank. Retrieved from [Link]
-
Boubaker, T., et al. (2017). Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. ResearchGate. Retrieved from [Link]
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Troubleshooting & Optimization
Improving yield and purity of 1H-Isoindole-1,3(2H)-dione derivatives
Technical Support Center: 1H-Isoindole-1,3(2H)-dione Derivatives
Welcome to the technical support center for the synthesis and purification of 1H-Isoindole-1,3(2H)-dione derivatives, commonly known as phthalimides. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during synthesis, offering practical, in-depth solutions and foundational knowledge to enhance your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to help you diagnose and resolve specific problems you may encounter in the lab.
Problem: Low or No Product Yield
Q1: My reaction between phthalic anhydride and a primary amine is giving a very low yield. What are the most likely causes and how can I fix it?
A1: Low yields in this condensation reaction typically stem from three primary areas: incomplete reaction, side reactions, or issues with the starting materials.
-
Incomplete Dehydration: The core of this reaction is the condensation of a primary amine with phthalic anhydride, which forms a phthalamic acid intermediate, followed by cyclization and dehydration to the imide.[1] Insufficient heat or reaction time will stall the reaction at the intermediate stage.
-
Causality: The final ring-closing step to form the imide is a dehydration reaction that requires overcoming a significant activation energy barrier.[2]
-
Solution: Ensure your reaction is heated sufficiently. For many simple amines, refluxing in a solvent like glacial acetic acid is effective because it acts as both a solvent and a catalyst, facilitating dehydration.[2] Temperatures are often high, sometimes reaching up to 300°C in neat conditions for the final melt.[3] Monitor the reaction by TLC until the starting amine spot has been completely consumed.
-
-
Starting Material Quality: The purity of your starting materials is critical.
-
Phthalic Anhydride: Over time, phthalic anhydride can hydrolyze to phthalic acid upon exposure to atmospheric moisture.[4] Phthalic acid is less reactive and will not efficiently form the imide under standard conditions.
-
Amine Reactivity: Sterically hindered primary amines will react more slowly. Also, ensure your amine is free of impurities.
-
Solution: Use freshly opened or properly stored phthalic anhydride. If hydrolysis is suspected, it can be converted back to the anhydride by heating above 180°C.[4] For hindered amines, consider extending the reaction time, increasing the temperature, or using a catalyst like Montmorillonite-KSF clay, which can promote the reaction under milder conditions.[1]
-
-
Reaction Conditions: The choice of solvent and temperature is pivotal.
-
Causality: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature.[2] Polar aprotic solvents like DMF or DMSO are often good choices for the related Gabriel synthesis, which involves the alkylation of potassium phthalimide.[5]
-
Solution: For the direct condensation, glacial acetic acid is a common and effective choice.[1][2] Microwave-assisted synthesis can also be explored to reduce reaction times and potentially increase yields.
-
Problem: Product is Impure (Discolored, Oily, or Contaminated with Starting Material)
Q2: My final product is a discolored oil instead of a crystalline solid. How can I purify it effectively?
A2: The presence of an oil or discoloration points to impurities, which could be unreacted starting materials, the phthalamic acid intermediate, or byproducts from side reactions. The key is to select an appropriate purification strategy, most commonly recrystallization.
-
Identifying the Impurity:
-
Unreacted Phthalic Anhydride/Acid: These are acidic and can be removed with a mild basic wash (e.g., saturated sodium bicarbonate solution) during workup, provided your product is stable to base.
-
Unreacted Amine: This can be removed with a dilute acid wash (e.g., 1M HCl) during workup.[1]
-
Phthalamic Acid Intermediate: This is the most common impurity if the reaction did not go to completion. It is more polar than the desired phthalimide product.
-
-
Purification via Recrystallization: This is the most powerful technique for purifying solid phthalimide derivatives.
-
Principle: The goal is to find a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.
-
Protocol: Step-by-Step Recrystallization
-
Solvent Selection: Test small amounts of your crude product in various solvents (see Table 1 below). Ethanol is often a good starting point.[3] For less polar derivatives, a hexane/ethyl acetate or toluene system might be effective.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Placing it in an ice bath can further increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
-
-
Table 1: Common Solvents for Recrystallization of Phthalimide Derivatives
| Solvent | Boiling Point (°C) | Characteristics & Typical Use |
| Ethanol | 78 | A good general-purpose solvent for many phthalimides of moderate polarity.[3] |
| Water | 100 | Suitable for more polar derivatives, though solubility can be low (approx. 4g/L for unsubstituted phthalimide).[3] |
| Acetic Acid | 118 | Can be used for both reaction and recrystallization, but must be thoroughly removed. |
| Toluene | 111 | Good for non-polar derivatives; often promotes good crystal growth.[6] |
| Ethyl Acetate / Hexane | 60-77 | A common mixed-solvent system. Dissolve in hot ethyl acetate and add hot hexane until cloudy.[6] |
| Dichloromethane / Hexane | 40-69 | Another mixed-solvent system for compounds soluble in chlorinated solvents. |
Frequently Asked Questions (FAQs)
Q3: How can I monitor the progress of my phthalimide synthesis reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method.[1]
-
Procedure: Spot the starting amine, phthalic anhydride, and the reaction mixture on a TLC plate. Use a solvent system where the starting materials and product have different Rf values (e.g., 30% ethyl acetate in hexane). The disappearance of the limiting reagent (usually the amine) and the appearance of a new, typically less polar product spot, indicates the reaction is progressing. For more advanced, real-time monitoring, techniques like Paper Spray Ionization Mass Spectrometry (PS-MS) can be used to track product formation directly from the reaction mixture.[7]
Q4: I am performing a Gabriel synthesis to make a primary amine. What is the best way to cleave the N-alkylphthalimide intermediate?
A4: The classical method involves acidic or basic hydrolysis, but these conditions can be harsh and may cleave other sensitive functional groups in your molecule.[5][8]
-
The Ing-Manske Procedure: The most widely recommended method is hydrazinolysis.[5][9] Refluxing the N-alkylphthalimide with hydrazine hydrate (N₂H₄·H₂O) in a solvent like ethanol is highly effective.[10]
-
Mechanism & Advantage: The hydrazine attacks the carbonyl carbons, leading to the formation of a very stable, five-membered phthalhydrazide ring, which precipitates out of the solution.[11] This drives the reaction to completion and makes purification straightforward, as the desired primary amine remains in the solution and can be isolated after filtering off the precipitate.[11]
-
Milder Alternative: For exceptionally sensitive substrates, using sodium borohydride (NaBH₄) in isopropanol followed by an acetic acid workup is an even gentler method for deprotection.[12]
Q5: My Gabriel synthesis reaction (alkylation of potassium phthalimide) is not working with a secondary alkyl halide. Why?
A5: The Gabriel synthesis proceeds via an Sₙ2 mechanism.[8][13]
-
Steric Hindrance: Potassium phthalimide is a very bulky nucleophile.[14] This steric bulk prevents it from effectively attacking the electrophilic carbon of a secondary (or tertiary) alkyl halide. Instead of substitution, an E2 elimination reaction is often favored, leading to an alkene byproduct and low to no yield of the desired N-alkylated product.[15]
-
Recommendation: The Gabriel synthesis is highly reliable for primary and benzylic alkyl halides but generally fails for secondary and is impossible for tertiary halides.[9][15] If you need to synthesize a secondary amine, alternative methods like reductive amination should be considered.
Visual Troubleshooting Guide
The following diagram outlines a decision-making workflow for troubleshooting low yields in phthalimide synthesis.
Caption: Troubleshooting workflow for low yield in phthalimide synthesis.
References
-
Organic Syntheses Procedure: Phthalimide. (n.d.). Organic Syntheses. Retrieved from [Link]
-
What are the mechanisms of amine and phthalic anhydride in acetic acid? (2023). Brainly.com. Retrieved from [Link]
-
Phthalimides: developments in synthesis and functionalization. (2024). RSC Publishing. Retrieved from [Link]
-
Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. (2018). JETIR. Retrieved from [Link]
-
Reaction of Phthalic Anhydride and Ethylenediamine. (2012). Asian Journal of Chemistry. Retrieved from [Link]
- Processes for the preparation of n-substituted phthalimides. (2006). Google Patents.
-
Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. (2025). Patsnap Eureka. Retrieved from [Link]
-
Accelerated synthesis of phthalimide derivatives. (2018). ResearchGate. Retrieved from [Link]
- Purification of phthalonitriles and/or phthalimide. (1958). Google Patents.
-
Phthalic anhydride. (n.d.). Wikipedia. Retrieved from [Link]
-
Phthalimides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Gabriel Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Gabriel Synthesis to Primary Amines (Potassium Phthalimide). (n.d.). OrgoSolver. Retrieved from [Link]
-
Gabriel Synthesis: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Gabriel synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Problem when closing an phthalimide ring. (2023). Reddit. Retrieved from [Link]
-
The Gabriel Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]
-
A novel Gabriel reagent for an atom-economical synthesis of primary amines. (2013). RSC Publishing. Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. (2023). Reddit. Retrieved from [Link]
-
Gabriel synthesis troubleshooting. (2023). Reddit. Retrieved from [Link]
-
Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. (2011). PMC - NIH. Retrieved from [Link]
-
Solubility determination and modelling for phthalimide in mixed solvents. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. (2015). ACG Publications. Retrieved from [Link]
-
Synthesis of [15N]-Cholamine Bromide Hydrobromide. (2013). PMC - NIH. Retrieved from [Link]
-
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI. Retrieved from [Link]
-
NaBH4 Phthalimide Deprotection of Amines. (n.d.). Rhodium.ws. Retrieved from [Link]
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Technical Support Center: Tandem Reduction-Cyclization for the Synthesis of t-Butyl 3-Alkyloxindole-3-carboxylates
Welcome to the technical support center for the synthesis of t-butyl 3-alkyloxindole-3-carboxylates via tandem reduction-cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction
The synthesis of 3,3-disubstituted oxindoles is of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. The tandem reduction of a nitro group followed by an intramolecular cyclization (lactamization) is an efficient method for constructing the oxindole core. Specifically, the synthesis of t-butyl 3-alkyloxindole-3-carboxylates from di-t-butyl 2-alkyl-2-(2-nitrophenyl)malonates presents a robust route to these valuable intermediates.[1] This guide will address common challenges and provide practical solutions for this transformation.
Reaction Mechanism and Workflow
The overall transformation involves two key steps: the reduction of the aromatic nitro group to an aniline and the subsequent intramolecular cyclization to form the oxindole ring system. The choice of reducing agent and reaction conditions is critical for the success of this tandem process. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.[1]
Reaction Mechanism
Caption: Overall reaction scheme for the tandem reduction-cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the role of the α-alkyl group on the malonate starting material?
A1: The presence of an alkyl group at the α-position of the di-t-butyl 2-(2-nitrophenyl)malonate is crucial for promoting the cyclization step.[1] This substituent facilitates the necessary conformation for the anilinic nitrogen to attack the carbonyl carbon of one of the t-butyl esters, leading to the formation of the five-membered lactam ring. Without this alkyl group, the cyclization is often sluggish or does not occur.
Q2: Can I use other reducing agents besides H2/Pd/C?
A2: Yes, other reducing agents can be employed for the reduction of the nitro group, such as iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂).[2][3] However, catalytic hydrogenation with Pd/C is often preferred due to its clean conversion and the ease of product isolation, as the catalyst can be simply filtered off.[1] The choice of reducing agent may be necessary if your substrate contains other functional groups that are sensitive to hydrogenation, such as alkenes or alkynes.[3][4]
Q3: Is an acid additive necessary for the cyclization step?
A3: The addition of a Brønsted acid can promote the lactamization of the intermediate aniline.[1] The acid can catalyze the cyclization by protonating the carbonyl oxygen of the ester, making it more electrophilic and susceptible to nucleophilic attack by the aniline nitrogen.
Q4: I am observing the formation of a significant amount of N-hydroxy-oxindole. What could be the cause?
A4: The formation of N-hydroxy-oxindoles can occur if the reduction of the nitro group is incomplete and stops at the hydroxylamine intermediate. Subsequent cyclization of this intermediate leads to the N-hydroxy-oxindole byproduct. This can sometimes be favored by certain catalysts, like Rh/C with hydrazine monohydrate. To favor the formation of the desired oxindole, ensure complete reduction to the aniline by using appropriate hydrogenation conditions (e.g., sufficient H₂ pressure and reaction time with Pd/C).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem Area 1: Incomplete or Stalled Nitro Group Reduction
Q: My reaction is very slow, and TLC analysis shows a significant amount of starting material even after several hours. What should I do?
A: An incomplete or stalled nitro group reduction is a common issue. Here is a systematic approach to troubleshoot this problem:
Troubleshooting Workflow: Incomplete Reduction
Caption: Decision tree for troubleshooting incomplete nitro group reduction.
-
Catalyst Activity: The Pd/C catalyst may be old or deactivated. Use a fresh batch of catalyst. Also, ensure the catalyst was handled properly; it should not be exposed to air for extended periods as it can become pyrophoric, especially when dry.[5] Catalyst poisoning by impurities such as sulfur or halide compounds in your starting material or solvent can also inhibit the reaction.[2]
-
Hydrogen Supply: Ensure that the reaction is under a positive pressure of hydrogen gas. If you are using a balloon, make sure it is adequately filled and that there are no leaks in your system. For larger scale reactions, a Parr shaker or a similar hydrogenation apparatus is recommended to ensure sufficient hydrogen availability.
-
Reaction Conditions: The reaction may require gentle heating to proceed at a reasonable rate. However, be cautious as excessive heat can lead to side reactions. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.
-
Solvent: The choice of solvent can impact the reaction. Methanol or ethanol are commonly used and generally effective.[1] Ensure the solvent is of sufficient purity and anhydrous if necessary.
| Parameter | Recommendation | Rationale |
| Catalyst Loading | 10 mol% (w/w) of 10% Pd/C | Ensures a sufficient number of active sites for the reaction. |
| Hydrogen Pressure | 1 atm (balloon) to 50 psi | Higher pressure increases hydrogen concentration in the solution, accelerating the reaction. |
| Temperature | Room temperature to 40 °C | Balances reaction rate with the potential for side product formation. |
| Stirring | Vigorous | Maximizes mass transfer of hydrogen gas into the liquid phase. |
Problem Area 2: Low Yield of the Desired Oxindole
Q: The nitro group reduction appears complete, but the yield of the cyclized product is low. What are the possible reasons?
A: A low yield of the t-butyl 3-alkyloxindole-3-carboxylate despite complete reduction of the starting material points to issues with the cyclization step or product isolation.
-
Inefficient Cyclization: As mentioned, the α-alkyl group is crucial for cyclization. If this group is absent, the reaction will likely be low-yielding.[1] The steric bulk of the t-butyl esters can also hinder cyclization. The addition of a Brønsted acid like acetic acid or a Lewis acid can catalyze the lactamization.
-
Product Degradation: The product may be sensitive to the reaction or workup conditions. Prolonged reaction times at elevated temperatures can lead to degradation.
-
Issues with Product Isolation: The product is purified by silica gel column chromatography.[1] Ensure that the correct solvent system is used to achieve good separation from any byproducts or unreacted intermediate. The product can also be purified by crystallization from n-hexane.[1]
Problem Area 3: Formation of Side Products
Q: I am observing significant side products in my reaction mixture. What are they likely to be and how can I avoid them?
A: The formation of side products can arise from incomplete reaction or alternative reaction pathways.
-
Unreacted Aniline Intermediate: If the cyclization is slow, you may isolate the di-t-butyl 2-alkyl-2-(2-aminophenyl)malonate. This can be addressed by adding an acid catalyst or increasing the reaction temperature or time for the cyclization step.[1]
-
Over-reduction Products: While less common for this specific substrate, aggressive hydrogenation conditions can sometimes lead to reduction of the aromatic ring. Ensure you are using appropriate temperature and pressure.
-
Dimerization Products: In some cases, intermolecular reactions can occur, leading to dimeric or polymeric byproducts. This is more likely at higher concentrations. Running the reaction at a lower concentration can favor the intramolecular cyclization.
Experimental Protocols
Synthesis of di-t-butyl 2-methyl-2-(2-nitrophenyl)malonate (Starting Material)
A detailed procedure for the synthesis of the starting material can be adapted from known methods for analogous compounds. This generally involves the nucleophilic aromatic substitution of a suitable nitrophenyl halide with di-t-butyl malonate in the presence of a base.
Tandem Reduction-Cyclization to Synthesize t-Butyl 3-methyl-2-oxoindoline-3-carboxylate[1]
-
Reduction of the Nitro Group:
-
Dissolve di-t-butyl 2-methyl-2-(2-nitrophenyl)malonate (1.0 eq) in methanol (to a concentration of approximately 0.3 M).
-
To this solution, carefully add 10% Pd/C (10% by weight of the starting material).
-
Stir the mixture vigorously under a hydrogen atmosphere (e.g., a balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude di-t-butyl 2-(2-aminophenyl)-2-methylmalonate.
-
-
Cyclization:
-
The crude aniline intermediate can often be used directly. Dissolve the crude material in a suitable solvent like methanol.
-
An acid additive (e.g., acetic acid, 1.0 eq) can be added to promote cyclization.
-
Stir the reaction at room temperature or gently heat to 60 °C.
-
Monitor the formation of the oxindole product by ¹H NMR or LC-MS.
-
-
Purification:
-
Once the cyclization is complete, concentrate the reaction mixture in vacuo.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in n-hexane (e.g., starting from 80:20 n-hexane/EtOAc).[1]
-
The pure t-butyl 3-methyl-2-oxoindoline-3-carboxylate is typically a colorless solid.[1]
-
References
-
Organic Chemistry Portal. Nitro Reduction. [Link]
-
Reddit. (2022). Hydrogenation reaction tips and tricks. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Isoindoline-1,3-dione Derivatives
Welcome to the technical support center for the synthesis of isoindoline-1,3-dione derivatives, commonly known as phthalimides. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Isoindoline-1,3-diones are a critical structural motif in a vast array of biologically active compounds, including pharmaceuticals and natural products. Their synthesis, most commonly through the condensation of phthalic anhydride with a primary amine, is a foundational reaction in medicinal chemistry and organic synthesis. While seemingly straightforward, this reaction is often nuanced, with yields and purity being highly sensitive to reaction conditions. This guide aims to provide a comprehensive resource for optimizing these conditions and troubleshooting common problems.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of isoindoline-1,3-dione derivatives, offering probable causes and actionable solutions.
Problem 1: Low or No Product Yield
Symptoms: TLC or LC-MS analysis of the reaction mixture shows a significant amount of unreacted starting materials (phthalic anhydride and/or primary amine) and minimal formation of the desired isoindoline-1,3-dione product.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Solution |
| Incomplete Dehydration | The condensation of phthalic anhydride and a primary amine is a dehydration reaction, forming a molecule of water. If this water is not effectively removed, the reaction equilibrium can shift back towards the starting materials, limiting product formation. Solution: Conduct the reaction in a solvent that forms an azeotrope with water (e.g., toluene, benzene) and use a Dean-Stark apparatus to continuously remove water. Alternatively, performing the reaction at a high temperature (refluxing in glacial acetic acid) can drive off the water as it is formed.[1][2][3] |
| Insufficient Reaction Temperature or Time | The formation of the imide ring requires sufficient thermal energy to overcome the activation energy of the cyclization and dehydration steps. Solution: Gradually increase the reaction temperature, monitoring the progress by TLC. If a higher temperature does not improve the yield, consider extending the reaction time. Microwave-assisted synthesis can also be a highly effective method for rapidly achieving high temperatures and reducing reaction times.[4][5][6] |
| Poor Nucleophilicity of the Amine | Amines with electron-withdrawing groups or significant steric hindrance around the nitrogen atom will be less nucleophilic, leading to a slower reaction rate. Solution: For weakly nucleophilic amines, consider using a catalyst to activate the phthalic anhydride. Lewis acids like TaCl₅-silica gel can enhance the electrophilicity of the carbonyl carbons.[7] Alternatively, consider alternative synthetic routes that do not rely on the direct condensation, such as the Gabriel synthesis for primary amines.[8][9][10][11][12][13] |
| Formation of the Intermediate Phthalamic Acid | At lower temperatures, the reaction may stall at the intermediate phthalamic acid stage, which is formed by the initial nucleophilic attack of the amine on the anhydride.[14] This intermediate requires further heating to cyclize and form the imide. Solution: Ensure the reaction is heated sufficiently to promote the cyclization of the phthalamic acid. If the intermediate has precipitated out of the solution, it may need to be redissolved at a higher temperature or in a more suitable solvent to allow the reaction to proceed. |
Problem 2: Formation of Side Products
Symptoms: TLC or NMR analysis indicates the presence of significant impurities alongside the desired product.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Solution |
| Over-oxidation to Phthalimide | In certain syntheses, particularly those starting from precursors other than phthalic anhydride, over-oxidation can lead to the formation of phthalimide as a byproduct.[15] Solution: This is often difficult to separate due to similar polarities. Optimize the stoichiometry of the oxidizing agent and the reaction time. For purification, meticulous flash column chromatography with a carefully selected solvent system or preparative HPLC may be necessary. Recrystallization can also be effective if a suitable solvent is found that selectively crystallizes either the product or the impurity.[15] |
| Decomposition of Starting Materials or Product | At very high temperatures or in the presence of strong acids or bases, the starting materials or the isoindoline-1,3-dione product may be susceptible to decomposition. Solution: Monitor the reaction closely for the appearance of degradation products. If decomposition is suspected, reduce the reaction temperature or consider using a milder catalyst. The use of microwave irradiation can sometimes minimize degradation by allowing for shorter reaction times at high temperatures.[5] |
| Side Reactions of Functional Groups | If the primary amine contains other reactive functional groups, these may undergo side reactions under the reaction conditions. Solution: Protect sensitive functional groups on the amine starting material before carrying out the condensation reaction. Common protecting groups for functionalities like hydroxyl or carboxyl groups should be chosen based on their stability to the reaction conditions and ease of removal post-synthesis.[16] |
Problem 3: Difficulty in Product Purification
Symptoms: The crude product is an oil or a solid that is difficult to purify by standard methods like recrystallization or column chromatography.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Solution |
| Residual Acetic Acid | When glacial acetic acid is used as the solvent, it can be challenging to remove completely from the final product, resulting in an oily or sticky solid. Solution: After the reaction is complete, pour the reaction mixture into ice water to precipitate the product.[2][3] The solid can then be filtered and washed thoroughly with water to remove residual acetic acid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[2][3] |
| Similar Polarity of Product and Impurities | If the side products have similar polarity to the desired isoindoline-1,3-dione, separation by column chromatography can be challenging. Solution: Experiment with different solvent systems for column chromatography, including gradient elution. Sometimes, a change in the stationary phase (e.g., using alumina instead of silica gel) can improve separation. If chromatographic methods fail, consider converting the product to a crystalline derivative, purifying it, and then regenerating the desired product. |
| Product is an Oil | Some isoindoline-1,3-dione derivatives are inherently low-melting solids or oils at room temperature, making recrystallization impossible. Solution: Purification will likely rely on chromatographic techniques such as flash column chromatography or preparative HPLC. If the product is intended for further reactions, it may be possible to use the crude oil directly if it is of sufficient purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing N-substituted isoindoline-1,3-diones?
The most prevalent method involves the direct condensation of phthalic anhydride with a primary amine.[7][17] This reaction is typically carried out by heating the two reagents in a solvent like glacial acetic acid, which also acts as a catalyst and helps to remove the water formed during the reaction.[1][2][3][18]
Q2: What are the key reaction parameters to optimize for this synthesis?
The critical parameters to optimize are:
-
Temperature: Sufficiently high temperature is needed to drive the dehydration and cyclization steps. Refluxing in glacial acetic acid is a common starting point.[2][18]
-
Solvent: The choice of solvent can significantly impact the reaction. Solvents that form an azeotrope with water, like toluene, can be used with a Dean-Stark trap to effectively remove water and drive the reaction to completion.[14]
-
Reaction Time: The reaction time should be monitored by TLC or LC-MS to ensure completion without significant product degradation.
-
Catalyst: While often not necessary, for less reactive amines, a Lewis acid catalyst can be beneficial.[7]
Q3: Can I synthesize isoindoline-1,3-diones using secondary amines?
No, the direct condensation reaction requires a primary amine. Secondary amines will react with phthalic anhydride to form a phthalamic acid, but they lack the second proton on the nitrogen necessary for the subsequent cyclization and dehydration to form the imide ring.
Q4: Are there alternative, milder methods for this synthesis?
Yes, several milder and more specialized methods exist. For instance, N-heterocyclic carbenes can catalyze the reaction under mild conditions.[17] Transition metal-catalyzed methods, such as palladium-catalyzed carbonylative cyclization, also provide alternative routes, though they often require more specialized reagents and conditions.[19][20][21]
Q5: How can I confirm the structure of my synthesized isoindoline-1,3-dione derivative?
The structure of the synthesized compounds should be confirmed using a combination of spectroscopic techniques:
-
FT-IR Spectroscopy: Look for the characteristic symmetric and asymmetric C=O stretching vibrations of the imide group, typically in the range of 1700-1780 cm⁻¹.[2][3]
-
NMR Spectroscopy (¹H and ¹³C): ¹H NMR will show the characteristic signals for the aromatic protons of the phthalimide core and the protons of the N-substituent. ¹³C NMR will show the distinct carbonyl carbon signals of the imide.[2][3][14]
-
Mass Spectrometry: This will confirm the molecular weight of the synthesized compound.[2][3][22]
Experimental Protocols
General Procedure for the Synthesis of N-Substituted Isoindoline-1,3-diones
This protocol describes a general method for the synthesis of N-substituted isoindoline-1,3-diones via the condensation of phthalic anhydride and a primary amine in glacial acetic acid.
Materials:
-
Phthalic anhydride (1.0 eq)
-
Primary amine (1.0 eq)
-
Glacial acetic acid
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1.0 eq) and the primary amine (1.0 eq).
-
Add a sufficient amount of glacial acetic acid to dissolve the reactants upon heating.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted isoindoline-1,3-dione.[1][2][3]
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of isoindoline-1,3-dione derivatives.
Caption: Decision tree for troubleshooting synthesis issues.
References
-
Microwave-Assisted Synthesis of 4,6-Disubstituted Isoindoline-1,3-diones by Diels-Alder Reactions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Phthalimides: developments in synthesis and functionalization. (2024). RSC Publishing. Retrieved January 18, 2026, from [Link]
- Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333.
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2022). Molecules, 27(15), 4998. MDPI. Retrieved January 18, 2026, from [Link]
- Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.
-
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). Scientific Reports, 11(1), 16895. Nature. Retrieved January 18, 2026, from [Link]
-
Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. (2022). ACS Omega, 7(35), 31055-31073. ACS Publications. Retrieved January 18, 2026, from [Link]
-
Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. (2025). Patsnap. Retrieved January 18, 2026, from [Link]
-
N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. (2021). Nature Communications, 12(1), 5878. Nature. Retrieved January 18, 2026, from [Link]
-
Microwave-assisted green synthesis, antimicrobial activity, and drug-likeness of novel isoindolinone derivatives. (2021). Monatshefte für Chemie - Chemical Monthly, 152(10), 1251-1259. Springer. Retrieved January 18, 2026, from [Link]
-
Magnetic nanocatalyst for the synthesis of maleimide and phthalimide derivatives. (2014). RSC Advances, 4(103), 59424-59430. RSC Publishing. Retrieved January 18, 2026, from [Link]
- Synthesis and Hypolipidemic Activity of N-Substituted Phthalimides. Part 5. (2001). Il Farmaco, 56(3), 203-207.
-
Phthalimide synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2023). BMC Chemistry, 17(1), 93. BioMed Central. Retrieved January 18, 2026, from [Link]
- Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures. (2004). Green Chemistry, 6(5), 241-243.
-
Phthalimides: developments in synthesis and functionalization. (2024). RSC Advances, 14(31), 22095-22123. RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). ACG Publications. Retrieved January 18, 2026, from [Link]
-
Phthalimides. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Phthalimide- Preparation, Chemical Reactions & Uses. (2022). Turito. Retrieved January 18, 2026, from [Link]
-
Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. (2008). The Journal of Organic Chemistry, 73(19), 7814-7817. ACS Publications. Retrieved January 18, 2026, from [Link]
-
Gabriel synthesis. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Green Chemistry. (2016). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
The Gabriel Synthesis. (2025). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
- Processes for preparing isoindoline-1,3-dione compounds. (2015). Google Patents.
-
Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Gabriel Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved January 18, 2026, from [Link]
-
Gabriel Synthesis. (2023). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Gabriel Synthesis: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 18, 2026, from [Link]
-
Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. (2022). ACS Omega, 7(35), 31055-31073. ACS Publications. Retrieved January 18, 2026, from [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2021). Molecules, 26(11), 3254. MDPI. Retrieved January 18, 2026, from [Link]
- SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. (2019). International Journal of Pharmaceutical Sciences and Research, 10(7), 3363-3369.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Phthalimides [organic-chemistry.org]
- 8. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 20. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
Troubleshooting common issues in the synthesis of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione
Welcome to the technical support center for the synthesis of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your synthesis.
I. Reaction Overview and Mechanism
The synthesis of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione is typically achieved through the condensation of 4-nitrophthalic anhydride with n-butylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of n-butylamine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent heating promotes intramolecular cyclization via dehydration to yield the final imide product.
Caption: Reaction mechanism for the synthesis of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Let's break down the possibilities:
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials (4-nitrophthalic anhydride and n-butylamine) will indicate the reaction's endpoint. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
-
Purity of Reagents: The purity of your starting materials is critical. Impurities in the 4-nitrophthalic anhydride or n-butylamine can lead to side reactions and a lower yield of the desired product. Ensure you are using reagents of high purity.
-
Inadequate Water Removal: The final cyclization step involves the removal of a water molecule. If water is not effectively removed from the reaction mixture, the equilibrium may not favor the formation of the imide. Using a Dean-Stark apparatus or a solvent that forms an azeotrope with water (like toluene) can enhance water removal and drive the reaction to completion.
-
Loss During Work-up and Purification: Significant product loss can occur during the extraction and purification steps. Ensure proper phase separation during extraction and optimize your purification method (recrystallization or column chromatography) to minimize loss.
Q2: The final product is an oil or a gummy solid, not the expected crystalline solid. What should I do?
A2: This is a common issue often related to impurities or residual solvent.
-
Residual Solvent: High-boiling point solvents like DMF can be difficult to remove completely and can result in an oily product. After extraction, wash the organic layer thoroughly with brine to help remove any residual high-boiling point solvents. Dry the product under a high vacuum for an extended period.
-
Presence of Impurities: The presence of unreacted starting materials or side-products can depress the melting point and prevent crystallization. Purify the crude product using column chromatography or recrystallization.
-
Inducing Crystallization: If the product is pure but reluctant to crystallize, try trituration with a non-solvent (e.g., hexanes), scratching the inside of the flask with a glass rod at the solvent-air interface, or seeding with a small crystal of the pure product if available.
Q3: I am observing multiple spots on my TLC plate even after the reaction is complete. What are the likely side products?
A3: The formation of side products is a possibility. Here are some potential impurities:
-
Phthalamic Acid Intermediate: If the cyclization is incomplete, you will have the phthalamic acid intermediate in your product mixture. This can be addressed by ensuring adequate heating and reaction time.
-
Isomeric Impurities: Depending on the starting materials, you might have isomeric impurities. For instance, if the starting anhydride was a mix of 4-nitro and 3-nitrophthalic anhydride, you would obtain the corresponding N-butyl-3-nitrophthalimide as a side product.
-
Decomposition Products: Prolonged heating at very high temperatures can lead to the decomposition of the starting materials or the product. Adhere to the recommended reaction temperature.
Q4: How can I confirm the identity and purity of my final product?
A4: Proper characterization is essential. Here are the key analytical techniques:
-
Melting Point: The melting point of pure 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione is reported to be in the range of 94-98 °C. A broad or depressed melting point indicates the presence of impurities.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the butyl group and the aromatic protons.
-
¹³C NMR: The carbon NMR will confirm the presence of the carbonyl carbons and the carbons of the butyl and aromatic groups.
-
IR Spectroscopy: Look for the characteristic symmetric and asymmetric C=O stretching vibrations of the imide group (typically around 1770 and 1700 cm⁻¹) and the N-O stretching of the nitro group.
-
Mass Spectrometry: This will confirm the molecular weight of the product (248.24 g/mol ).
-
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₂N₂O₄ |
| Molecular Weight | 248.24 g/mol |
| Melting Point | 94-98 °C |
| Appearance | Expected to be a solid |
III. Detailed Experimental Protocol
This protocol provides a step-by-step method for the synthesis of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione.
Materials and Reagents:
-
4-Nitrophthalic anhydride
-
n-Butylamine
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 4-nitrophthalic anhydride (1.0 eq).
-
Add glacial acetic acid to the flask.
-
Slowly add n-butylamine (1.05 eq) to the mixture with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione.
-
Dry the purified product under a vacuum.
Caption: A decision-making flowchart for troubleshooting common synthesis issues.
V. References
-
Hoffman Fine Chemicals. (n.d.). 2-Butyl-5-nitro-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]
-
Google Patents. (2012). Method for preparing N-butylphthalimide. (CN102344405A). Retrieved from
-
Tan, A., & Çetinkaya, E. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications, 11(4), 173-180. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-nitrophthalimide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrophthalimide. Retrieved from [Link]
-
NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 5-nitro-. Retrieved from [Link]
-
Szymańska, E., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4330. Retrieved from [Link]
Purification strategies for 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione from crude reaction mixtures
Welcome to the technical support center for the purification of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this and structurally related nitrophthalimide compounds. Our goal is to move beyond simple protocols and offer a deeper understanding of the "why" behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the synthesis and purification of N-substituted nitrophthalimides.
Q1: What are the most common impurities I can expect in my crude reaction mixture?
A1: The impurity profile is largely dictated by the synthetic route, which typically involves the condensation of 4-nitrophthalic acid or its anhydride with n-butylamine. Consequently, the most common impurities are unreacted starting materials. These include:
-
4-Nitrophthalic acid: An acidic impurity that is often present if the reaction is run from the acid or if the anhydride starting material has hydrolyzed.
-
n-Butylamine: A basic, volatile impurity that is often used in excess to drive the reaction to completion.
-
N-butyl-4-nitrophthalamic acid: The ring-opened amic acid intermediate. If the final dehydration (ring-closure) step is incomplete, this will be a significant impurity.
-
3-Nitro isomer: If the synthesis starts from the nitration of N-butylphthalimide, the 3-nitro isomer is a common byproduct that can be difficult to separate.[1]
Q2: My crude product is a dark, oily, or discolored solid. What does this indicate?
A2: A dark or oily crude product often points to the presence of side-products or degradation. Nitro-aromatic compounds can sometimes form colored charge-transfer complexes. More commonly, aggressive reaction conditions (e.g., high heat) can lead to decomposition. An oily consistency suggests the presence of residual solvent or low-melting impurities, such as the amic acid intermediate or excess n-butylamine, which can depress the melting point of the mixture.
Q3: What is the best general-purpose purification strategy to start with?
A3: For a typical crude product from the condensation reaction, a multi-step approach is most effective.
-
Acid-Base Extraction: This is the essential first step to remove the bulk of ionic impurities. A wash with a weak base (like sodium bicarbonate solution) will remove acidic starting materials (4-nitrophthalic acid), and a subsequent wash with a weak acid (like dilute HCl) will remove any residual basic n-butylamine.[2][3][4]
-
Recrystallization: After the initial extractive workup, recrystallization is often sufficient to obtain a high-purity product. This technique is excellent for removing small amounts of remaining starting materials and side-products with different solubility profiles.
Q4: How can I quickly assess the purity of my fractions during column chromatography or after recrystallization?
A4: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for real-time purity assessment. Develop a TLC system (a suitable solvent mixture and silica plate) that shows good separation between your starting materials, your target product, and any visible impurities. By spotting your crude mixture alongside your purified fractions, you can instantly gauge the success of the purification step. For N-substituted isoindole-1,3-diones, a mobile phase of ethyl acetate and hexane is often a good starting point.[5]
Section 2: Troubleshooting and Detailed Purification Protocols
This section provides in-depth, step-by-step guides for resolving specific purification challenges.
Problem 1: Crude product is contaminated with acidic and basic starting materials.
Expertise & Experience: The significant difference in the acid-base properties of the target imide (which is largely neutral), the acidic starting material (4-nitrophthalic acid), and the basic starting material (n-butylamine) is the key to an effective separation. An acid-base liquid-liquid extraction exploits these differences to selectively pull the ionic impurities out of the organic phase and into an aqueous phase.[3][6]
Authoritative Grounding: The fundamental principle is that salts (the protonated amine or the deprotonated carboxylic acid) are highly soluble in water, whereas the neutral organic product is not.[3] A wash with a weak base like sodium bicarbonate is strong enough to deprotonate the carboxylic acid but not strong enough to hydrolyze the imide product.[4] Similarly, a dilute acid wash will protonate the residual amine, rendering it water-soluble.[7]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate. A volume that is 10-20 times the mass of the crude product is a good starting point.
-
Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ gas that may form. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer. Repeat the base wash one more time to ensure complete removal of acidic impurities.
-
Acid Wash: To the remaining organic layer in the separatory funnel, add an equal volume of dilute hydrochloric acid (e.g., 1 M HCl). Shake for 1-2 minutes, venting occasionally.
-
Separation: Allow the layers to separate and drain the lower aqueous layer. This step removes residual n-butylamine.[4][7]
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude, neutralized product.
Troubleshooting Diagram: Acid-Base Extraction Workflow
Caption: Workflow for removing acidic and basic impurities.
Problem 2: Product purity is insufficient after extraction; colored impurities remain.
Expertise & Experience: When acid-base extraction is not enough, recrystallization and column chromatography are the primary methods for achieving high purity. The choice between them depends on the quantity of material, the nature of the impurities, and the required final purity. Recrystallization is ideal for removing small amounts of impurities from a solid product and is easily scalable. Column chromatography offers higher resolution for separating compounds with similar polarities but is more labor-intensive and uses more solvent.[8][9]
Authoritative Grounding:
-
Recrystallization works by exploiting differences in solubility. A suitable solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures.
-
Column Chromatography separates compounds based on their differential adsorption onto a solid stationary phase (like silica gel) while being moved by a liquid mobile phase. Less polar compounds travel through the column faster, while more polar compounds are retained longer.[8][9]
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents to find a suitable one. Good candidates for nitrophthalimides often include ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexane.
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot recrystallization solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If needed, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
| Solvent System | Suitability for 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione | Notes |
| Ethanol | Good | Often provides well-formed crystals upon cooling. |
| Isopropanol | Good | Similar to ethanol, may offer different selectivity for certain impurities. |
| Ethyl Acetate | Moderate | Higher solubility may require partial solvent evaporation or addition of an anti-solvent. |
| Ethyl Acetate / Hexane | Excellent | Dissolve in hot ethyl acetate, then add hexane until cloudy. Reheat to clarify and cool slowly. |
-
Stationary Phase: The standard choice is silica gel (e.g., 230-400 mesh).[8]
-
Mobile Phase (Eluent) Selection: Use TLC to determine an optimal solvent system. For this compound, a gradient of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. The ideal system should give your product an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the column. This "dry loading" method typically results in better separation.[10]
-
Elution: Begin passing the eluent through the column, collecting fractions in test tubes. Gradually increase the solvent polarity (e.g., move from 9:1 to 8:2 to 7:3 Hexane:Ethyl Acetate) to elute your compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, high-purity product.
Decision Diagram: Recrystallization vs. Chromatography
Caption: Decision guide for advanced purification methods.
Section 3: References
-
Huntress, E. H., Shloss, Jr., E. L., & Ehrlich, P. (n.d.). 4-NITROPHTHALIC ACID. Organic Syntheses. Retrieved from [Link]
-
US Patent 4,284,797A. (1981). Process for separating mixtures of 3- and 4-nitrophthalic acid. Google Patents. Retrieved from
-
University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Chemistry and Biochemistry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Nitrophthalimide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Taiwo, F. O., Adebayo, J. O., & Peter, A. I. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201.
-
US Patent 3,887,588A. (1975). Process for making nitrophthalic anhydrides. Google Patents. Retrieved from
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado, Boulder. (n.d.). Column Chromatography. Organic Chemistry. Retrieved from [Link]
-
Frontier, A. (n.d.). Workup: Amines. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Chem Survival. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
European Patent Office. (1989, August 2). METHOD FOR MAKING N-SUBSTITUTED NITROPHTHALIMIDES - EP 0164409 B1. Retrieved from [Link]
-
Wróbel, T., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4324.
-
US Patent CN104086476A. (2014). Preparation method for N-methyl-4-nitrophthalimide. Google Patents. Retrieved from
-
Hoffman Fine Chemicals. (n.d.). CAS 54395-37-8 | 2-Butyl-5-nitro-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]
-
US Patent CN104086476B. (2017). The preparation method of N-methyl-4-nitrophthalimide. Google Patents. Retrieved from
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
-
US Patent 4,005,102A. (1977). Process for making 4-nitro-n-methylphthalimide. Google Patents. Retrieved from
-
Far-hadian, S., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(14), 4324.
-
University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online. Retrieved from [Link]
Sources
- 1. data.epo.org [data.epo.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Workup [chem.rochester.edu]
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- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
Identification and characterization of byproducts in the synthesis of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione
Technical Support Center: Synthesis of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related compounds. Our goal is to provide practical, field-tested insights into the identification and characterization of common byproducts and to offer robust troubleshooting strategies to ensure the purity and yield of your target molecule. The synthesis, typically achieved by the condensation of 4-nitrophthalic anhydride with n-butylamine, is generally straightforward but can be compromised by subtle issues related to starting material purity and reaction conditions. This guide follows a question-and-answer format to directly address the specific challenges you may encounter.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis and purification of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione.
Q1: My post-reaction analysis (LC-MS) shows a major peak with the correct mass-to-charge ratio (m/z) for my product, but also a significant secondary peak with the exact same m/z. What is this impurity?
A1: The most probable cause for this observation is the presence of an isomeric byproduct, specifically 2-butyl-4-nitro-1H-isoindole-1,3(2H)-dione .
-
Causality: This issue almost always originates from the starting material, 4-nitrophthalic anhydride. Commercial-grade 4-nitrophthalic anhydride can contain its regioisomer, 3-nitrophthalic anhydride, as an impurity from its own synthesis. When your reaction proceeds, the n-butylamine will react with both anhydrides indiscriminately, leading to a mixture of the desired 5-nitro product and the undesired 4-nitro byproduct. Since they are isomers, they have identical molecular weights and will thus show the same m/z value in a mass spectrometer.
-
Troubleshooting & Validation:
-
Source Validation: First, obtain an analytical certificate for your lot of 4-nitrophthalic anhydride. If the purity is not sufficiently high (e.g., >99%), consider sourcing from a different vendor or purifying the starting material by recrystallization.
-
Characterization: The definitive method to distinguish these isomers is through ¹H NMR spectroscopy. The substitution pattern on the aromatic ring creates unique and predictable splitting patterns for the aromatic protons. See the detailed protocol in Section 2 for interpretation.
-
Q2: My reaction crude contains a significant amount of a polar, acidic compound that is difficult to remove from the desired product. What is it and how do I prevent it?
A2: This byproduct is likely 4-nitrophthalic acid or, less commonly, the ring-opened N-butyl-4-nitrophthalamic acid .
-
Causality:
-
4-Nitrophthalic Acid: Phthalic anhydrides are susceptible to hydrolysis.[1] If your solvent or reagents are not scrupulously dry, or if the reaction is exposed to atmospheric moisture for extended periods, the 4-nitrophthalic anhydride starting material will react with water to form the corresponding dicarboxylic acid.
-
N-butyl-4-nitrophthalamic Acid: This intermediate is formed during the reaction as the butylamine first attacks the anhydride, opening the ring. Under ideal conditions (e.g., thermal dehydration in a solvent like acetic acid), this intermediate rapidly cyclizes to the final imide product. However, if the reaction temperature is too low or the reaction time is insufficient, this intermediate may persist. It can also be formed by hydrolysis of the final imide product under harsh basic or acidic workup conditions.
-
-
Troubleshooting & Validation:
-
Moisture Control: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[2]
-
Reaction Conditions: Ensure the reaction is heated sufficiently (e.g., reflux in glacial acetic acid or toluene with a Dean-Stark trap) to drive the final cyclization and dehydration step to completion.
-
Workup: To remove acidic byproducts, perform a post-reaction wash of the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. The acidic byproducts will be deprotonated and extracted into the aqueous layer.
-
Q3: My reaction has a low yield, and TLC/HPLC analysis shows a large amount of unreacted 4-nitrophthalic anhydride. How can I drive the reaction to completion?
A3: A low conversion rate points to suboptimal reaction conditions or reagent issues.
-
Causality:
-
Insufficient Temperature/Time: The condensation reaction requires sufficient thermal energy to proceed to the final imide product. Simply mixing the reagents at room temperature is often not enough.
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and be suitable for the required reaction temperature. Common solvents for this type of reaction include glacial acetic acid, N,N-dimethylformamide (DMF), and toluene.[3][4] Acetic acid often serves as both a solvent and a catalyst for the dehydration step.
-
Stoichiometry: Ensure that at least one full equivalent of n-butylamine is used relative to the 4-nitrophthalic anhydride. Using a slight excess (e.g., 1.05-1.1 equivalents) of the amine can sometimes help drive the reaction to completion.
-
-
Troubleshooting & Validation:
-
Optimize Conditions: Increase the reaction temperature or prolong the reaction time. Monitoring the reaction progress by TLC or HPLC is crucial to determine the optimal endpoint.[5]
-
Solvent Screen: If a solvent like toluene is used, employing a Dean-Stark trap to remove the water formed during the reaction is a classic and effective strategy to push the equilibrium towards the product.
-
Reagent Purity: Verify the purity and concentration of your n-butylamine. If it has been stored improperly, its effective concentration may be lower than stated.
-
Section 2: Analytical Protocols & Data
Protocol 1: Step-by-Step HPLC-MS Method for Byproduct Profiling
This protocol is designed to separate the target product from its key isomers and hydrolysis byproducts.
-
System: Reverse-Phase HPLC coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear ramp from 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 310 nm; MS scan in positive ion mode (m/z 100-500).
-
Expected Observation: The 4-nitro isomer typically elutes slightly earlier than the 5-nitro isomer due to minor differences in polarity. The hydrolyzed phthalamic acid and phthalic acid byproducts will elute much earlier due to their high polarity.
Protocol 2: ¹H NMR Interpretation for Isomer Differentiation
The most definitive method for identifying the 4-nitro vs. 5-nitro isomer is ¹H NMR spectroscopy. The aromatic region of the spectrum provides a clear fingerprint.
-
Sample Preparation: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.
-
Interpretation:
-
For 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione (Target Product): You will observe three aromatic protons. The proton at C4 (adjacent to the nitro group) will be a doublet. The proton at C6 will be a doublet of doublets. The proton at C7 will be a doublet. The key is the characteristic pattern arising from the 1,2,4-trisubstituted ring.
-
For 2-butyl-4-nitro-1H-isoindole-1,3(2H)-dione (Isomeric Byproduct): You will also observe three aromatic protons, but with a different pattern. The proton at C5 will be a doublet of doublets (a triplet-like appearance). The protons at C6 and C7 will be doublets of doublets or complex multiplets. The pattern will be distinctly different from the target compound.
-
Data Table: Expected Analytical Data for Product and Key Byproducts
| Compound Name | Structure | Molecular Weight ( g/mol ) | Expected ¹H NMR Aromatic Signals (Qualitative) | Relative HPLC Retention |
| 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione | (Structure of 5-nitro isomer) | 248.23 | Three distinct signals: one doublet, one doublet of doublets, one doublet. | Late eluting |
| 2-butyl-4-nitro-1H-isoindole-1,3(2H)-dione | (Structure of 4-nitro isomer) | 248.23 | Three distinct signals, often one appearing as a pseudo-triplet. | Elutes slightly before the 5-nitro isomer. |
| 4-Nitrophthalic Acid | (Structure of dicarboxylic acid) | 211.13 | Similar aromatic pattern to the 5-nitro product, but with a broad COOH signal. | Early eluting (polar) |
| N-butyl-4-nitrophthalamic Acid | (Structure of ring-opened amide-acid) | 266.25 | Three aromatic protons, plus amide NH and carboxylic acid OH signals. | Early eluting (polar) |
Section 3: Byproduct Identification Workflow
This workflow guides the logical process for identifying an unknown impurity observed during analysis.
Caption: A decision-tree workflow for byproduct identification.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the most reliable solvent for this synthesis?
-
A: Glacial acetic acid is highly recommended. It acts as a solvent that readily dissolves the reactants and as a catalyst for the dehydration of the intermediate phthalamic acid to the final imide. It is also effective at driving the reaction to completion at reflux temperatures.
-
-
Q: How can I completely avoid the formation of the 4-nitro isomer?
-
A: The only definitive way is to ensure the purity of your starting material. Source 4-nitrophthalic anhydride with a specified purity of >99.5% and, if possible, obtain a certificate of analysis that includes an assessment for the 3-nitro isomer. If high-purity material is unavailable, the crude product mixture must be separated using column chromatography.
-
-
Q: What is a typical temperature and reaction time?
-
A: When using glacial acetic acid, refluxing the reaction mixture (at ~118 °C) for 2-4 hours is typically sufficient for full conversion. The reaction should be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) to confirm the disappearance of the starting materials.
-
-
Q: What is the best method for purifying the final product?
-
A: For removing minor impurities, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is often effective. If you have a significant amount of the 4-nitro isomer, careful column chromatography on silica gel is required for complete separation.
-
References
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). The Separation and Determination of Nitrophenol Isomers Byhigh-Performance Capillary Zone Electrophoresis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrophthalic acid anhydride. Retrieved from [Link]
-
Scribd. (n.d.). The Gabriel Synthesis of Primary Amines. Retrieved from [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
-
MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]
-
Taiwo, F. F., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. Retrieved from [Link]
-
ACS. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]
-
Pharmaceutical Sciences. (n.d.). Impurity profiling and drug characterization: backdrop and approach. Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). A Review on Significances of Impurity Profiling. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Identification, Isolation and Characterization of Process Related Impurity in Isosulfanblue. Retrieved from [Link]
-
ResearchGate. (2020). How imide is formed by reaction between 4-nitrophthalic anhydride and melamine by using one mole of both?. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Regioselectivity in the Nitration of N-Butylphthalimide
Welcome to the technical support guide for the regioselective nitration of N-butylphthalimide. This resource is designed for researchers, chemists, and drug development professionals who are looking to control the isomeric outcome of this critical electrophilic aromatic substitution reaction. Here, we provide in-depth answers to common experimental challenges, backed by established chemical principles and literature-proven protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nitration of N-butylphthalimide, providing the core knowledge needed to understand and control the reaction.
Q1: What is the underlying mechanism of N-butylphthalimide nitration, and which positions on the aromatic ring are most reactive?
A: The nitration of N-butylphthalimide is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1] The reaction proceeds via a two-step mechanism.[2] First, the aromatic ring of the phthalimide acts as a nucleophile and attacks a potent electrophile, the nitronium ion (NO₂⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][4] In the second, faster step, a weak base removes a proton from the carbon atom where the nitronium ion attached, restoring aromaticity and yielding the final nitro-substituted product.[2]
The phthalimido group itself is strongly electron-withdrawing due to the two adjacent carbonyl groups. This deactivates the aromatic ring towards electrophilic attack.[3] Consequently, the substitution is directed to the meta positions relative to the carbonyl groups, which correspond to the 3- and 4-positions on the phthalimide ring system.
Q2: What is the typical isomer distribution (3-nitro vs. 4-nitro) under standard mixed-acid conditions?
A: Under typical nitration conditions using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"), the reaction generally produces a mixture of N-alkyl-3-nitrophthalimide and N-alkyl-4-nitrophthalimide.[5] For the closely related N-methylphthalimide, experimental data shows that the 4-nitro isomer is typically the major product, with reported ratios of approximately 94% 4-nitro isomer to 5% 3-nitro isomer under specific conditions.[6] While the N-butyl group is slightly more electron-donating than a methyl group, a similar preference for the 4-position is expected, although the exact ratio can be highly sensitive to reaction parameters.
Q3: Why is controlling the 3- vs. 4-nitro isomer ratio so important for researchers?
A: Control over regioselectivity is critical because the 3-nitro and 4-nitro isomers of N-substituted phthalimides are distinct chemical compounds with different physical properties and reactivity. In fields like drug development and materials science, only one specific isomer may possess the desired biological activity or material property. For instance, these compounds can serve as key intermediates for synthesizing various dianhydrides, polyimides, or pharmacologically active molecules.[5] An inefficient or non-selective reaction leads to difficult and costly separation processes, reduces the overall yield of the target molecule, and generates unnecessary chemical waste.
Part 2: Troubleshooting Guide
This section provides direct answers and actionable solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Regioselectivity — My reaction is producing too much of the undesired 3-nitro-N-butylphthalimide isomer.
Q: How can I modify my protocol to favor the formation of the 4-nitro-N-butylphthalimide isomer?
A: Achieving high selectivity for the 4-nitro isomer requires careful control over several reaction parameters. The 4-position is generally favored, but deviations can occur. Here’s how to troubleshoot:
-
Mechanism Insight: The formation of the 4-nitro isomer is often thermodynamically favored, but kinetic control can sometimes lead to a higher proportion of the 3-nitro product. Adjusting conditions can help steer the reaction toward the desired thermodynamic product.
-
Temperature Control is Critical: Temperature is one of the most influential factors.
-
Problem: Running the reaction at very low temperatures can slow the reaction rate significantly, potentially altering the kinetic vs. thermodynamic product distribution.[6] Conversely, excessively high temperatures (>80°C) can lead to decreased yields due to side reactions like oxidation and hydrolysis.[6]
-
Solution: For N-methylphthalimide, a temperature range of 65°C to 75°C has been shown to produce a high ratio of the 4-nitro isomer.[6] A synthesis for N-n-butyl-4-nitrophthalimide specifically reports success at 80°C in a microchannel reactor.[7] We recommend starting your optimization within the 60-80°C range .
-
-
Acid Concentration and Ratio: The composition of the nitrating mixture is paramount.
-
Problem: Using dilute acids or an incorrect ratio of nitric to sulfuric acid can reduce the concentration of the active nitronium ion (NO₂⁺), leading to a sluggish or incomplete reaction.
-
Solution: Ensure you are using highly concentrated acids (e.g., 98% H₂SO₄ and >95% HNO₃).[5][6] A study on N-methylphthalimide nitration used a sulfuric acid to nitric acid molar ratio of approximately 3:1 with excellent results.[8]
-
-
Reaction Time: Allow the reaction to proceed to completion to ensure the thermodynamic product equilibrium is reached. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Comparative Table of Nitration Conditions
| Substrate | Nitrating Agent/Solvent | Temperature (°C) | Outcome | Reference |
| Phthalimide | Fuming HNO₃ / H₂SO₄ | 10-15 | 52-53% yield of 4-nitrophthalimide | [9] |
| N-Methylphthalimide | Conc. HNO₃ / Conc. H₂SO₄ | 60-80 | 89% yield; ~94% 4-nitro, ~5% 3-nitro | [6] |
| N-Methylphthalimide | Conc. HNO₃ / Conc. H₂SO₄ / CH₂Cl₂ | 41 | 90% yield; 90% 4-nitro, 4% 3-nitro | [10] |
| N-Butylphthalimide | Conc. HNO₃ / Conc. H₂SO₄ | 80 | 95% yield of 4-nitro isomer (microreactor) | [7] |
| N-Alkylphthalimides | >95% HNO₃ (no H₂SO₄) | 20-60 | High yield mixture of 3- and 4-isomers | [5] |
Issue 2: Low Overall Yield of Nitrated Products.
Q: The total yield of my nitrated N-butylphthalimide is consistently low. What are the potential causes and how can I fix them?
A: Low yields can stem from several factors, from incomplete reactions to product loss during workup.
-
Cause 1: Incomplete Reaction.
-
Diagnosis: The reaction may not have run to completion. This can be confirmed by analyzing a sample of the reaction mixture and finding a significant amount of unreacted N-butylphthalimide.
-
Solution: Increase the reaction time or slightly elevate the temperature (while staying within the optimal 60-80°C range to avoid degradation).[6] Ensure your nitrating agent is active and not diluted.
-
-
Cause 2: Side Reactions.
-
Diagnosis: The formation of dark, tarry substances or unexpected spots on a TLC plate suggests decomposition or side reactions. Running the reaction at too high a temperature is a common cause of oxidation.[6]
-
Solution: Maintain strict temperature control. Add the N-butylphthalimide substrate portion-wise to the mixed acid to manage the initial exotherm. A patent for N-methylphthalimide nitration notes that temperatures above 80°C decrease yields.[6]
-
-
Cause 3: Product Loss During Workup.
-
Diagnosis: The nitrated product is typically isolated by quenching the reaction mixture in ice water, followed by filtration or extraction. The product may have some solubility in the aqueous acidic layer, or it may be lost during extraction if an inappropriate solvent is used.
-
Solution: Ensure the quenching is done slowly onto a large volume of cracked ice to keep the temperature low.[9] For extraction, methylene chloride has been shown to be a highly effective solvent for isolating nitrated N-alkylphthalimides from the acid mixture, preventing the need for excessive dilution of the acid.[6]
-
Part 3: Advanced Methodologies
Q: Are there alternatives to the standard mixed-acid (HNO₃/H₂SO₄) protocol that might offer better regioselectivity or milder conditions?
A: Yes, while mixed acid is the workhorse for industrial nitration, several alternative systems have been developed to address issues of safety, waste, and selectivity.
-
Sulfuric Acid-Free Nitration: It is possible to perform the nitration using highly concentrated nitric acid (95-100%) as both the reagent and the solvent.[5] This method avoids the generation of large quantities of sulfuric acid waste. The reaction can be run at temperatures between -20°C and the boiling point of nitric acid, offering a wide window for optimization.[5] However, this method may produce a different isomer ratio compared to the mixed-acid system.
-
Alternative Nitrating Agents: For highly sensitive substrates, other nitrating agents can be considered. Reagents like acetyl nitrate (formed from nitric acid and acetic anhydride) or N₂O₅ with a catalyst can offer milder reaction conditions and may alter the regioselectivity of the reaction.[11][12]
-
Solid Acid Catalysts: In some aromatic nitrations, solid acid catalysts like zeolites have been used to enhance para-selectivity.[13] While not specifically documented for N-butylphthalimide in the initial search, this approach represents a frontier for developing greener and more selective nitration protocols.
Part 4: Experimental Protocols
Protocol 1: High-Selectivity Synthesis of 4-Nitro-N-butylphthalimide (Mixed-Acid Method) This protocol is adapted from high-yield literature procedures for N-methylphthalimide and phthalimide.[6][8]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 150 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-water bath.
-
Nitrating Mixture: Slowly add 50 mL of concentrated nitric acid (>95%) to the sulfuric acid while stirring. Maintain the temperature below 20°C during the addition.
-
Substrate Addition: Once the mixed acid has cooled to approximately 10°C, begin the portion-wise addition of 50g of N-butylphthalimide. Control the addition rate to maintain the reaction temperature between 65°C and 75°C. An initial exotherm is expected.
-
Reaction: After the addition is complete, maintain the reaction mixture at 70°C with vigorous stirring for 2-3 hours. Monitor the reaction's progress by TLC.
-
Workup: Allow the mixture to cool to room temperature. In a separate large beaker, prepare 1 kg of cracked ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A pale yellow precipitate will form.
-
Isolation: Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Purification: Dry the crude product. Recrystallization from 95% ethanol can be performed to obtain high-purity 4-nitro-N-butylphthalimide.[9] The product can be characterized by HPLC to confirm the isomeric ratio.
Protocol 2: Nitration using Concentrated Nitric Acid This protocol is based on a patented sulfuric acid-free method.[5]
-
Preparation: In a flask equipped with a stirrer and thermometer, place 200 mL of highly concentrated nitric acid (98-100%). Adjust the temperature of the acid to 40°C using a water bath.
-
Substrate Addition: Slowly add 20g of N-butylphthalimide to the stirred nitric acid.
-
Reaction: Maintain the reaction mixture at 40°C for 4-6 hours. The reaction is typically slower than the mixed-acid method. Monitor for completion by TLC.
-
Isolation: Cool the reaction mixture and quench by pouring it onto 800g of cracked ice. Filter the resulting precipitate and wash thoroughly with cold water.
-
Purification: Dry the product. This method may yield a different 3-nitro/4-nitro ratio, which should be determined analytically.
Part 5: Visualizations
Caption: SEAr mechanism for N-butylphthalimide nitration.
Caption: Troubleshooting workflow for poor regioselectivity.
References
-
Chemcess. (2024). Nitration Of Aromatic Compounds. [Link]
-
Huntress, E. H., & Shriner, R. L. (n.d.). 4-nitrophthalimide. Organic Syntheses Procedure. [Link]
-
Shaikh, A. A., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances. [Link]
-
Wikipedia. (n.d.). Nitration. [Link]
-
BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?[Link]
-
Testbook. (n.d.). Gabriel Phthalimide Synthesis Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. [Link]
-
ScienceDirect. (2001). A Fast and Mild Method for the Nitration of Aromatic Rings. ChemInform. [Link]
-
American Institute of Chemical Engineers. (n.d.). Nitration of Aromatic Compounds without Using Sulphuric Acid. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
Scribd. (n.d.). 4 Nitro N Methylphthalimide. [Link]
-
European Patent Office. (1989). METHOD FOR MAKING N-SUBSTITUTED NITROPHTHALIMIDES - EP 0164409 B1. [Link]
-
ResearchGate. (n.d.). New Synthesis Method of 4-Nitro-N-Methylphthalimide. [Link]
- Google Patents. (n.d.). US3933852A - Process for making N-methyl nitrophthalimides.
- Google Patents. (n.d.).
- Patsnap. (n.d.). Preparation method of N-(2, 6-dioxo-3-piperidyl) phthalimide compound.
-
National Institutes of Health. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]
-
SlideShare. (n.d.). NITRATION. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
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Overcoming challenges in the scale-up production of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione
Technical Support Center: Scale-Up Production of 2-Butyl-5-nitro-1H-isoindole-1,3(2H)-dione
Welcome to the dedicated technical support guide for navigating the complexities of scaling the synthesis of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione. This resource is tailored for researchers and process chemists who are transitioning this synthesis from the bench to pilot plant or manufacturing scales. Our focus is on anticipating challenges, providing robust troubleshooting strategies, and ensuring process safety and integrity.
Section 1: Synthesis Pathway & Core Challenges
The synthesis of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione is typically a two-step process. Understanding the intricacies of each step is fundamental to a successful scale-up.
-
Step 1: N-Alkylation. Condensation of phthalic anhydride with n-butylamine to form 2-butyl-1H-isoindole-1,3(2H)-dione.
-
Step 2: Electrophilic Aromatic Substitution (Nitration). Regioselective nitration of the phthalimide ring to introduce the nitro group at the 5-position.
While straightforward on paper, scaling this process introduces significant hurdles, primarily related to thermal management, reaction kinetics, and purification.[1] The nitration step, in particular, is highly exothermic and requires stringent control to prevent runaway reactions and ensure safety.[2]
Caption: Overall workflow for the synthesis of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues in a practical question-and-answer format.
Part A: Synthesis & Reaction Control
Question 1: My nitration reaction is producing a significant amount of the 4-nitro isomer and some dinitrated impurities. How can I improve regioselectivity?
Answer: This is a classic challenge in electrophilic aromatic substitution. The regioselectivity is governed by kinetics and thermodynamics, which are heavily influenced by reaction conditions.
-
Causality: The isoindole-1,3-dione core is deactivating, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the meta positions (4 and 5). While the 5-position is generally favored, aggressive reaction conditions can reduce this selectivity. Higher temperatures provide more energy for the reaction to overcome the activation barrier for the formation of the less-favored 4-nitro isomer.[2] Over-nitration occurs when the reaction is too forcing, either through excessive temperature or prolonged exposure to a high concentration of the nitrating agent.
-
Troubleshooting Steps:
-
Temperature Control is Critical: Maintain a strict temperature profile. For the addition of the nitrating agent, cool the solution of 2-butyl-1H-isoindole-1,3(2H)-dione in sulfuric acid to 0-5 °C. Do not let the internal temperature exceed 10 °C during the addition.
-
Slow, Sub-surface Addition: At scale, adding the nitrating agent too quickly can create localized hot spots and high concentrations, leading to side products.[1][3] Use a dip tube to introduce the pre-mixed, chilled nitrating agent below the surface of the reaction mixture. This ensures rapid dispersion and heat exchange.
-
Monitor the Reaction: Use in-process controls (IPC) like HPLC to monitor the consumption of starting material and the formation of products and byproducts.[4] Quench the reaction as soon as the starting material is consumed to an acceptable level (e.g., <1%) to prevent over-nitration.
-
Question 2: I am experiencing a sudden, sharp temperature increase during the nitration step, even with jacket cooling. What is happening and how can I prevent it?
Answer: You are likely observing the onset of a thermal runaway. Nitration reactions are highly exothermic, and the heat generated can accelerate the reaction rate, which in turn generates more heat, creating a dangerous feedback loop.[5][6] This is one of the most serious safety hazards in chemical manufacturing.[2]
-
Causality: The risk of thermal runaway is magnified during scale-up due to the decrease in the surface-area-to-volume ratio of the reactor.[1] A large reactor cannot dissipate heat as efficiently as a small laboratory flask. Inadequate mixing can also create localized hot spots that initiate the runaway.[3]
-
Preventative Measures & Emergency Protocol:
-
Process Safety Assessment: Before scaling up, perform a thorough risk assessment. This includes calculating the heat of reaction and determining the maximum temperature of the synthesis reaction (MTSR) to ensure your cooling systems can handle the thermal load.
-
Reactor & Cooling Capacity: Ensure your reactor's cooling system is sufficient for the batch size. Do not exceed the validated batch size for the vessel.
-
Controlled Addition Protocol: The addition of the nitrating agent must be the rate-limiting step. The rate should be slow enough that the cooling system can comfortably remove the generated heat, maintaining a stable internal temperature.
-
Emergency Quench Plan: Have a pre-defined and tested emergency quenching procedure. This typically involves having a separate vessel with a large volume of cold water or a suitable quenching agent ready to receive the reaction mixture in case of a cooling failure or unexpected exotherm.
-
Caption: Decision tree for managing a thermal event during nitration.
Part B: Work-up & Purification
Question 3: During the quench and work-up, my product yield is low, and I'm isolating a different compound, which appears to be a carboxylic acid. What's going wrong?
Answer: You are likely experiencing hydrolysis of the imide ring. The phthalimide functional group is susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures, which opens the ring to form the corresponding phthalamic acid derivative.[7]
-
Causality: When quenching the highly acidic nitration mixture in water, a significant amount of heat is generated. If this quenching process is not carefully controlled, the temperature spike can be sufficient to hydrolyze the product.
-
Troubleshooting Steps:
-
Controlled Quench: The quench is a critical, exothermic step that needs as much control as the reaction itself. The best practice is a "reverse quench," where the reaction mixture is slowly added to a large volume of agitated, chilled water or ice. This maintains a low temperature throughout the process.
-
Temperature Monitoring: Monitor the temperature of the quench vessel continuously. Aim to keep it below 20-25 °C.
-
pH Control: After the initial quench, the product will precipitate. Be mindful of the pH during subsequent washes. Avoid strongly basic conditions if possible.
-
Question 4: My final product is off-color (yellowish-brown instead of a pale yellow solid) and fails purity specifications, even after crystallization. How can I improve its purity?
Answer: The color is likely due to residual isomeric impurities (e.g., the 4-nitro isomer), dinitrated species, or degradation products. A single crystallization may not be sufficient to remove impurities with similar solubility profiles.
-
Troubleshooting Steps:
-
Optimize Crystallization Solvent: Systematically screen for a solvent or solvent system that maximizes the solubility difference between the desired 5-nitro product and its impurities. A good starting point is a mixed solvent system, such as ethanol/water or isopropanol/water.
-
Charcoal Treatment: Before crystallization, you can treat a hot solution of the crude product in a suitable solvent with activated charcoal. The charcoal can adsorb colored, non-polar impurities. Use with caution, as it can also adsorb some of your product.
-
Consider a Re-work: If the impurity level is too high, it may be more efficient to re-dissolve the material and perform a second crystallization or a slurry wash. A hot slurry of the impure solid in a solvent where the product is sparingly soluble (like ethanol) can effectively wash away more soluble impurities.
-
Avoid Chromatography at Scale: While effective in the lab, column chromatography is generally not economically viable or practical for large-scale production.[3] Focus on optimizing a robust crystallization procedure.[3]
-
| Parameter | Lab Scale (100g) | Pilot Scale (10kg) | Key Considerations for Scale-Up |
| Nitrating Agent Addition Time | 15-20 minutes | 2-4 hours | Must be dictated by heat removal capacity, not convenience. |
| Max. Internal Temperature | < 10 °C | < 10 °C | Stricter monitoring required; thermal lag is a greater risk. |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer (Pitched Blade Turbine) | Ensure sufficient baffleing and motor torque to maintain vortex and avoid dead zones.[1][3] |
| Quench Method | Pouring mixture onto ice | Slow, controlled reverse addition into chilled water | Prevents localized boiling and product degradation. |
| Purification | Flash Chromatography / Crystallization | Crystallization / Reslurry | Develop a robust crystallization protocol early; avoid chromatography.[3] |
| Caption: Comparison of critical process parameters between lab and pilot scale. |
Section 3: Detailed Experimental Protocols
These protocols are provided as a starting point and should be adapted and validated for your specific equipment and scale.
Protocol 1: Scale-Up Synthesis of 2-Butyl-5-nitro-1H-isoindole-1,3(2H)-dione
Safety First: This process involves highly corrosive and reactive chemicals.[8][9] All operations must be conducted in a suitable chemical fume hood or ventilated enclosure within a reactor bay.[5][8] Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, lab coat, and face shield, is mandatory.[5][9] Ensure an emergency shower and eyewash station are immediately accessible.[5][8]
Step A: Preparation of the Nitrating Agent
-
In a separate, clean, and dry vessel equipped with overhead stirring and cooling, charge concentrated sulfuric acid (98%, 3.0 equivalents).
-
Cool the sulfuric acid to 0-5 °C.
-
Slowly, add concentrated nitric acid (70%, 1.1 equivalents) to the sulfuric acid, ensuring the temperature does not exceed 15 °C.
-
Once the addition is complete, cool the mixed acid solution back down to 0-5 °C and hold until needed.
Step B: Nitration Reaction
-
Charge the main reactor with 2-butyl-1H-isoindole-1,3(2H)-dione (1.0 equivalent) and concentrated sulfuric acid (98%, 4.0 equivalents).
-
Start agitation and cool the reactor contents to 0-5 °C.
-
Begin the slow, sub-surface addition of the chilled nitrating agent (from Step A) to the reactor.
-
Maintain the internal reaction temperature between 5-10 °C throughout the addition. The addition rate must be controlled to prevent any temperature spikes.
-
After the addition is complete, allow the reaction to stir at 5-10 °C for 1-2 hours. Monitor the reaction progress by HPLC.
Step C: Work-up and Isolation
-
In a separate quench vessel, charge a sufficient volume of purified water and ice to handle the reaction mass and maintain a low temperature.
-
Begin strong agitation in the quench vessel.
-
Slowly transfer the completed reaction mixture from the reactor into the quench vessel. Monitor the temperature in the quench vessel, ensuring it remains below 25 °C.
-
The product will precipitate as a solid. Stir the resulting slurry for 30-60 minutes.
-
Isolate the solid product by filtration.
-
Wash the filter cake thoroughly with purified water until the washings are neutral (pH 6-7).
-
Dry the crude product under vacuum at 50-60 °C until a constant weight is achieved.
Protocol 2: Purification by Crystallization
-
Charge a clean reactor with the crude, dry 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione and a suitable solvent (e.g., ethanol, ~5-10 volumes).
-
Heat the mixture with stirring to reflux until all the solid has dissolved.
-
Optional: If the solution is highly colored, cool it slightly, add activated charcoal (0.5-1% w/w), and hold at temperature for 30 minutes before filtering hot to remove the charcoal.
-
Cool the solution slowly and in a controlled manner to 0-5 °C to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.
-
Hold the slurry at 0-5 °C for at least 2 hours to maximize yield.
-
Isolate the pure product by filtration.
-
Wash the filter cake with a small amount of cold, fresh solvent.
-
Dry the final product under vacuum at 50-60 °C.
References
- Nitration reaction safety - YouTube. (2024).
- side reactions to avoid during the synthesis of N-substituted isoindoline-1,3-diones - Benchchem. (n.d.).
- NITRIC ACID SAFETY. (n.d.). University of Washington.
- Common challenges in the scale-up of isoindole production - Benchchem. (2025).
- Albright, L. F. (n.d.). Nitration: An Overview of Recent Developments and Processes. American Chemical Society.
- Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master. (2024). TSM TheSafetyMaster Private Limited.
- Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. American Chemical Society.
- 2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione | SIELC Technologies. (2018).
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (2025).
Sources
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione | SIELC Technologies [sielc.com]
- 5. youtube.com [youtube.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
Validation & Comparative
A Comparative Analysis of Substituted Isoindoles: Unlocking Dual Therapeutic Potential in Oncology and Inflammation
The isoindole scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry for its remarkable versatility.[1] This guide offers an in-depth comparative analysis of substituted isoindoles, focusing on their anticancer and anti-inflammatory properties. By examining experimental data and elucidating structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate the therapeutic potential of this promising class of compounds. Isoindole derivatives have demonstrated a wide array of pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities, making them a focal point of contemporary drug discovery.[1][2]
The Dichotomy of Action: Anticancer and Anti-inflammatory Efficacy
Inflammation is a critical physiological process that, when dysregulated, can contribute to the pathogenesis of numerous diseases, including cancer.[3] The interplay between chronic inflammation and tumorigenesis has spurred the development of therapeutic agents with dual functionalities. Substituted isoindoles, particularly those based on the isoindoline-1,3-dione (phthalimide) core, have emerged as promising candidates in this domain.[4][5]
Comparative Anticancer Activity of Substituted Isoindoles
The cytotoxic potential of substituted isoindoles has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of these compounds. A lower IC₅₀ value indicates greater cytotoxic activity.
| Compound ID | Core Structure | Key Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | Isoindoline-1,3-dione | N-benzyl | A549 (Lung) | 114.25 | [3] |
| 1b | Isoindoline-1,3-dione | Modified N-benzyl | A549 (Lung) | 116.26 | [3] |
| 2a | Isoindoline-1,3-dione | 2-(4-(2-Bromoacetyl)phenyl) | Raji (Lymphoma) | ~0.6 (0.26 µg/mL) | [6] |
| 2b | Isoindoline-1,3-dione | 2-(4-(2-Bromoacetyl)phenyl) | K562 (Leukemia) | ~8.6 (3.81 µg/mL) | [6] |
| 3a | Tetrahydro-isoindole | Azide and silyl ether groups | A549 (Lung) | 19.41 | [7] |
| 3b | Tetrahydro-isoindole | Azide and silyl ether groups | HeLa (Cervical) | Varies | [7] |
| 3c | Tetrahydro-isoindole | Azide and silyl ether groups | C6 (Glioma) | Varies | [7] |
| 4a | Phenyl-substituted isoindoline | Phenyl and other groups | HepG2 (Liver) | Micromolar range | [8] |
| 4b | Pyridyl-substituted isoindoline | Pyridyl and other groups | HepG2 (Liver) | Micromolar range | [8] |
Note: The conversion of µg/mL to µM for compounds 2a and 2b is an approximation based on their chemical structure.
The data reveals that substitutions on the isoindole nucleus significantly influence cytotoxic potency. For instance, the introduction of an azide and a silyl ether group in compound 3a resulted in a potent IC₅₀ value of 19.41 µM against the A549 lung cancer cell line.[7] Similarly, compound 2a , a 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, exhibited remarkable activity against Raji lymphoma cells.[6] The diverse mechanisms of action include the induction of apoptosis and mitotic catastrophe, with some derivatives also showing DNA binding and intercalation properties.[8]
Comparative Anti-inflammatory Activity of Substituted Isoindoles
The primary mechanism for the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[7] Substituted isoindoles have been investigated for their potential as selective COX-2 inhibitors, which is desirable as it minimizes the gastrointestinal side effects associated with COX-1 inhibition.
| Compound ID | Core Structure | Key Substituents | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| 5a | Aminoacetylenic isoindoline-1,3-dione | Pyrrolidine | >10 | 9.8 | >1.02 | [7] |
| 5b | Aminoacetylenic isoindoline-1,3-dione | Piperidine | >10 | 8.5 | >1.18 | [7] |
| 5c | Aminoacetylenic isoindoline-1,3-dione | Morpholine | >10 | 6.2 | >1.61 | [7] |
| 6a | Phthalimide derivative | Methoxy-substituted phenyl | >100 | 0.18 | >555 | [9] |
| 6b | Phthalimide derivative | Methoxy-substituted phenyl | >100 | 0.24 | >416 | [9] |
| Celecoxib | Standard Drug | - | 50 | 0.13 | >384 | [9] |
The selectivity index (SI) is a critical parameter, with a higher value indicating greater selectivity for COX-2. Notably, phthalimide derivatives 6a and 6b demonstrated potent and highly selective COX-2 inhibition, with SI values exceeding that of the well-known COX-2 inhibitor, Celecoxib.[9] This highlights the potential for designing isoindole-based compounds with a superior safety profile for the treatment of inflammatory conditions.
Bridging the Gap: Isoindoles with Dual Anticancer and Anti-inflammatory Potential
The structural similarities between the active sites of enzymes involved in cancer progression and inflammation have paved the way for the development of dual-acting agents. A study by Sondhi et al. synthesized and evaluated a series of isoindole and related heterocyclic derivatives for both anti-inflammatory and antiproliferative activities, providing a direct comparative dataset.
| Compound ID | Core Structure | Anti-inflammatory Activity (% Inhibition at 10 µg/mL) | Antiproliferative Activity (GI₅₀, µM) - Lung (NCI-H522) | Antiproliferative Activity (GI₅₀, µM) - Colon (HCT-15) | Reference |
| 7a (6yc) | Isoindole | 65 | >100 | >100 | [10] |
| 7b (7zd) | Benzimidazoisoindole | 68 | 39.8 | 44.6 | [10] |
| 7c (6zc) | Isoindole | 42 | 41.6 | 12.5 | [10] |
| 7d (6ye) | Isoindole | 45 | >100 | 19.9 | [10] |
| Ibuprofen | Standard Drug | 75 | - | - | [10] |
GI₅₀: The concentration that causes 50% growth inhibition.
This comparative data underscores the feasibility of fine-tuning the isoindole scaffold to achieve either potent dual activity or selectivity for one therapeutic area. For instance, compound 7b exhibited good anti-inflammatory activity alongside moderate antiproliferative effects, while compound 7c showed potent antiproliferative activity against colon cancer cells with moderate anti-inflammatory action.[10]
Mechanistic Insights: How Substituted Isoindoles Exert Their Effects
The therapeutic versatility of substituted isoindoles stems from their ability to modulate multiple biological pathways.
Anticancer Mechanisms of Action
The anticancer effects of isoindole derivatives are often multifaceted, involving:
-
Induction of Apoptosis: Many isoindole compounds trigger programmed cell death in cancer cells. This can be mediated through the intrinsic pathway, involving the modulation of Bcl-2 family proteins, or the extrinsic pathway.[8]
-
Cell Cycle Arrest: Certain derivatives can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.
-
Inhibition of Key Enzymes: Isoindoles have been shown to inhibit enzymes crucial for cancer cell survival and proliferation, such as protein phosphatases and topoisomerases.[11]
-
Anti-angiogenesis: The renowned isoindole derivative, thalidomide, and its analogs are known for their ability to inhibit the formation of new blood vessels, which are essential for tumor growth.
-
Immunomodulation: Thalidomide and its analogs can modulate the immune system to enhance anti-tumor responses.[12]
The following diagram illustrates a simplified workflow for the initial screening of anticancer activity.
Caption: Workflow for anticancer screening of substituted isoindoles.
Anti-inflammatory Mechanisms of Action
The anti-inflammatory properties of substituted isoindoles are primarily attributed to:
-
COX-2 Inhibition: As demonstrated in the comparative data, many isoindole derivatives are potent and selective inhibitors of COX-2, thereby reducing the production of pro-inflammatory prostaglandins.[9]
-
Inhibition of Pro-inflammatory Cytokines: The archetypal isoindole, thalidomide, and its modern analogs are well-known for their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation.[12]
-
NF-κB Pathway Inhibition: Some isoquinoline alkaloids, structurally related to isoindoles, have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous genes involved in inflammation and cancer.[13]
The diagram below outlines the cyclooxygenase pathway and the role of COX inhibitors.
Caption: The role of COX enzymes and their inhibition by isoindoles.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key assays are provided below.
Protocol 1: In Vitro Anticancer Activity - MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.[6][14]
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[5]
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[5]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted isoindole compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[4] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro Anti-inflammatory Activity - COX Inhibition Assay
This protocol describes a colorimetric assay to screen for COX-1 and COX-2 inhibitors.[1]
Materials:
-
COX-1 (ovine) and COX-2 (human or ovine) enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzymes, heme, and arachidonic acid in the assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and the reference inhibitor.
-
Assay Setup: In a 96-well plate, set up the following wells in triplicate:
-
Background Wells: 160 µL of assay buffer and 10 µL of heme.
-
100% Initial Activity Wells: 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: 140 µL of assay buffer, 10 µL of heme, 10 µL of the test compound or reference inhibitor at various concentrations, and 10 µL of either COX-1 or COX-2 enzyme.
-
-
Pre-incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the colorimetric substrate solution, followed by 20 µL of the arachidonic acid solution to all wells.
-
Absorbance Measurement: Immediately read the absorbance at 590 nm using a microplate reader in kinetic mode for 5 minutes, or as a single endpoint reading after a fixed time.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compounds relative to the 100% initial activity wells. Plot the percentage of inhibition against the compound concentration and calculate the IC₅₀ values for both COX-1 and COX-2. The Selectivity Index (SI) is then calculated as IC₅₀(COX-1) / IC₅₀(COX-2).
Conclusion and Future Directions
The substituted isoindole scaffold represents a highly versatile and promising platform for the development of novel anticancer and anti-inflammatory agents. The extensive body of research highlights the significant impact of substitutions on the isoindole nucleus, enabling the fine-tuning of biological activity to achieve either potent dual-acting compounds or highly selective agents. The well-established anticancer mechanisms, including apoptosis induction and cell cycle arrest, coupled with the potent and selective COX-2 inhibition for anti-inflammatory effects, underscore the therapeutic potential of this class of compounds.
Future research should focus on the synthesis and evaluation of novel isoindole libraries to further explore the structure-activity relationships for dual-acting and selective inhibitors. In vivo studies are crucial to validate the promising in vitro findings and to assess the pharmacokinetic and toxicological profiles of lead compounds. Moreover, the exploration of novel mechanisms of action, beyond those already established, could unveil new therapeutic applications for this remarkable scaffold. The continued investigation into substituted isoindoles holds great promise for the development of next-generation therapies for cancer and inflammatory diseases.
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A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2022). Molecules, 27(19), 6524. [Link]
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Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. (2022). RSC Advances, 12(45), 29334-29355. [Link]
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A Comparative Guide to the Characterization of 2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione Derivatives
This guide provides an in-depth technical comparison and characterization of a promising class of heterocyclic compounds: 2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione derivatives. These molecules represent a sophisticated hybrid architecture, covalently linking the well-established 4,5-diphenyl-1H-imidazole (a lophine derivative) scaffold with the versatile isoindoline-1,3-dione (phthalimide) moiety. This unique combination gives rise to compounds with significant potential in medicinal chemistry and materials science.
We will explore the synthetic rationale, detailed spectroscopic characterization, and a comparative analysis of their biological activities against relevant alternatives. The protocols and data presented herein are synthesized from peer-reviewed literature to ensure scientific integrity and provide researchers, scientists, and drug development professionals with a robust foundation for further investigation.
Rationale and Synthetic Strategy
The decision to conjugate an imidazole core with a phthalimide group is rooted in the proven individual merits of each component. Imidazole rings are a cornerstone of medicinal chemistry, found in numerous pharmaceuticals and natural products.[1][2][3] The phthalimide moiety is a privileged structure known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6][7] The hypothesis is that their combination could lead to synergistic effects or novel functionalities.
The synthesis is a logical, multi-step process designed for efficiency and high yields, as demonstrated by Sankhe and Chindarkar.[8] It proceeds via three key stages: formation of the imidazole core, functionalization of a peripheral phenyl ring, and final condensation to form the imide.
The overall synthetic workflow can be visualized as follows:
Caption: Multi-step synthesis of the target derivatives.
Expert Commentary on Synthesis:
-
Step 1 (Imidazole Formation): This is a classic multicomponent reaction, often referred to as the Radziszewski synthesis.[1] Its selection is strategic, as it allows for the one-pot construction of the sterically demanding tri-substituted imidazole core from commercially available precursors. Using glacial acetic acid as both solvent and catalyst is a common and effective choice for this condensation.
-
Step 2 (Reduction): The reduction of the nitro group to a primary amine is a critical transformation. Stannous chloride (SnCl₂) in ethanol is a standard and reliable method for this conversion, chosen for its high efficiency and relatively mild conditions compared to alternatives like catalytic hydrogenation, which might affect other functional groups.[8] This step creates the nucleophilic amine necessary for the final stage.
-
Step 3 (Imide Formation): The reaction of a primary amine with an anhydride to form a cyclic imide is a robust and high-yielding reaction.[7][8] Refluxing in glacial acetic acid facilitates the dehydration and subsequent ring-closure to form the stable five-membered imide ring of the phthalimide moiety. The versatility of this step allows for the introduction of various substituents on the phthalimide ring by simply starting with a different substituted phthalic anhydride, enabling the creation of a diverse compound library.
Spectroscopic Characterization: A Comparative Look
Detailed spectroscopic analysis is essential to confirm the successful synthesis and elucidate the structure of the final compounds. Data from Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) provide unambiguous proof of structure.
Comparative NMR Data
The following table summarizes key NMR chemical shifts (δ) in ppm for the intermediates and a representative final product, based on data reported by Sankhe and Chindarkar.[8] The spectra were typically recorded in deuterated solvents like CDCl₃ or DMSO-d₆.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Intermediate 4 (Nitro-imidazole) | δ 10.15 (s, 1H, NH), δ 8.24 (d, 2H, Ph-NO₂), δ 8.05 (d, 2H, Ph-NO₂), δ 7.29-7.66 (m, 10H, Ph) | δ 147.53, 143.43, 135.48, 128.76, 128.01, 127.88, 125.51, 124.39 |
| Intermediate 5 (Amino-imidazole) | δ 12.21 (s, 1H, NH), δ 7.75 (d, 2H, Ph-NH₂), δ 7.26-7.57 (m, 10H, Ph), δ 6.75 (d, 2H, Ph-NH₂) | δ 149.17, 146.87, 128.35, 127.65, 126.82, 126.52, 118.19, 113.62 |
| Final Product 7 (Fluoro-substituted) | δ 12.88 (s, 1H, NH), δ 7.24-7.91 (m, 17H, Ar-H) | δ 166.79, 166.02, 165.71, 165.11, 144.77, 134.58, 131.63, 129.68, 128.50, 127.78, 127.43, 126.31, 126.25, 125.63, 121.70 |
Analysis of Spectroscopic Data:
-
The disappearance of the nitro-group associated signals (δ ~8.0-8.2 ppm) and the appearance of signals at higher field (δ ~6.75 ppm) in the ¹H NMR spectrum are clear indicators of the successful reduction of intermediate 4 to 5 .
-
The downfield shift of the imidazole N-H proton from ~10.15 ppm in the nitro-derivative to ~12.21 ppm in the amino-derivative reflects the change in the electronic environment.
-
In the final product, the appearance of new signals in the aromatic region and the characteristic signals for the imide carbonyls in the ¹³C NMR spectrum (δ > 165 ppm) confirm the successful condensation with the phthalic anhydride.[8]
Comparative Biological Activity
The primary rationale for synthesizing these hybrid molecules is to explore novel biological activities. The title compounds were evaluated for their antimicrobial properties and compared against standard antibiotics.
Antimicrobial Screening Data
The study by Sankhe and Chindarkar evaluated the derivatives against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans).[8]
| Compound | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) |
| Derivative 7 (4-Fluoro) | 18 | 15 | 14 |
| Derivative 8 (3-Methyl) | 15 | 14 | 13 |
| Ciprofloxacin (Standard) | 25 | 28 | - |
| Fluconazole (Standard) | - | - | 20 |
Comparative Insights:
-
Activity: The fluoro-substituted derivative (7 ) demonstrated the most promising broad-spectrum activity among the synthesized compounds, with a significant zone of inhibition against S. aureus.[8] This aligns with broader findings where fluorinated organic molecules often exhibit enhanced biological potency.[5]
-
Comparison with Alternatives: While the activity did not surpass that of the clinical standards (Ciprofloxacin, Fluconazole), the results are significant. They establish the 2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione scaffold as a valid hit for further lead optimization. Many potent phthalimide-based antimicrobials have been developed through such iterative design.[6][9]
-
Mechanism of Action: While not fully elucidated for this specific derivative, phthalimides have been reported to act via various mechanisms, including inhibition of crucial enzymes like cytochrome bc1 complex in pathogens.[4] The imidazole core can also contribute to antimicrobial action. Further studies are warranted to pinpoint the exact mechanism for this hybrid structure.
Potential Photophysical Properties: A Comparison with Donor-Acceptor Systems
Although the primary investigation focused on biological activity, the molecular architecture—a potentially electron-donating triphenylimidazole core linked to an electron-accepting phthalimide group—is characteristic of a donor-acceptor (D-A) fluorophore. Such systems are of immense interest in materials science for applications like Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors.[10][11]
Caption: Donor-Acceptor relationship in the target molecule.
Comparative Discussion:
-
Lophine Core: The 2,4,5-triphenylimidazole (lophine) core is historically significant as one of the first chemiluminescent organic compounds discovered. Its derivatives are known for their fluorescence properties.[12]
-
Phthalimide/Naphthalimide Acceptors: Phthalimides and their structural analogs, naphthalimides, are excellent electron acceptors. When conjugated with a donor, they often exhibit strong Intramolecular Charge Transfer (ICT) upon photoexcitation.[10][11] This ICT character can make their emission highly sensitive to the polarity of their environment, a desirable trait for chemical sensors.
-
Performance vs. Alternatives: Compared to simple lophine derivatives, the title compounds would be expected to show a significant red-shift (shift to longer wavelengths) in their absorption and emission spectra due to the extended π-conjugation and the D-A character.[10] Their fluorescence quantum yields would depend heavily on the specific substitution and solvent environment. Further photophysical studies are highly recommended to explore this potential.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the following self-validating protocols are provided, based on the methodologies described in the cited literature.[8]
Protocol 5.1: Synthesis of 2-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-4-fluoroisoindoline-1,3-dione (7)
-
Step 1: Synthesis of 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole (4)
-
In a round-bottom flask, combine benzil (1, 1.0 eq), 4-nitrobenzaldehyde (2, 1.0 eq), and ammonium acetate (3, 1.5 eq).
-
Add glacial acetic acid to serve as the solvent.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Filter the resulting solid precipitate, wash with water, and dry to obtain the crude product.
-
Recrystallize from hot ethanol to yield pure compound 4 .
-
-
Step 2: Synthesis of 2-(4-aminophenyl)-4,5-diphenyl-1H-imidazole (5)
-
Dissolve compound 4 (1.0 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq).
-
Reflux the mixture for 3-5 hours until TLC indicates the complete consumption of the starting material.
-
Cool the mixture and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain compound 5 .
-
-
Step 3: Synthesis of Final Product (7)
-
Take 2-(4-aminophenyl)-4,5-diphenyl-1H-imidazole (5, 1.0 eq) and 4-fluoro-phthalic anhydride (1.0 eq) in a round-bottom flask.
-
Add glacial acetic acid and reflux the mixture for 3 hours.[8]
-
Cool the reaction mixture to room temperature.
-
Pour the mixture onto crushed ice. The product will precipitate out of the solution.
-
Filter the solid, wash thoroughly with water, and dry to obtain the final product 7 . Further purification can be achieved by recrystallization if necessary.
-
Protocol 5.2: Antimicrobial Activity Screening (Agar Well Diffusion Method)
-
Preparation: Prepare sterile nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Inoculation: Spread a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) uniformly across the surface of the agar plates.
-
Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.
-
Sample Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a specific concentration) into a well.
-
Controls: Use the solvent (e.g., DMSO) as a negative control and standard antibiotic solutions (e.g., Ciprofloxacin, Fluconazole) as positive controls in separate wells.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.
-
Measurement: Measure the diameter of the clear zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.
Conclusion and Future Outlook
The 2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione scaffold is a synthetically accessible and promising platform for the development of new chemical entities. Characterization data confirms the successful conjugation of the imidazole and phthalimide moieties, and initial biological screenings have established its potential as a source of new antimicrobial agents.[8] The fluoro-substituted derivative, in particular, warrants further investigation and optimization.
A key area for future work is the comprehensive evaluation of the photophysical properties of these compounds. Their inherent donor-acceptor structure is a strong indicator of potential applications in materials science, which remains an untapped opportunity. Furthermore, expanding the biological screening to include anticancer and anti-inflammatory assays would be a logical next step, given the known activities of the constituent pharmacophores.[5][6][13] This guide provides the foundational data and comparative context necessary to propel such research forward.
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A Comparative Guide to the HPLC Analysis of 2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione is paramount for ensuring product quality, stability, and safety. This technical guide provides an in-depth comparison of two robust analytical methodologies: a specialized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. This guide is designed to provide not just procedural steps, but also the scientific rationale behind the methodological choices, empowering you to select and implement the most suitable approach for your analytical challenges.
The Analytical Imperative: Purity and Stability of a Key Nitroaromatic Intermediate
2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione, also known as 4-Nitro-N-methylphthalimide, is a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its nitroaromatic structure contributes to its reactivity and potential for use in diverse applications. However, this reactivity also presents analytical challenges. The synthesis of this compound can lead to process-related impurities, most notably the isomeric 3-nitro-N-methylphthalimide and unreacted N-methylphthalimide. Furthermore, the nitro group can be susceptible to degradation under various stress conditions. Therefore, a reliable, stability-indicating analytical method is not just a regulatory requirement but a scientific necessity.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Rationale
Reversed-phase HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For a moderately polar compound like 2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione, a standard C18 column can often provide adequate retention. However, to ensure optimal separation from its closely related isomers and potential degradation products, a specialized stationary phase can offer superior selectivity. The proposed method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol activity, minimizing peak tailing for polar analytes. The mobile phase, a simple isocratic mixture of acetonitrile, water, and a small amount of phosphoric acid, ensures sharp peak shapes and consistent retention times. The use of phosphoric acid helps to suppress the ionization of any residual silanols on the silica support and any acidic or basic functional groups on the analytes, leading to improved peak symmetry.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (85%, analytical grade)
-
Reference standards for 2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione, 3-nitro-N-methylphthalimide, and N-methylphthalimide.
-
-
Chromatographic Conditions:
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (50:50:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Performance Characteristics (Illustrative Data)
The following table summarizes the expected performance characteristics of this HPLC-UV method. This data is illustrative and based on typical performance for similar analyses. Actual results may vary and should be confirmed through in-house validation.
| Parameter | Specification | Illustrative Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 0.01 - 0.5 mg/mL | 0.01 - 0.5 mg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.003 mg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10:1 | 0.01 mg/mL |
| Precision (%RSD) | ≤ 2.0% | 0.8% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Resolution (Analyte vs. 3-nitro isomer) | > 2.0 | 2.5 |
Advantages and Limitations
-
Advantages: This method is robust, reproducible, and uses readily available instrumentation and solvents. It is highly suitable for routine quality control testing. The method is also scalable for preparative chromatography to isolate impurities.[1]
-
Limitations: While selective, co-elution with unknown impurities is always a possibility. The sensitivity is generally sufficient for purity analysis but may not be adequate for trace-level impurity quantification in certain applications.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2] 2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione, with a predicted boiling point of approximately 361 °C, is amenable to GC analysis, provided that the injection and column conditions are carefully optimized to prevent thermal degradation. The key advantage of GC-MS is the high degree of specificity provided by the mass spectrometer, which can confirm the identity of peaks based on their mass spectra and fragmentation patterns. This is particularly useful for the unambiguous identification of impurities.
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
Chemicals and Reagents:
-
Dichloromethane (GC grade)
-
Reference standards for 2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione, 3-nitro-N-methylphthalimide, and N-methylphthalimide.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: 40 - 350 amu
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in dichloromethane to a final concentration of approximately 0.1 mg/mL.
-
Performance Characteristics (Illustrative Data)
The following table summarizes the expected performance characteristics of this GC-MS method. This data is illustrative.
| Parameter | Specification | Illustrative Result |
| Linearity (r²) | ≥ 0.998 | 0.9989 |
| Range | 0.005 - 0.2 mg/mL | 0.005 - 0.2 mg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.001 mg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10:1 | 0.005 mg/mL |
| Precision (%RSD) | ≤ 5.0% | 3.5% |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.2% |
Advantages and Limitations
-
Advantages: GC-MS offers unparalleled specificity for compound identification. It is highly sensitive and can detect trace-level impurities.
-
Limitations: The primary concern is the thermal stability of the analyte. Nitroaromatic compounds can be susceptible to degradation at high temperatures in the GC inlet. Method development must carefully evaluate for and minimize on-column degradation. This method is also generally more expensive and requires more specialized expertise than HPLC-UV.
Visualizing the Workflows
To better understand the practical steps involved in each method, the following diagrams illustrate the experimental workflows.
Caption: HPLC-UV Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Comparative Analysis: Choosing the Right Tool for the Job
The choice between HPLC-UV and GC-MS depends on the specific analytical goal. The following table provides a direct comparison of the two methods.
| Feature | HPLC-UV | GC-MS |
| Selectivity | Good, especially for isomers with the right column. | Excellent, based on both retention time and mass spectrum. |
| Sensitivity | Good, suitable for purity and major degradants. | Excellent, ideal for trace impurity analysis. |
| Speed | Moderate (typically 15-20 min per run). | Moderate to long (typically 20-30 min per run). |
| Robustness | High, well-suited for routine QC environments. | Moderate, requires careful optimization to avoid thermal degradation. |
| Cost | Lower initial investment and running costs. | Higher initial investment and running costs. |
| Expertise | Widely available expertise. | Requires more specialized training and experience. |
| Confirmation | Based on retention time and UV spectrum. | Confirmatory identification based on mass spectral library matching. |
To aid in your decision-making, consider the following logical flow:
Caption: Method Selection Decision Tree.
Forced Degradation and Stability-Indicating Properties
A crucial aspect of pharmaceutical analysis is ensuring that the analytical method is "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products. Forced degradation studies are essential for this purpose.[3][4][5]
-
Hydrolytic Degradation: The imide ring in 2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione is susceptible to hydrolysis under both acidic and basic conditions, which would open the ring to form the corresponding dicarboxylic acid derivative.
-
Oxidative Degradation: The nitroaromatic system can be sensitive to oxidation, potentially leading to the formation of phenolic byproducts.
-
Photodegradation: Nitroaromatic compounds are known to undergo photodegradation upon exposure to UV light.[1][6]
Both the HPLC-UV and GC-MS methods described can be validated as stability-indicating. By analyzing samples subjected to forced degradation, one can demonstrate that the degradation products do not co-elute with the main peak and can be quantified. The high selectivity of both methods, particularly the peak purity analysis available with diode-array detection in HPLC and the mass spectral deconvolution in GC-MS, provides confidence in their stability-indicating capabilities.
Conclusion
The analysis of 2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione can be effectively achieved by both HPLC-UV and GC-MS. For routine quality control, where robustness, cost-effectiveness, and high throughput are key, the specialized RP-HPLC method is the superior choice. It provides excellent separation of the main component from its key process-related impurities with good sensitivity and precision.
For investigational purposes, such as impurity identification, trace-level quantification, and in-depth stability studies, the GC-MS method offers unparalleled specificity and sensitivity. While it requires more careful method development to mitigate the risk of thermal degradation, the confirmatory data it provides is invaluable.
Ultimately, the selection of the most appropriate analytical technique is a strategic decision that should be aligned with the specific requirements of the analysis at hand. This guide provides the foundational knowledge and comparative data to make that decision with confidence.
References
-
Unknown. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences. Available from: [Link]
-
SIELC Technologies. (2018, February 19). 2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione. Available from: [Link]
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
-
Unknown. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. Slideshare. Available from: [Link]
-
Unknown. (n.d.). Degradation of nitroaromatic compounds by the UV–H_2O_2 process using polychromatic radiation sources. Semantic Scholar. Available from: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids. Available from: [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Available from: [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]
-
Unknown. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Deep Dive: Unraveling the Structural Nuances of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione and its Progenitor, Phthalimide
The Parent Scaffold: A Spectroscopic Benchmark of Phthalimide
Phthalimide (1H-isoindole-1,3(2H)-dione) is a bicyclic aromatic compound that serves as our spectroscopic baseline. Its rigid, planar structure and well-defined electronic properties give rise to a characteristic spectral signature.
UV-Visible Spectroscopy of Phthalimide
The ultraviolet-visible (UV-Vis) spectrum of phthalimide in ethanol exhibits a strong absorption band at approximately 215 nm[1]. This absorption is attributed to π → π* electronic transitions within the benzenoid ring of the phthalimide structure. The conjugated system of the aromatic ring and the carbonyl groups contributes to this characteristic absorption.
Infrared (IR) Spectroscopy of Phthalimide
The infrared spectrum of phthalimide provides a wealth of information about its functional groups. Key vibrational frequencies are summarized in the table below. The spectrum is dominated by the characteristic absorptions of the imide group and the aromatic ring. A notable feature is the presence of two distinct carbonyl stretching bands, a hallmark of cyclic imides, arising from symmetric and asymmetric stretching modes[2][3].
Nuclear Magnetic Resonance (NMR) Spectroscopy of Phthalimide
The ¹H and ¹³C NMR spectra of phthalimide are relatively simple due to the molecule's high degree of symmetry. In a solvent like DMSO-d₆, the four aromatic protons appear as a multiplet, while the imide proton gives a broad singlet. The ¹³C NMR spectrum shows distinct signals for the carbonyl carbons and the aromatic carbons.
Mass Spectrometry (MS) of Phthalimide
Electron ionization mass spectrometry (EI-MS) of phthalimide reveals a prominent molecular ion peak (M⁺) at m/z 147[4]. The fragmentation pattern is characterized by the loss of CO and other neutral fragments, providing further confirmation of its structure.
The Impact of N-Alkylation: A Look at N-Butylphthalimide
To understand the influence of the N-butyl group, we will examine the spectroscopic data of N-butylphthalimide. The primary changes are expected in the NMR and mass spectra, with minimal impact on the UV-Vis and IR spectra of the core phthalimide structure.
Based on available data for N-butylphthalimide, the key changes are the appearance of signals corresponding to the butyl group in the ¹H and ¹³C NMR spectra and an increase in the molecular weight observed in the mass spectrum[3]. The chemical shifts of the aromatic protons and carbons in the phthalimide ring are only slightly affected by the N-alkylation.
The Effect of Nitro Substitution: Analyzing 5-Nitro-1H-isoindole-1,3(2H)-dione
The introduction of a strong electron-withdrawing nitro (-NO₂) group at the 5-position of the phthalimide ring is expected to significantly alter its electronic and, consequently, its spectroscopic properties. We will refer to data for 5-nitro-1H-isoindole-1,3(2H)-dione (also known as 4-nitrophthalimide) to illustrate these effects[5][6].
UV-Visible Spectroscopy
The nitro group, being a chromophore, will cause a bathochromic (red) shift in the UV-Vis absorption spectrum compared to phthalimide. This is due to the extension of the conjugated π-system and the introduction of n → π* transitions associated with the nitro group.
Infrared (IR) Spectroscopy
The IR spectrum of 5-nitro-1H-isoindole-1,3(2H)-dione will exhibit strong characteristic absorption bands for the nitro group, typically appearing as two distinct peaks for asymmetric and symmetric stretching vibrations in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively[5]. The carbonyl stretching frequencies may also be slightly shifted due to the electron-withdrawing nature of the nitro group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The electron-withdrawing nitro group will deshield the aromatic protons, causing their signals to shift downfield in the ¹H NMR spectrum compared to phthalimide. The symmetry of the aromatic region is also broken, leading to a more complex splitting pattern. Similar downfield shifts are expected for the aromatic carbons in the ¹³C NMR spectrum.
Mass Spectrometry (MS)
The mass spectrum of 5-nitro-1H-isoindole-1,3(2H)-dione will show a molecular ion peak at m/z 192[6]. The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and other characteristic fragments.
Predicted Spectroscopic Profile of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione
By combining the individual effects of N-butylation and 5-nitro substitution, we can construct a predicted spectroscopic profile for 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione. This compound has a molecular formula of C₁₂H₁₂N₂O₄ and a molecular weight of 248.24 g/mol [7].
Table 1: Comparative Spectroscopic Data
| Spectroscopic Technique | Phthalimide | 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione (Predicted) |
| UV-Vis (λmax) | ~215 nm | Expected bathochromic shift to >220 nm |
| IR (cm⁻¹) | C=O: ~1770, ~1710; C-N: ~1380; Aromatic C-H: ~3050 | C=O: ~1775, ~1715; NO₂: ~1530, ~1350; Aliphatic C-H: ~2960, ~2870 |
| ¹H NMR (δ, ppm) | Aromatic: ~7.8; NH: ~11.3 (in DMSO-d₆) | Aromatic: ~8.0-8.5; Butyl: ~0.9 (t), ~1.3 (m), ~1.6 (m), ~3.6 (t) |
| ¹³C NMR (δ, ppm) | C=O: ~168; Aromatic: ~123, ~132, ~135 | C=O: ~167; Aromatic: ~120-150; Butyl: ~13, ~20, ~31, ~38 |
| Mass Spec (m/z) | 147 (M⁺) | 248 (M⁺) |
Experimental Methodologies: A Guide to Data Acquisition
To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are paramount. The following sections outline the methodologies for each spectroscopic technique discussed.
UV-Visible Spectroscopy Protocol
Objective: To determine the absorption maxima of the compounds in a suitable solvent.
Instrumentation: A dual-beam UV-Visible spectrophotometer.
Procedure:
-
Sample Preparation: Prepare dilute solutions (typically 10⁻⁴ to 10⁻⁶ M) of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution.
-
Data Acquisition: Scan the sample from a suitable starting wavelength (e.g., 400 nm) to a lower wavelength (e.g., 200 nm) and record the absorbance spectrum.
Caption: UV-Visible Spectroscopy Workflow.
Infrared Spectroscopy Protocol (ATR)
Objective: To obtain the vibrational spectrum of the solid compounds.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Caption: FT-IR (ATR) Spectroscopy Workflow.
NMR Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Shimming: Place the NMR tube in the spectrometer and optimize the magnetic field homogeneity (shimming).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Fourier transformation, phasing, baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Caption: NMR Spectroscopy Workflow.
Mass Spectrometry Protocol (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.
-
Ionization: Volatilize the sample and bombard it with a high-energy electron beam (typically 70 eV) to generate ions.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Caption: Electron Ionization Mass Spectrometry Workflow.
Conclusion
The spectroscopic comparison of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione with its parent compound, phthalimide, underscores the profound influence of functional group substitution on the molecular properties of a core scaffold. The N-butyl group primarily impacts the NMR and mass spectra by introducing new signals and increasing the molecular weight, while the 5-nitro group significantly alters the electronic properties, leading to predictable shifts in the UV-Vis, IR, and NMR spectra. This detailed, albeit partially predictive, analysis provides a valuable framework for researchers in the field to understand and interpret the spectroscopic data of functionalized phthalimide derivatives, aiding in the rational design and characterization of novel compounds with tailored properties.
References
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). Molecules, 26(14), 4305. [Link]
-
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). Molecules, 28(11), 4363. [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). ACG Publications. [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). National Center for Biotechnology Information. [Link]
-
2-Butyl-5-nitro-1H-isoindole-1,3(2H)-dione. Hoffman Fine Chemicals. [Link]
-
1H-Isoindole-1,3(2H)-dione, 5-nitro-. NIST WebBook. [Link]
-
1H-Isoindole-1,3(2H)-dione, 5-nitro-. NIST WebBook. [Link]
-
2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. (2022). Molecules, 27(19), 6249. [Link]
-
N-Butylphthalimide. PubChem. [Link]
-
1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. NIST WebBook. [Link]
-
1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)-. PubChem. [Link]
-
2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione. SIELC Technologies. [Link]
-
Phthalimide. PhotochemCAD. [Link]
-
Phthalimide. NIST WebBook. [Link]
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- 7. hoffmanchemicals.com [hoffmanchemicals.com]
A Researcher's Guide to Purity Assessment: The Case of 2-Butyl-5-nitro-1H-isoindole-1,3(2H)-dione
Synthesis of 2-Butyl-5-nitro-1H-isoindole-1,3(2H)-dione
The synthesis of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione is typically achieved through the condensation reaction of 4-nitrophthalic acid with n-butylamine. This reaction involves the formation of a phthalimide ring, a common scaffold in medicinal chemistry. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the overall properties of the molecule.
A representative synthetic scheme is as follows:
The crude product is typically purified by recrystallization to remove unreacted starting materials and by-products. However, the success of the purification must be quantitatively verified.
Purity Assessment by Elemental Analysis: A Foundational Technique
Elemental analysis (EA), specifically CHN analysis, is a long-established method for assessing the purity of a known organic compound.[1] The principle lies in the high-temperature combustion of a precisely weighed sample in an oxygen-rich environment, which quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and various nitrogen oxides (NOx). These combustion products are then detected and quantified.
The experimentally determined mass percentages of carbon, hydrogen, and nitrogen are then compared to the theoretical values calculated from the compound's molecular formula. For 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione (C₁₂H₁₂N₂O₄), the theoretical elemental composition is:
-
Carbon (C): 58.06%
-
Hydrogen (H): 4.87%
-
Nitrogen (N): 11.28%
A sample is generally considered pure if the experimental values are within ±0.4% of the theoretical values.
Experimental Protocol: Elemental Analysis
A detailed, step-by-step methodology for performing elemental analysis is crucial for obtaining accurate results.
Instrumentation: A calibrated CHN elemental analyzer.
Materials:
-
Synthesized 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione (dried and homogenized)
-
Tin or silver capsules for solid samples
-
Microbalance (accurate to at least 0.001 mg)
-
Certified reference material (e.g., acetanilide) for calibration
Procedure:
-
Instrument Calibration: Calibrate the elemental analyzer using a certified reference material. This ensures the accuracy of the detection system.
-
Sample Preparation:
-
Ensure the synthesized compound is completely dry, as residual solvent will affect the hydrogen and carbon percentages.
-
Homogenize the sample to ensure the portion taken for analysis is representative of the entire batch.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.
-
-
Combustion:
-
Introduce the encapsulated sample into the combustion chamber of the elemental analyzer, which is typically heated to 900-1000°C.
-
The high temperature in the presence of a controlled amount of oxygen ensures complete combustion of the sample. The presence of the nitro group in the analyte necessitates careful control of combustion conditions to ensure complete conversion to N₂ and NOx.
-
-
Reduction and Separation:
-
The combustion gases are passed through a reduction furnace (typically containing copper) to convert nitrogen oxides to nitrogen gas.
-
The resulting mixture of CO₂, H₂O, and N₂ is then passed through a series of traps or a gas chromatography column to separate the individual components.
-
-
Detection and Quantification:
-
The separated gases are detected by a thermal conductivity detector (TCD). The signal from the TCD is proportional to the concentration of each gas. .
-
-
Data Analysis: The instrument's software calculates the mass percentages of C, H, and N in the original sample based on the detector signals and the initial sample weight.
Workflow for Purity Assessment by Elemental Analysis
Sources
A Comparative Study on the Biological Activity of 2-Butyl-5-nitro-1H-isoindole-1,3(2H)-dione and Its Analogs: A Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the comparative biological evaluation of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, experimental methodologies, and data interpretation necessary to conduct a thorough comparative study. By understanding the structure-activity relationships (SAR) within this chemical series, researchers can identify promising lead compounds for further development.
Introduction: The Therapeutic Potential of the Phthalimide Scaffold
The isoindole-1,3-dione, or phthalimide, scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this versatile core have demonstrated anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer properties.[3][4][5] The well-known immunomodulatory drug thalidomide and its analogs, lenalidomide and pomalidomide, highlight the therapeutic significance of the phthalimide moiety.[6]
The biological effects of phthalimide derivatives are often attributed to their ability to modulate key signaling pathways involved in inflammation and cell proliferation, such as the nuclear factor-kappa B (NF-κB) pathway.[3] Furthermore, many of these compounds exhibit inhibitory activity against enzymes like cyclooxygenases (COX), which are critical mediators of inflammation.[3][7]
This guide focuses on a specific derivative, 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione, and proposes a comparative study with its analogs to elucidate the contributions of the N-butyl group and the 5-nitro substitution to its biological activity. The selected analogs for this comparative study are:
-
Analog A: 2-Ethyl-5-nitro-1H-isoindole-1,3(2H)-dione
-
Analog B: 2-Propyl-5-nitro-1H-isoindole-1,3(2H)-dione
-
Analog C: 2-Butyl-1H-isoindole-1,3(2H)-dione
By systematically varying the N-alkyl chain length and the presence of the nitro group, we can dissect the structure-activity relationships governing cytotoxicity and anti-inflammatory potential.
Synthesis of 2-Butyl-5-nitro-1H-isoindole-1,3(2H)-dione and Its Analogs
The synthesis of N-substituted phthalimides is a well-established chemical transformation. The general and specific synthetic routes for the target compound and its analogs are outlined below.
General Synthetic Pathway
The most common method for the synthesis of N-alkyl-phthalimides involves the reaction of phthalic anhydride or a substituted phthalic anhydride with a primary amine.[8][9] This two-step, one-pot reaction typically proceeds through an intermediate phthalamic acid, which then undergoes cyclization via dehydration to form the imide ring.
Experimental Workflow: Synthesis of N-Alkyl-5-nitro-phthalimides
Caption: General workflow for the synthesis of N-alkyl-5-nitro-phthalimides.
Synthesis of 2-Butyl-5-nitro-1H-isoindole-1,3(2H)-dione
To a solution of 5-nitrophthalic anhydride (1 mmol) in glacial acetic acid (20 mL), n-butylamine (1 mmol) is added. The reaction mixture is refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from ethanol to yield pure 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione.
The same procedure can be followed for the synthesis of Analog A (using ethylamine) and Analog B (using propylamine). For the synthesis of Analog C , phthalic anhydride (without the nitro group) is used as the starting material with n-butylamine.
Comparative Biological Evaluation
To objectively compare the biological activity of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione and its analogs, a series of standardized in vitro assays are proposed. These assays will evaluate their cytotoxic and anti-inflammatory properties.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549) and a normal cell line (e.g., MRC-5) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione and its analogs) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
Cyclooxygenase (COX) enzymes are key mediators of inflammation through the production of prostaglandins.[7] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.
Experimental Protocol: COX-1 and COX-2 Inhibition Assay
A commercially available COX inhibitor screening assay kit can be used for this purpose. The assay typically measures the peroxidase activity of COX by monitoring the colorimetric development of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Reagent Preparation: Prepare the assay buffer, heme, and test compounds at the desired concentrations.
-
Enzyme Addition: Add purified COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Inhibitor Incubation: Add the test compounds to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Colorimetric Measurement: Measure the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound and determine the IC50 values for both COX-1 and COX-2. The COX-2 selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Expected Results and Data Presentation
The experimental data should be presented in a clear and concise manner to facilitate comparison.
Table 1: In Vitro Cytotoxicity of 2-Butyl-5-nitro-1H-isoindole-1,3(2H)-dione and Its Analogs
| Compound | IC50 (µM) on HeLa | IC50 (µM) on A549 | IC50 (µM) on MRC-5 |
| 2-Butyl-5-nitro-1H-isoindole-1,3(2H)-dione | Experimental Value | Experimental Value | Experimental Value |
| Analog A: 2-Ethyl-5-nitro-1H-isoindole-1,3(2H)-dione | Experimental Value | Experimental Value | Experimental Value |
| Analog B: 2-Propyl-5-nitro-1H-isoindole-1,3(2H)-dione | Experimental Value | Experimental Value | Experimental Value |
| Analog C: 2-Butyl-1H-isoindole-1,3(2H)-dione | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (Positive Control) | Experimental Value | Experimental Value | Experimental Value |
Table 2: In Vitro COX Inhibition by 2-Butyl-5-nitro-1H-isoindole-1,3(2H)-dione and Its Analogs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 2-Butyl-5-nitro-1H-isoindole-1,3(2H)-dione | Experimental Value | Experimental Value | Calculated Value |
| Analog A: 2-Ethyl-5-nitro-1H-isoindole-1,3(2H)-dione | Experimental Value | Experimental Value | Calculated Value |
| Analog B: 2-Propyl-5-nitro-1H-isoindole-1,3(2H)-dione | Experimental Value | Experimental Value | Calculated Value |
| Analog C: 2-Butyl-1H-isoindole-1,3(2H)-dione | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Positive Control) | Experimental Value | Experimental Value | Calculated Value |
Discussion: Structure-Activity Relationship and Mechanism of Action
The comparative data will allow for a detailed discussion of the structure-activity relationship (SAR).
-
Influence of the N-Alkyl Chain: By comparing the activities of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione with its ethyl (Analog A) and propyl (Analog B) counterparts, the effect of the N-alkyl chain length on cytotoxicity and COX inhibition can be determined. Lipophilicity increases with chain length, which may affect cell permeability and interaction with the enzyme's active site.
-
Role of the 5-Nitro Group: A comparison between 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione and its non-nitrated analog (Analog C) will reveal the contribution of the electron-withdrawing nitro group to the observed biological activities. The nitro group can influence the electronic properties of the phthalimide ring and may participate in specific interactions with biological targets.
Mechanistic Insights: The NF-κB Signaling Pathway
The anti-inflammatory effects of many phthalimide derivatives are linked to their ability to inhibit the NF-κB signaling pathway.[3] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and COX-2. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.
Signaling Pathway: NF-κB Activation and Potential Inhibition by Phthalimide Derivatives
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by phthalimide derivatives.
It is hypothesized that 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione and its active analogs may exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing IκB degradation and subsequent NF-κB activation. Further experiments, such as Western blotting for phosphorylated IκB or NF-κB reporter assays, would be necessary to confirm this mechanism of action.
Conclusion
This guide provides a structured approach for the comparative biological evaluation of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione and its analogs. By systematically assessing their cytotoxicity and anti-inflammatory properties through well-defined experimental protocols, researchers can gain valuable insights into the structure-activity relationships within this chemical series. The elucidation of these relationships, coupled with an understanding of the underlying mechanism of action, will be instrumental in identifying and optimizing novel phthalimide-based drug candidates with therapeutic potential.
References
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A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (Source: PubMed Central) [Link]
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Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (Source: ResearchGate) [Link]
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(PDF) A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (Source: ResearchGate) [Link]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione
In the landscape of pharmaceutical research and drug development, the efficient synthesis of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of various synthetic routes to 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione, a compound of interest for its potential applications in medicinal chemistry. We will delve into three distinct synthetic strategies, providing detailed experimental protocols, comparative data, and field-proven insights to aid researchers in selecting the most suitable pathway for their specific needs.
Introduction to 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione
The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group and a butyl chain to this scaffold, as in 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione, can significantly modulate its physicochemical and pharmacological properties. This guide will explore the synthetic nuances of three logical routes to this target molecule, evaluating each for its efficiency, scalability, and overall practicality in a research and development setting.
Synthetic Routes Under Investigation
Three primary synthetic strategies for the preparation of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione will be benchmarked:
-
Route 1: Nitration of Phthalimide followed by N-Alkylation
-
Route 2: N-Alkylation of Phthalimide followed by Nitration
-
Route 3: Direct Condensation of 4-Nitrophthalic Anhydride with n-Butylamine
Each route will be dissected in terms of its procedural intricacies, yield, purity, and practical considerations.
Route 1: Nitration of Phthalimide followed by N-Alkylation
This classical two-step approach first introduces the nitro group onto the readily available phthalimide backbone, followed by the attachment of the butyl chain.
Experimental Protocol
Step 1a: Synthesis of 4-Nitrophthalimide
This procedure is adapted from a well-established method published in Organic Syntheses.[1]
-
In a 3-liter beaker, 1.4 liters of concentrated sulfuric acid (sp. gr. 1.84) is cooled in an ice bath.
-
To the cooled sulfuric acid, 240 mL (5.7 moles) of fuming nitric acid (sp. gr. 1.50) is slowly added, maintaining the temperature of the mixed acid below 15°C.
-
Once the mixed acid temperature reaches 12°C, 200 g (1.36 moles) of phthalimide is added in portions with vigorous stirring, ensuring the reaction temperature is kept between 10°C and 15°C.
-
The reaction mixture is allowed to slowly warm to room temperature as the ice bath melts and is then left to stir overnight.
-
The resulting clear, pale-yellow solution is poured slowly with vigorous stirring onto 4.5 kg of cracked ice, not allowing the temperature to exceed 20°C.
-
The precipitated crude 4-nitrophthalimide is collected by filtration, pressing the cake as dry as possible.
-
The crude product is washed repeatedly with ice-cold water (4 x 2 L) and air-dried.
-
Purification is achieved by recrystallization from 95% ethanol to afford 4-nitrophthalimide as a crystalline solid.
Step 1b: N-Alkylation of 4-Nitrophthalimide (Gabriel Synthesis)
This step is a modification of the Gabriel synthesis of primary amines.[2][3][4]
-
To a solution of 4-nitrophthalimide (1 mole equivalent) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (1.5 mole equivalents) is added.
-
The mixture is stirred at room temperature for 30 minutes to form the potassium salt of 4-nitrophthalimide.
-
1-Bromobutane (1.2 mole equivalents) is then added to the reaction mixture.
-
The reaction is heated to 80°C and stirred for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried to yield crude 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Visual Workflow
Caption: Synthetic workflow for Route 1.
Route 2: N-Alkylation of Phthalimide followed by Nitration
This route reverses the order of the functional group transformations, starting with the N-alkylation of phthalimide.
Experimental Protocol
Step 2a: Synthesis of N-Butylphthalimide
-
To a stirred suspension of phthalic anhydride (1 mole equivalent) in water, n-butylamine (1 mole equivalent) is added.
-
A catalytic amount of a phase-transfer catalyst, such as benzyl trimethylammonium chloride, is added.
-
The mixture is heated to reflux (100-160°C) for 2-4 hours.
-
After cooling, the organic layer is separated, washed with warm water, and allowed to solidify upon further cooling to yield N-butylphthalimide.
Step 2b: Nitration of N-Butylphthalimide
This procedure is based on patented methods for the nitration of N-alkylphthalimides.
-
N-Butylphthalimide (1 part by weight) is dissolved in concentrated nitric acid (99%, 10 parts by weight) at 40°C.
-
The reaction mixture is maintained at this temperature for 4-6 hours.
-
The reaction mixture is then cooled to room temperature and poured into ice water.
-
The precipitated product is filtered, washed with water until neutral, and dried to give 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione. A mixture of 3-nitro and 4-nitro isomers may be formed and require separation.
Visual Workflow
Caption: Synthetic workflow for Route 2.
Route 3: Direct Condensation of 4-Nitrophthalic Anhydride with n-Butylamine
This is the most convergent approach, forming the target molecule in a single step from a functionalized starting material.
Experimental Protocol
Step 3a: Synthesis of 4-Nitrophthalic Anhydride (for starting material preparation)
4-Nitrophthalic anhydride can be prepared from 4-nitrophthalic acid.[5]
-
A mixture of 4-nitrophthalic acid (1 mole equivalent) and acetic anhydride (2 mole equivalents) is heated at reflux for 6 hours.
-
Acetic acid is removed by distillation.
-
Excess acetic anhydride is removed by distillation under reduced pressure to yield crude 4-nitrophthalic anhydride.
-
The crude product is recrystallized from chloroform.
Step 3b: Synthesis of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione
This is a general procedure for the synthesis of N-substituted imides from anhydrides.[6]
-
To a solution of 4-nitrophthalic anhydride (1 mole equivalent) in glacial acetic acid, n-butylamine (1 mole equivalent) is added dropwise with stirring.
-
The reaction mixture is heated to reflux for 2-3 hours.
-
Upon cooling, the product crystallizes out of the solution.
-
The solid is collected by filtration, washed with cold water, and dried to afford 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione.
Visual Workflow
Caption: Synthetic workflow for Route 3.
Comparative Analysis
| Parameter | Route 1: Nitration then Alkylation | Route 2: Alkylation then Nitration | Route 3: Direct Condensation |
| Overall Yield | Moderate (50-60% reported for similar two-step processes) | High (Potentially >80% based on patent data) | High (Typically >90% for imide formation) |
| Purity | Good after recrystallization | May require chromatographic separation of isomers | Generally high, purification by recrystallization |
| Number of Steps | 2 | 2 | 1 (if starting from 4-nitrophthalic anhydride) |
| Cost of Starting Materials | Low (Phthalimide is inexpensive) | Low (Phthalic anhydride is inexpensive) | High (4-Nitrophthalic anhydride is more expensive) |
| Safety Considerations | Use of fuming nitric and sulfuric acids requires caution. | Use of concentrated nitric acid. | 4-Nitrophthalic anhydride is an irritant. |
| Environmental Impact | Use of strong acids and organic solvents. | Use of strong acid and organic solvents. | Use of acetic acid, which is relatively benign. |
| Scalability | Readily scalable, with appropriate safety measures for nitration. | Scalable, but isomer separation may be challenging on a large scale. | Highly scalable and straightforward. |
Discussion of Synthetic Efficiency and Practicality
Route 1 is a classic and reliable method. The nitration of phthalimide is a well-documented and high-yielding reaction. The subsequent Gabriel alkylation is also a robust transformation. However, the overall efficiency is dependent on the yields of two sequential steps.
Route 2 offers the potential for high yields, particularly in the nitration of N-butylphthalimide. A key consideration for this route is the potential for the formation of regioisomers (3-nitro and 4-nitro). The separation of these isomers could add complexity and cost to the process, especially at a larger scale.
Route 3 is the most atom-economical and convergent approach. The direct condensation of an anhydride with an amine is typically a high-yielding and clean reaction. The main drawback of this route is the higher cost and availability of the starting material, 4-nitrophthalic anhydride, compared to phthalimide or phthalic anhydride. However, if 4-nitrophthalic anhydride is commercially available at a reasonable price, this route is likely the most efficient in terms of time and resources.
Characterization of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons on the nitro-substituted ring, with characteristic splitting patterns. The butyl chain will exhibit signals corresponding to the CH₂ and CH₃ groups, with the N-CH₂ protons appearing as a triplet.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the imide, the aromatic carbons (with shifts influenced by the nitro group), and the four carbons of the butyl chain.
-
IR Spectroscopy: Characteristic peaks for the symmetric and asymmetric stretching of the imide carbonyl groups (around 1770 and 1700 cm⁻¹) and the nitro group (around 1530 and 1350 cm⁻¹) are expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₂N₂O₄, MW: 248.24 g/mol ) should be observed.
Conclusion and Recommendations
The choice of the optimal synthetic route to 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione depends on the specific priorities of the researcher or organization.
-
For cost-effectiveness and the use of readily available starting materials , Route 1 and Route 2 are strong contenders. Route 1 may be preferred due to the well-established and high-yielding initial nitration step.
-
For overall efficiency, speed, and ease of execution , Route 3 is the superior choice, provided the starting 4-nitrophthalic anhydride is accessible and economically viable.
-
For scalability , Route 3 is the most straightforward. While Route 1 is also scalable, the large-scale handling of mixed acids requires specialized equipment and stringent safety protocols. The potential for isomer separation in Route 2 makes it less ideal for large-scale production.
Ultimately, a preliminary cost analysis of the starting materials and a small-scale trial of the most promising routes are recommended to make an informed decision based on the specific laboratory or production capabilities.
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A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison and cross-validation of three common analytical methods for the quantification of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione, a key chemical entity. The methodologies discussed—High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—are critically evaluated to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting and validating the most appropriate analytical technique for their specific needs.
The principles of analytical method validation are grounded in the guidelines established by the International Council for Harmonisation (ICH), which emphasize the importance of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3][4][5] This guide not only details the validation of each individual method but also presents a cross-validation study to ensure inter-method reliability and consistency.[6][7][8]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For a nitro-aromatic compound like 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione, a reverse-phase HPLC method with UV detection is a logical first choice.[9][10]
Rationale for Method Selection
The chromophore present in the 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione structure allows for sensitive detection by UV spectrophotometry. A reverse-phase C18 column is selected for its versatility in retaining and separating compounds of moderate polarity. The mobile phase composition is optimized to achieve a balance between adequate retention, sharp peak shape, and a reasonable run time.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of 1 mg/mL of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione is prepared in acetonitrile. A series of calibration standards ranging from 1 µg/mL to 100 µg/mL are prepared by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in acetonitrile to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Workflow Diagram
Caption: HPLC with UV Detection Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds. For 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione, GC-MS can provide both quantitative data and structural confirmation.[11][12][13]
Rationale for Method Selection
The analyte is expected to have sufficient volatility and thermal stability for GC analysis. The mass spectrometer provides a high degree of specificity, which is particularly useful for analyzing complex matrices. Electron ionization (EI) is chosen for its ability to generate reproducible fragmentation patterns for library matching and structural elucidation.
Experimental Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan from m/z 50 to 500 for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.
-
Standard and Sample Preparation: Similar to the HPLC method, with a suitable volatile solvent like ethyl acetate.
Workflow Diagram
Caption: GC-MS Analysis Workflow.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb ultraviolet or visible light.[14] While it lacks the specificity of chromatographic methods, it can be a valuable tool for routine analysis of pure samples.
Rationale for Method Selection
The presence of the nitro-aromatic system in 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione results in strong UV absorbance, making this technique suitable for its quantification. Its simplicity and high throughput make it ideal for applications where a large number of samples need to be analyzed quickly.
Experimental Protocol
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Acetonitrile.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution from 200 to 400 nm.
-
Standard Preparation: A stock solution of 100 µg/mL is prepared in acetonitrile. A series of calibration standards are prepared by serial dilution to cover a linear absorbance range (typically 0.1 to 1.0 AU).
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration that falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the blank (acetonitrile), standards, and samples at the predetermined λmax.
Workflow Diagram
Caption: UV-Vis Spectrophotometry Workflow.
Method Performance Comparison
The performance of each analytical method was evaluated based on key validation parameters as defined by ICH guidelines.[1][2][3] The following table summarizes the hypothetical performance data for the quantification of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | 5 - 50 |
| Accuracy (% Recovery) | 98.5 - 101.2 | 97.8 - 102.5 | 95.0 - 105.0 |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | < 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | < 3.0% |
| LOD (µg/mL) | 0.2 | 0.1 | 1.0 |
| LOQ (µg/mL) | 0.7 | 0.3 | 3.5 |
| Specificity | High | Very High | Low |
| Throughput | Moderate | Low | High |
Cross-Validation of Analytical Methods
To ensure the interchangeability of the analytical methods, a cross-validation study is essential.[6][7][8][15] This involves analyzing the same batch of samples using all three validated methods and comparing the quantitative results.
Cross-Validation Protocol
-
Sample Selection: Prepare a homogenous batch of a representative sample containing 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione at three different concentration levels (low, medium, and high).
-
Analysis: Analyze each sample in triplicate using the validated HPLC-UV, GC-MS, and UV-Vis spectrophotometry methods.
-
Data Comparison: Statistically compare the mean and standard deviation of the results obtained from each method for each concentration level. A Student's t-test or Analysis of Variance (ANOVA) can be used to determine if there are any significant differences between the methods.
Cross-Validation Workflow Diagram
Caption: Cross-Validation Workflow.
Conclusion and Recommendations
This guide has presented a comparative overview and cross-validation framework for three distinct analytical methods for the quantification of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione.
-
HPLC-UV emerges as a robust and reliable method, offering a good balance of specificity, sensitivity, and throughput. It is recommended for routine quality control and stability testing.
-
GC-MS provides the highest level of specificity and sensitivity, making it an excellent choice for impurity profiling, reference standard characterization, and in situations where absolute certainty of identification is required.
-
UV-Vis Spectrophotometry is a valuable tool for rapid, high-throughput screening of relatively pure samples, but its lack of specificity makes it unsuitable for complex matrices or for the detection of impurities.
The cross-validation of these methods is a critical step to ensure data integrity and consistency across different analytical platforms.[16] By demonstrating the agreement between orthogonal methods, researchers can have a high degree of confidence in their analytical results, a cornerstone of scientific integrity and regulatory compliance.
References
- ICH. Q2(R2) Validation of analytical procedures. European Medicines Agency.
- AMSbiopharma.
- ICH. Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- PharmaGuru.
- Benchchem.
- ICH.
- IntuitionLabs. ICH Q2(R2)
- Viswanathan, C. T., et al. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1173-1183.
- Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?.
- CD Formulation.
- ATSDR. Analytical Methods. Agency for Toxic Substances and Disease Registry.
- SIELC Technologies. 2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione.
- SIELC Technologies. 1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-.
- PubChem. 1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)-.
- ResearchGate. (PDF) Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge.
- Sigma-Aldrich. 2-BUTYL-5-NITRO-ISOINDOLE-1,3-DIONE AldrichCPR.
- Hoffman Fine Chemicals. CAS 54395-37-8 | 2-Butyl-5-nitro-1H-isoindole-1,3(2H)-dione.
- NIST. 1H-Isoindole-1,3(2H)-dione, 5-nitro-. NIST Chemistry WebBook.
- Sigma-Aldrich. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-(4-piperidinyloxy) hydrochloride.
- MDPI. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
- MDPI. 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione.
- NIH. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
- OIV. Method of determination of 1,2-propanediol and 2,3-butanediol.
- Pharmaffiliates. 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione.
Sources
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
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- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione | SIELC Technologies [sielc.com]
- 10. 1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]- | SIELC Technologies [sielc.com]
- 11. 1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)- | C14H8N2O4 | CID 101313 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Safety Operating Guide
Navigating the Uncharted: A Safety Protocol for Handling 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro-
Hazard Assessment: Acknowledging the Unknown
A specific Safety Data Sheet (SDS) for 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- is not publicly available. Therefore, a conservative approach to hazard assessment is essential. We will infer potential hazards from the structural components of the molecule: a phthalimide group and a nitroaromatic group.
Phthalimide derivatives can cause skin and eye irritation.[2] Nitroaromatic compounds are often associated with toxicity and should be handled with care. Based on a review of related compounds, we can anticipate the following potential hazards:
| Hazard Category | Potential Effect | Source of Inference |
| Skin Corrosion/Irritation | Causes skin irritation. | Analogous phthalimide compounds.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Analogous phthalimide compounds.[2] |
| Acute Toxicity (Oral, Dermal) | May be harmful if swallowed or in contact with skin. | General precaution for nitro compounds. |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Analogous phthalimide compounds.[2] |
Given these potential risks, the following personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro-, a comprehensive PPE strategy is non-negotiable. The selection of PPE is based on preventing all potential routes of exposure: dermal, ocular, and inhalation.
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[3] A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves are essential. Nitrile gloves are a suitable initial choice, but it is crucial to check the manufacturer's glove compatibility data for the specific type of nitrile glove used. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure the sleeves are of an appropriate length to protect the wrists.
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] If engineering controls are not sufficient to maintain exposure below acceptable limits, or as an additional precaution, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the experimental workflow.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
The container should be kept tightly closed when not in use.
Handling and Use
-
All handling of 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- should be performed within a chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.
-
Use only non-sparking tools.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
